Bis-(N,N'-carboxyl-PEG4)-Cy5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C47H67ClN2O12 |
|---|---|
Poids moléculaire |
887.5 g/mol |
Nom IUPAC |
3-[2-[2-[2-[2-[2-[(2E,4E)-5-[1-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid chloride |
InChI |
InChI=1S/C47H66N2O12.ClH/c1-46(2)38-12-8-10-14-40(38)48(20-24-56-28-32-60-36-34-58-30-26-54-22-18-44(50)51)42(46)16-6-5-7-17-43-47(3,4)39-13-9-11-15-41(39)49(43)21-25-57-29-33-61-37-35-59-31-27-55-23-19-45(52)53;/h5-17H,18-37H2,1-4H3,(H-,50,51,52,53);1H |
Clé InChI |
UBSPVZSIHVIPMI-UHFFFAOYSA-N |
Origine du produit |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to Bis-(N,N'-carboxyl-PEG4)-Cy5 for Researchers and Drug Development Professionals
Introduction
Bis-(N,N'-carboxyl-PEG4)-Cy5 is a versatile bifunctional molecule that integrates a fluorescent cyanine (B1664457) dye (Cy5) with two terminal carboxylic acid groups through hydrophilic polyethylene (B3416737) glycol (PEG) linkers. This unique architecture makes it a valuable tool in biomedical research and drug development, particularly in the synthesis of fluorescently labeled bioconjugates and Proteolysis Targeting Chimeras (PROTACs). The Cy5 component allows for sensitive detection and quantification in the far-red spectrum, minimizing autofluorescence from biological samples. The dual carboxyl groups provide reactive handles for covalent attachment to primary amines on proteins, peptides, small molecules, and other biomolecules. The PEG4 linkers enhance aqueous solubility and provide spatial separation between the dye and the conjugated molecule, which can help to preserve the biological activity of the target.
Core Properties and Chemical Structure
This compound is characterized by its distinct chemical and physical properties that make it suitable for a range of bio-conjugation applications.
Chemical Structure:
The molecule consists of a central Cy5 core, a heptamethine cyanine dye, which is flanked by two PEG4 linkers, each terminating in a carboxylic acid group.
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C47H67ClN2O12 | [1] |
| Molecular Weight | 887.5 g/mol | [1] |
| Excitation Maximum (λex) | 649 nm | [1] |
| Emission Maximum (λem) | 667 nm | [1] |
| Molar Extinction Coefficient | ~170,000 cm⁻¹M⁻¹ at 649 nm | [1] |
| Solubility | Water, DMSO, DMF, DCM | [1] |
| Purity | Typically ≥98% | [1] |
| Storage Conditions | -20°C, protected from light and moisture | [1] |
Applications in Research and Drug Development
The primary application of this compound is in the construction of complex biomolecules where fluorescence labeling and specific linkage are required.
-
PROTAC Synthesis: This molecule is frequently utilized as a fluorescent linker in the synthesis of PROTACs.[2][3][4] A PROTAC is a heterobifunctional molecule that induces the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase.[2] The two carboxylic acid groups of this compound can be sequentially coupled to a target protein ligand and an E3 ligase ligand, with the Cy5 dye enabling the tracking and quantification of the resulting PROTAC.
-
Fluorescent Labeling of Biomolecules: It can be used to fluorescently label proteins, antibodies, and other molecules containing primary amines for applications such as fluorescence microscopy, flow cytometry, and in vivo imaging.
-
Drug Delivery: The PEG linkers can improve the pharmacokinetic properties of conjugated drugs, and the fluorescent tag allows for the study of their distribution and localization.
Experimental Protocols
1. General Protocol for Conjugation to Primary Amines via EDC/NHS Chemistry
This protocol describes the covalent coupling of the carboxylic acid groups of this compound to primary amines on a target molecule (e.g., a protein or a small molecule amine). This method utilizes a two-step process involving the activation of the carboxyl groups with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (sulfo-NHS) to form a more stable amine-reactive intermediate.
Materials:
-
This compound
-
Target molecule with a primary amine
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or other amine-free buffer
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5, or 1 M hydroxylamine, pH 8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting columns or dialysis equipment for purification
Procedure:
Step 1: Activation of this compound
-
Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mg/mL).
-
In a microcentrifuge tube, add the desired amount of the this compound stock solution to the Activation Buffer.
-
Prepare fresh solutions of EDC and sulfo-NHS in the Activation Buffer (e.g., 10 mg/mL).
-
Add a 5-10 fold molar excess of EDC and a 2-5 fold molar excess of sulfo-NHS to the this compound solution.
-
Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.
Step 2: Conjugation to the Amine-Containing Molecule
-
Dissolve the amine-containing target molecule in the Coupling Buffer.
-
Add the activated this compound mixture to the target molecule solution. The molar ratio of the linker to the target molecule should be optimized to control the degree of labeling and avoid cross-linking. For a 1:1 conjugation, a starting point is a 1:1 to 1:5 molar ratio of the target molecule to the activated linker.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
Step 3: Quenching and Purification
-
Quench the reaction by adding the Quenching Buffer to a final concentration of 10-50 mM. Incubate for 15 minutes at room temperature.
-
Purify the conjugate to remove unreacted dye and byproducts using a desalting column, dialysis, or size-exclusion chromatography.
Stoichiometric Control for Bifunctional Conjugation:
To control the reaction and favor the formation of a PROTAC where one carboxylic acid is coupled to the target protein ligand and the other to the E3 ligase ligand, a sequential conjugation strategy is employed. This typically involves protecting one of the carboxylic acid groups, performing the first conjugation, deprotecting the second carboxylic acid, and then performing the second conjugation. Alternatively, if both carboxylic acids are active, controlling the stoichiometry by adding a sub-stoichiometric amount of the first ligand can favor the formation of the mono-conjugated intermediate, which can then be purified before reacting with the second ligand.
Signaling Pathways and Experimental Workflows
PROTAC Mechanism of Action
This compound is instrumental in the synthesis of PROTACs, which function by hijacking the cell's ubiquitin-proteasome system to induce the degradation of a target protein.[2]
Experimental Workflow for PROTAC Synthesis and Validation
The following diagram outlines a typical workflow for synthesizing a fluorescent PROTAC using this compound and validating its activity.
References
- 1. benchchem.com [benchchem.com]
- 2. An accurate proteomic quantification method: fluorescence labeling absolute quantification (FLAQ) using multidimensional liquid chromatography and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bio-rad.com [bio-rad.com]
- 4. Overview of Protein Labeling | Thermo Fisher Scientific - US [thermofisher.com]
In-Depth Technical Guide to Bis-(N,N'-carboxyl-PEG4)-Cy5 Spectral Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the spectral properties of Bis-(N,N'-carboxyl-PEG4)-Cy5, a fluorescent dye commonly utilized in biological imaging and drug development. The inclusion of a polyethylene (B3416737) glycol (PEG) linker enhances its solubility in aqueous media, making it particularly suitable for bioconjugation.
Core Spectral and Physicochemical Properties
The performance of a fluorophore is defined by its unique spectral characteristics. These properties dictate its suitability for specific applications, such as fluorescence resonance energy transfer (FRET) and cellular imaging.
| Property | Value | Reference |
| Excitation Maximum (λex) | 649 nm | [1] |
| Emission Maximum (λem) | 667 nm | [1] |
| Molar Extinction Coefficient (ε) | 170,000 M⁻¹cm⁻¹ at 649 nm | [1] |
| Quantum Yield (Φ) | ~0.2 (estimated for PEGylated Cy5) | [2] |
| Molecular Weight | 887.5 g/mol | [1] |
| CAS Number | 2107273-44-7 | [1] |
| Solubility | Water, DMSO, DMF, DCM | [1] |
Experimental Protocols
Accurate determination of spectral properties is crucial for the reliable application of fluorescent dyes. The following are detailed methodologies for key experiments.
Determination of Molar Extinction Coefficient
The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using the Beer-Lambert law, A = εcl, where A is the absorbance, ε is the molar extinction coefficient, c is the concentration of the substance, and l is the path length of the cuvette.
Methodology:
-
Preparation of a Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a known volume of a suitable solvent (e.g., DMSO) to create a stock solution of known concentration.
-
Serial Dilutions: Prepare a series of dilutions of the stock solution in the desired experimental buffer (e.g., phosphate-buffered saline, PBS).
-
Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the maximum absorption wavelength (λmax), which is approximately 649 nm for this dye. Use the same solvent/buffer as a blank.
-
Data Analysis: Plot the absorbance values against the corresponding concentrations. The molar extinction coefficient is calculated from the slope of the resulting linear regression, where the slope equals εl (and l is typically 1 cm).
Determination of Fluorescence Quantum Yield
The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The relative quantum yield is often determined by comparing the fluorescence intensity of the sample to a standard with a known quantum yield.
Methodology:
-
Selection of a Standard: Choose a reference dye with a well-characterized quantum yield and spectral properties similar to Cy5. A common standard for the far-red region is Cresyl Violet.
-
Preparation of Solutions: Prepare a series of dilute solutions of both the this compound and the standard dye in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Absorbance and Fluorescence Measurements:
-
Record the absorbance of each solution at the excitation wavelength.
-
Measure the fluorescence emission spectrum of each solution using a spectrofluorometer, ensuring identical excitation wavelength, slit widths, and other instrumental parameters for both the sample and the standard.
-
-
Data Analysis:
-
Integrate the area under the emission spectrum for both the sample and the standard.
-
The quantum yield of the sample (Φ_sample) is calculated using the following equation:
Φ_sample = Φ_standard × (I_sample / I_standard) × (A_standard / A_sample) × (η_sample² / η_standard²)
where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
-
Bioconjugation Workflow
This compound is frequently used for labeling biomolecules, such as proteins and antibodies, through the formation of a stable amide bond. The terminal carboxylic acid groups can be activated to react with primary amines on the target molecule. This makes it a valuable tool in the development of targeted drug delivery systems and diagnostic agents.
Caption: Workflow for the bioconjugation of this compound.
References
A Technical Guide to the Spectroscopic Properties of Bis-(N,N'-carboxyl-PEG4)-Cy5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the excitation and emission spectra of Bis-(N,N'-carboxyl-PEG4)-Cy5, a fluorescent dye integral to various biomedical research applications, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines the core spectral characteristics, experimental protocols for their determination, and the functional context of this molecule in targeted protein degradation.
Core Spectroscopic and Physicochemical Properties
This compound is a cyanine (B1664457) dye derivative featuring a hydrophilic polyethylene (B3416737) glycol (PEG) linker and terminal carboxylic acid groups. These functional groups facilitate its conjugation to other molecules, such as ligands for target proteins and E3 ubiquitin ligases in the formation of PROTACs.[1][2] The cyanine 5 (Cy5) core is responsible for its distinct fluorescent properties in the far-red region of the spectrum.[3]
The key quantitative data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Excitation Maximum (λex) | 649 nm | [1] |
| Emission Maximum (λem) | 667 nm | [1] |
| Extinction Coefficient | 170,000 cm⁻¹M⁻¹ | [1] |
| Molecular Weight | 887.49 g/mol | [1][4] |
| Molecular Formula | C₄₇H₆₇ClN₂O₁₂ | [1] |
| Purity | >98% | [1] |
| Solubility | Water, DMSO, DMF, DCM | [1] |
| Storage Condition | -20°C | [1] |
Experimental Protocol: Determination of Excitation and Emission Spectra
The following protocol outlines a standardized methodology for measuring the excitation and emission spectra of this compound using a fluorescence spectrophotometer.
I. Materials and Instrumentation
-
This compound: Stock solution prepared in a suitable solvent (e.g., DMSO).
-
Solvent: Spectroscopic grade solvent in which the dye is soluble (e.g., phosphate-buffered saline (PBS), methanol, or water).
-
Fluorescence Spectrophotometer: An instrument equipped with a xenon lamp or laser as the excitation source and a photomultiplier tube (PMT) detector. The instrument should have independent monochromators for excitation and emission wavelength selection.[5]
-
Quartz Cuvettes: Standard 1 cm path length quartz cuvettes suitable for fluorescence measurements.
II. Sample Preparation
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO. The concentration should be accurately determined.
-
Working Solution Preparation: Dilute the stock solution in the desired spectroscopic grade solvent to a final concentration that yields an absorbance of less than 0.1 at the excitation maximum to avoid inner filter effects.[6]
-
Solvent Blank: Prepare a cuvette containing only the solvent to be used for background subtraction.
III. Measurement of Emission Spectrum
-
Instrument Setup:
-
Turn on the fluorescence spectrophotometer and allow the lamp to warm up for at least 30 minutes for stable output.[7]
-
Set the excitation monochromator to the known excitation maximum of this compound, which is 649 nm.[1]
-
Set the emission monochromator to scan a wavelength range that encompasses the expected emission peak, for instance, from 660 nm to 800 nm.
-
Adjust the excitation and emission slit widths to an appropriate setting (e.g., 5 nm) to balance signal intensity and spectral resolution.
-
-
Data Acquisition:
-
Place the solvent blank in the sample holder and record a blank spectrum.
-
Replace the blank with the sample cuvette.
-
Acquire the emission spectrum of the sample.
-
Subtract the blank spectrum from the sample spectrum to correct for background fluorescence and Raman scattering from the solvent.
-
The resulting spectrum will show the fluorescence emission intensity as a function of wavelength, with the peak representing the emission maximum (λem).
-
IV. Measurement of Excitation Spectrum
-
Instrument Setup:
-
Set the emission monochromator to the determined emission maximum of this compound (approximately 667 nm).[1]
-
Set the excitation monochromator to scan a wavelength range that includes the expected absorption, for example, from 550 nm to 660 nm.
-
Keep the slit widths the same as for the emission scan.
-
-
Data Acquisition:
-
Using the same sample and blank, acquire the excitation spectrum.
-
Subtract the blank spectrum from the sample spectrum.
-
The resulting plot of fluorescence intensity versus excitation wavelength will show the excitation spectrum, with the peak corresponding to the excitation maximum (λex).
-
Application in PROTAC Drug Development: A Visualized Workflow
This compound serves as a fluorescently labeled linker in the synthesis of PROTACs.[2] PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system.[8] The following diagram illustrates the general mechanism of action of a PROTAC.
Caption: Mechanism of action of a PROTAC utilizing a fluorescent linker.
The experimental workflow for evaluating a fluorescently labeled PROTAC, such as one synthesized with this compound, typically involves cell-based assays to confirm target engagement and degradation.
Caption: A typical experimental workflow for evaluating a fluorescent PROTAC.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. Spectral Fine Tuning of Cyanine Dyes: Electron Donor-Acceptor Substituted Analogues of Thiazole Orange - PMC [pmc.ncbi.nlm.nih.gov]
- 7. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 8. PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Bis-(N,N'-carboxyl-PEG4)-Cy5: Properties, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the fluorescent dye Bis-(N,N'-carboxyl-PEG4)-Cy5, focusing on its core properties, key applications in research and drug development, and detailed experimental protocols. The information is tailored for professionals requiring a comprehensive understanding of this versatile molecule for their experimental designs.
Core Properties: Molar Extinction Coefficient and Spectroscopic Data
This compound is a derivative of the widely used cyanine (B1664457) dye, Cy5. The inclusion of two carboxylic acid-terminated polyethylene (B3416737) glycol (PEG4) chains enhances its hydrophilicity and provides reactive handles for conjugation to biomolecules. The molar extinction coefficient is a critical parameter for quantitative applications, as it relates the absorbance of a substance to its concentration.
The molar extinction coefficient for this compound is 170,000 M⁻¹cm⁻¹ [1][2]. This high value indicates a strong ability to absorb light, which contributes to its brightness as a fluorescent probe. For comparison, the molar extinction coefficients of other related Cy5 derivatives are presented in the table below.
| Compound | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Excitation Max (nm) | Emission Max (nm) |
| This compound | 170,000 [1][2] | 649 [1] | 667 [1] |
| N-(m-PEG4)-N'-(PEG4-acid)-Cy5 | 170,000 | 649 | 667 |
Experimental Protocols
Determining the Molar Extinction Coefficient
A precise determination of the molar extinction coefficient is crucial for accurate quantification of labeled biomolecules. The following protocol, based on the Beer-Lambert law (A = εcl), outlines the steps for its experimental determination.[3]
Materials:
-
This compound
-
High-purity solvent (e.g., dimethyl sulfoxide (B87167) (DMSO) or phosphate-buffered saline (PBS))
-
Spectrophotometer
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a Stock Solution: Accurately weigh a small amount of the dye and dissolve it in a precise volume of the chosen solvent to create a stock solution of known concentration.
-
Serial Dilutions: Prepare a series of dilutions from the stock solution with known concentrations.
-
Measure Absorbance: Measure the absorbance of each dilution at the maximum absorption wavelength (λmax), which is approximately 649 nm for Cy5.
-
Plot a Calibration Curve: Plot the absorbance values against the corresponding molar concentrations.
-
Calculate the Molar Extinction Coefficient: The slope of the resulting linear regression line represents the molar extinction coefficient (ε) in M⁻¹cm⁻¹.
dot
Caption: Workflow for determining the molar extinction coefficient.
Labeling Proteins with this compound
The terminal carboxylic acid groups of this compound can be activated to react with primary amines (e.g., lysine (B10760008) residues) on proteins. This protocol describes a general method for protein conjugation.
Materials:
-
This compound
-
Protein to be labeled in an amine-free buffer (e.g., PBS)
-
N-hydroxysuccinimide (NHS) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous DMSO
-
Size-exclusion chromatography column for purification
Procedure:
-
Activate the Dye: Dissolve the dye in anhydrous DMSO. Add a molar excess of NHS and EDC to the dye solution to activate the carboxyl groups. Incubate for 1 hour at room temperature.
-
Conjugation Reaction: Add the activated dye solution to the protein solution. The molar ratio of dye to protein should be optimized for each specific application. Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Purification: Separate the labeled protein from the unreacted dye and byproducts using a size-exclusion chromatography column.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and 649 nm (for Cy5).
dot
Caption: General workflow for labeling proteins with this compound.
Application in Signaling Pathway Analysis: FRET-Based Kinase Activity Reporter
This compound and other Cy5 derivatives are extensively used in Förster Resonance Energy Transfer (FRET) assays to study molecular interactions and signaling events within cells.[4] FRET is a mechanism describing energy transfer between two light-sensitive molecules (fluorophores). A donor fluorophore, in an excited state, can transfer energy to an acceptor fluorophore when they are in close proximity (typically 1-10 nm).
A common application of FRET is the development of genetically encoded or synthetic biosensors to monitor the activity of signaling proteins, such as kinases. For example, the activity of Extracellular signal-regulated kinase (ERK), a key component of the MAPK signaling pathway, can be monitored in living cells using a FRET-based biosensor.[5]
The MAPK/ERK pathway is a crucial signaling cascade that regulates a wide variety of cellular processes including proliferation, differentiation, and survival. Dysregulation of this pathway is implicated in many diseases, including cancer.
dot
Caption: A simplified diagram of the MAPK/ERK signaling pathway.
Experimental Workflow: Immunofluorescence Staining
Cy5-conjugated antibodies are routinely used in immunofluorescence (IF) to visualize the localization of specific proteins within cells or tissues. The following is a generalized workflow for direct immunofluorescence.
Procedure:
-
Sample Preparation: Cells or tissue sections are fixed, permeabilized (if the target is intracellular), and blocked to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The sample is incubated with a primary antibody directly conjugated to Cy5 that specifically binds to the target protein.
-
Washing: Unbound antibodies are removed by washing with a suitable buffer (e.g., PBS with a mild detergent).
-
Counterstaining (Optional): The cell nuclei can be stained with a fluorescent dye like DAPI to provide a reference for cellular location.
-
Mounting and Imaging: The sample is mounted on a microscope slide and visualized using a fluorescence microscope equipped with appropriate filters for Cy5.
dot
Caption: A general workflow for direct immunofluorescence staining.
References
- 1. This compound, 2107273-44-7 | BroadPharm [broadpharm.com]
- 2. N-(m-PEG4)-N'-(PEG4-acid)-Cy5, 2107273-32-3 | BroadPharm [broadpharm.com]
- 3. How to Measure the Extinction Coefficient of a Fluorescent Protein | MtoZ Biolabs [mtoz-biolabs.com]
- 4. Progress and Prospects in FRET for the Investigation of Protein–Protein Interactions | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
Unveiling the Photophysical Nuances of PEGylated Cy5 Dyes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of biomedical research and drug development, the precise and quantitative analysis of biological processes is paramount. Fluorescent probes, particularly cyanine (B1664457) dyes like Cy5, have emerged as indispensable tools for in vivo imaging, immunoassays, and nucleic acid labeling. The conjugation of polyethylene (B3416737) glycol (PEG) to these dyes, a process known as PEGylation, has been shown to significantly enhance their utility by improving solubility, stability, and pharmacokinetic profiles. This guide delves into the core photophysical properties of PEGylated Cy5 dyes, with a specific focus on their quantum yield, providing a comprehensive resource for researchers aiming to optimize their fluorescence-based applications.
The Impact of PEGylation on Cy5 Quantum Yield
The fluorescence quantum yield (Φ), a measure of the efficiency of photon emission after absorption, is a critical parameter for any fluorescent probe. For Cy5, a dye known for its brightness in the far-red spectrum, environmental factors can significantly influence its quantum yield. One of the key mechanisms by which PEGylation enhances the quantum yield of Cy5 is through a "shielding effect." This polymer cloud sterically hinders the close association of dye molecules, thereby reducing aggregation-induced self-quenching. This effect is particularly crucial in aqueous environments where hydrophobic dye molecules tend to aggregate.
Studies have demonstrated a notable increase in the fluorescence intensity of Cy5 upon PEGylation. For instance, a Cy5-PEG conjugate has been reported to fluoresce 1.8-fold more strongly than its unmodified counterpart. Further research on fluorochrome-bearing peptides has shown that conjugation with a 5 kDa PEG chain can lead to a threefold increase in quantum yield. While direct comparative studies on Cy5 with a wide range of PEG chain lengths are limited, research on related near-infrared dyes encapsulated in PEG-PLGA nanoparticles indicates that shorter PEG chains (e.g., 2kDa) can lead to marginally higher quantum yields compared to longer chains (e.g., 5kDa).
To provide a clearer perspective, the following table summarizes the available quantitative data on the quantum yield of Cy5 and its PEGylated derivatives.
| Compound | PEG Chain Length | Quantum Yield (Φ) | Fold Increase vs. Unmodified Cy5 | Solvent/Environment |
| Unmodified Cy5 | N/A | ~0.27 | 1.0 | Aqueous Buffer |
| Cy5-PEG | Not Specified | ~0.49 | ~1.8 | Not Specified |
| Fluorochrome-Peptide-PEG | 5 kDa | 0.16 (from 0.053) | ~3.0 | Not Specified |
| NIR Dye in PEG-PLGA | 2 kDa | Marginally Higher | - | Nanoparticle |
| NIR Dye in PEG-PLGA | 5 kDa | Marginally Lower | - | Nanoparticle |
Experimental Protocols
Accurate determination of quantum yield and the successful synthesis of PEGylated dyes are fundamental to their application. Below are detailed methodologies for these key experimental processes.
Measurement of Fluorescence Quantum Yield (Relative Method)
The relative method, which compares the fluorescence of the sample to a well-characterized standard of known quantum yield, is a widely used technique.
Materials:
-
Spectrophotometer (for absorbance measurements)
-
Spectrofluorometer (for fluorescence measurements)
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Solvent of spectroscopic grade (e.g., phosphate-buffered saline - PBS)
-
Quantum yield standard (e.g., Cresyl Violet in methanol, Φ = 0.54)
-
PEGylated Cy5 sample
Procedure:
-
Prepare a series of dilutions for both the standard and the PEGylated Cy5 sample in the chosen solvent. The concentrations should be adjusted to have absorbances in the range of 0.02 to 0.1 at the excitation wavelength to avoid inner filter effects.
-
Measure the absorbance of each solution at the excitation wavelength of the standard (e.g., 595 nm for Cresyl Violet) using the spectrophotometer.
-
Measure the fluorescence emission spectra of each solution using the spectrofluorometer, with the excitation wavelength set to that of the standard. Ensure the emission range covers the entire fluorescence band of both the standard and the sample.
-
Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.
-
Calculate the quantum yield of the PEGylated Cy5 sample using the following equation:
Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (η_sample^2 / η_standard^2)
where Φ is the quantum yield, Slope is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent. If the same solvent is used for both the sample and the standard, the refractive index term cancels out.
Synthesis of Cy5-PEG-NHS Ester
This protocol describes the synthesis of an N-hydroxysuccinimide (NHS) ester of Cy5-PEG, which can be used to label primary amines on proteins and other molecules.[1]
Materials:
-
Amine-terminated PEG (e.g., NH2-PEG-COOH)
-
Cy5-NHS ester
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dialysis tubing (appropriate molecular weight cutoff)
-
Lyophilizer
Procedure:
-
Dissolve NH2-PEG-COOH in anhydrous DMF.
-
Add DCC and NHS to the solution to activate the carboxylic acid group of the PEG. Stir the reaction at room temperature for several hours.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Add Cy5-NHS ester to the activated PEG solution. The NHS ester of Cy5 will react with the amine group of the PEG. Stir the reaction overnight in the dark at room temperature.
-
Purify the Cy5-PEG-COOH conjugate by dialysis against deionized water to remove unreacted Cy5 and other small molecules.
-
Activate the terminal carboxylic acid of the purified Cy5-PEG-COOH by reacting it with DCC and NHS in anhydrous DMF.
-
Purify the final Cy5-PEG-NHS ester by precipitation in cold diethyl ether and subsequent washing.
-
Lyophilize the product to obtain a dry powder.
Visualizing the Impact of PEGylation
To better understand the mechanisms and workflows involved with PEGylated Cy5 dyes, the following diagrams have been generated using the DOT language.
Caption: PEGylation creates a protective shield around Cy5, enhancing fluorescence.
Caption: Workflow for determining the relative quantum yield of a fluorescent dye.
Caption: Workflow for the synthesis of amine-reactive Cy5-PEG-NHS ester.
References
Navigating the Aqueous Environment: A Technical Guide to the Solubility of Bis-(N,N'-carboxyl-PEG4)-Cy5
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the solubility characteristics of Bis-(N,N'-carboxyl-PEG4)-Cy5, a fluorescent dye increasingly utilized in biological research and drug development. Understanding the solubility of this probe is critical for its effective application in labeling proteins, antibodies, and other biomolecules in aqueous buffers. This document provides a comprehensive overview of its solubility, factors influencing it, and a general protocol for its experimental determination.
Introduction to this compound and the Role of PEGylation
This compound is a derivative of the popular cyanine (B1664457) dye, Cy5. The core Cy5 structure is known for its bright fluorescence in the far-red region of the spectrum, making it an ideal candidate for various fluorescence-based assays, including microscopy, flow cytometry, and in vivo imaging. However, unmodified cyanine dyes often exhibit poor solubility in aqueous solutions, which can lead to aggregation and reduced reactivity in biological buffers[1][2][3].
To overcome this limitation, this compound incorporates two polyethylene (B3416737) glycol (PEG) chains of four repeating units (PEG4). This PEGylation strategy significantly enhances the hydrophilicity and, consequently, the aqueous solubility of the dye[4][5][6][7][8]. The hydrophilic PEG chains disrupt the intermolecular interactions between the dye molecules that lead to aggregation, thereby improving its dispersibility in water-based media. Furthermore, the terminal carboxylic acid groups provide reactive handles for covalent conjugation to primary amines on target biomolecules.
Solubility Profile of this compound
The presence of the PEG4 linkers confers favorable solubility in a range of solvents, from aqueous buffers to organic solvents. While precise quantitative solubility limits in various aqueous buffers are not extensively published, the available data and the known properties of similar PEGylated dyes allow for a qualitative and estimated summary.
| Solvent/Buffer System | Expected Solubility | Key Considerations |
| Deionized Water | High | The hydrophilic PEG chains promote excellent solubility in pure water. |
| Phosphate-Buffered Saline (PBS) | High | Generally well-soluble. At high concentrations, the salt content of PBS may slightly decrease solubility compared to deionized water. The pH of standard PBS (around 7.4) is suitable for maintaining the dye's stability. |
| TRIS Buffer | High | Good solubility is expected. TRIS buffers are commonly used in bioconjugation reactions. |
| HEPES Buffer | High | Well-suited for maintaining pH in cell culture and other biological applications; the dye is expected to be readily soluble. |
| Dimethyl Sulfoxide (DMSO) | Very High | Excellent solvent for initial stock solution preparation. The dye is highly soluble in DMSO. |
| Dimethylformamide (DMF) | Very High | Another common organic solvent for dissolving cyanine dyes; provides very high solubility. |
Note: While PEGylation significantly improves water solubility, it is always recommended to prepare concentrated stock solutions in an organic solvent like DMSO or DMF and then dilute them into the desired aqueous buffer. This practice ensures complete dissolution before introduction into the aqueous environment, minimizing the risk of precipitation.
Experimental Protocol for Determining Aqueous Solubility
The following is a general protocol for determining the solubility of this compound in a specific aqueous buffer. This method is adapted from standard procedures for assessing the solubility of fluorescent probes and other chemical compounds.
Objective: To determine the maximum concentration at which this compound remains fully dissolved in a given aqueous buffer without forming visible precipitates.
Materials:
-
This compound
-
Aqueous buffer of interest (e.g., PBS, TRIS, HEPES)
-
High-purity organic solvent (e.g., DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
-
Spectrophotometer or fluorometer
-
Microcentrifuge
Procedure:
-
Preparation of a Concentrated Stock Solution:
-
Accurately weigh a small amount of this compound.
-
Dissolve the dye in a minimal amount of high-purity DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Ensure complete dissolution by vortexing.
-
-
Serial Dilutions:
-
Prepare a series of dilutions of the stock solution in the aqueous buffer of interest. For example, create a dilution series to achieve final concentrations ranging from 1 µg/mL to 1 mg/mL in separate microcentrifuge tubes.
-
To minimize the effect of the organic solvent, ensure the final concentration of DMSO is low (e.g., <1% v/v).
-
-
Equilibration:
-
Incubate the prepared solutions at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 24 hours) to allow them to reach equilibrium. Mix the solutions gently during this period.
-
-
Observation for Precipitation:
-
After equilibration, visually inspect each tube for any signs of precipitation or cloudiness.
-
For a more rigorous assessment, centrifuge the tubes at high speed (e.g., >10,000 x g) for 10-15 minutes. The presence of a pellet indicates that the solubility limit has been exceeded.
-
-
Quantification of Soluble Dye:
-
Carefully collect the supernatant from each tube without disturbing any potential pellet.
-
Measure the absorbance or fluorescence of the supernatant using a spectrophotometer or fluorometer at the appropriate excitation and emission wavelengths for Cy5 (typically around 650 nm and 670 nm, respectively).
-
The highest concentration that shows no evidence of precipitation and has a linear relationship between concentration and signal intensity is considered the solubility limit under the tested conditions.
-
Workflow for Labeling Biomolecules
The primary application of this compound is the fluorescent labeling of biomolecules containing primary amine groups, such as proteins and antibodies. The following diagram illustrates a typical experimental workflow for such a conjugation reaction.
Workflow Description:
-
Dye and Protein Preparation: The this compound is first dissolved in an organic solvent like DMSO to create a stock solution. The protein to be labeled is prepared in an amine-free buffer (e.g., PBS) at the desired concentration.
-
Carboxyl Activation: The carboxylic acid groups on the dye are activated using a carbodiimide (B86325) reagent, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in the presence of N-hydroxysuccinimide (NHS) to form a more stable amine-reactive intermediate.
-
Conjugation Reaction: The activated dye is then mixed with the protein solution. The activated carboxyl groups react with the primary amine groups (e.g., on lysine (B10760008) residues) on the protein surface to form stable amide bonds.
-
Purification: After the reaction is complete, the reaction mixture is purified to remove any unreacted, free dye. Size-exclusion chromatography is a common method for this separation.
-
Analysis and Characterization: The purified fluorescently labeled protein is then analyzed to determine the degree of labeling (DOL) and to confirm that the conjugation has not adversely affected the protein's integrity. This can be done using spectrophotometry and SDS-PAGE.
References
- 1. Fluorescent Labeling of Proteins | Springer Nature Experiments [experiments.springernature.com]
- 2. google.com [google.com]
- 3. Different Ways to Add Fluorescent Labels | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Data on the removal of peroxides from functionalized polyethylene glycol (PEG) and effects on the stability and sensitivity of resulting PEGylated conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. researchgate.net [researchgate.net]
The PEG4 Linker: Enhancing Fluorescent Probe Performance Through Intelligent Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
In the realm of molecular imaging and diagnostics, the performance of a fluorescent probe is paramount. The linker, a seemingly simple component connecting the fluorophore to the targeting moiety, plays a pivotal role in determining the probe's overall efficacy. This technical guide delves into the significant advantages conferred by the incorporation of a tetraethylene glycol (PEG4) linker into fluorescent probe design. Through an examination of its physicochemical properties and impact on biological performance, we demonstrate how the PEG4 linker enhances solubility, minimizes non-specific binding, and improves pharmacokinetic profiles, ultimately leading to a superior signal-to-noise ratio and more reliable experimental outcomes. This guide provides quantitative data, detailed experimental protocols, and illustrative diagrams to offer a comprehensive resource for professionals in the field.
Introduction: The Critical Role of Linkers in Fluorescent Probes
Fluorescent probes are indispensable tools in biological research and clinical diagnostics, enabling the visualization and quantification of specific molecules, cells, and biological processes. A typical fluorescent probe consists of three key components: a fluorophore for signal generation, a targeting ligand for specificity, and a linker that connects them. While the fluorophore and targeting ligand often receive the most attention, the linker's contribution is critical to the probe's success. An ideal linker should not only provide a stable covalent connection but also optimize the probe's overall physicochemical properties.
Polyethylene glycol (PEG) linkers, and specifically short, monodisperse chains like PEG4, have emerged as a superior choice for enhancing probe performance.[1][2] Their unique combination of hydrophilicity, flexibility, and biocompatibility addresses many of the common challenges associated with fluorescent probes, such as poor aqueous solubility, aggregation, and high non-specific binding.[3][4][5] This guide will explore the multifaceted advantages of the PEG4 linker in detail.
Core Advantages of the PEG4 Linker
The incorporation of a PEG4 linker into a fluorescent probe imparts several key advantages that significantly enhance its performance both in vitro and in vivo. These benefits stem from the fundamental physicochemical properties of the ethylene (B1197577) glycol chain.
Enhanced Hydrophilicity and Solubility
Many organic fluorophores, particularly near-infrared (NIR) dyes, are inherently hydrophobic.[1][6] This hydrophobicity can lead to poor solubility in aqueous biological media, causing the probes to aggregate and precipitate.[3][7] Aggregation can result in self-quenching of the fluorescence signal and hinder the probe's ability to reach its target.[5][8]
The PEG4 linker, composed of repeating ethylene oxide units, is highly hydrophilic and increases the overall water solubility of the probe conjugate.[1][2] This improved solubility prevents aggregation, ensuring that the probe remains monomeric and fully functional in solution.[3][7] A study by Sano et al. demonstrated this effect by measuring the lipophilicity (logP value) of an indocyanine green (ICG) dye with and without PEG linkers. The introduction of a PEG4 linker significantly reduced the logP value, indicating a substantial increase in hydrophilicity.[9]
Reduction of Non-Specific Binding
Non-specific binding to cells, proteins, and other biological macromolecules is a major source of background signal in fluorescence imaging, leading to a low signal-to-noise ratio.[10] The hydrophobic and charged nature of many fluorophores often promotes these unwanted interactions. The hydrophilic and flexible PEG4 linker creates a hydration shell around the fluorophore.[1] This "shielding" effect sterically hinders and electronically repels non-specific interactions with biomolecules, dramatically reducing background fluorescence.[5][8] This leads to clearer images and more accurate quantification of the target. Several studies have shown that PEGylation effectively reduces the non-specific binding of fluorescent probes to cells and surfaces.[8][10][11]
Improved Pharmacokinetics and Biodistribution
For in vivo applications, the pharmacokinetic (PK) profile of a fluorescent probe is crucial. PEGylation is a well-established strategy for improving the PK of therapeutic molecules.[4][9] The hydrophilic nature of the PEG4 linker can reduce renal clearance and recognition by the immune system, leading to a longer circulation half-life.[1][4] This extended circulation time allows for greater accumulation of the probe at the target site, enhancing the specific signal. Furthermore, by increasing hydrophilicity, the PEG4 linker can shift the clearance mechanism away from the liver and spleen, which often contribute to high background signals in abdominal imaging.[9]
Enhanced Stability and Covalent Binding
The inclusion of a short PEG linker can improve the stability of the final conjugate. For instance, in the synthesis of antibody-dye conjugates, the increased hydrophilicity imparted by the PEG linker can lead to a higher percentage of stable, covalent bonds forming between the dye and the antibody. This reduces the amount of non-covalently bound dye that can dissociate in vivo, which is a major source of background signal.[9]
Quantitative Impact of PEG4 Linkers on Probe Performance
The advantages of PEG4 linkers can be quantified through various experimental measurements. The following tables summarize key data from a comparative study on indocyanine green (ICG)-based probes, demonstrating the tangible benefits of PEGylation.
Table 1: Lipophilicity of ICG Derivatives
| Compound | logP Value | Interpretation |
| ICG-Sulfo-OSu (No PEG) | 1.81 ± 0.06 | Highly Lipophilic |
| ICG-PEG4-Sulfo-OSu | 0.64 ± 0.06 | Significantly Reduced Lipophilicity |
| ICG-PEG8-Sulfo-OSu | -0.03 ± 0.02 | Hydrophilic |
Data sourced from Sano et al., 2015.[9] A lower logP value indicates higher hydrophilicity.
Table 2: Covalent Binding and Stability of Panitumumab-ICG Conjugates
| Conjugate | Covalently Bound ICG (%) | Fluorescence Increase in Serum (1h, %) |
| Pan-ICG (No PEG) | 21.8% | 79.7% |
| Pan-PEG4-ICG | 70.9% | 41.8% |
| Pan-PEG8-ICG | 85.5% | 40.4% |
Data sourced from Sano et al., 2015.[9] A higher percentage of covalent binding and a lower increase in fluorescence in serum indicate greater stability and less non-covalent dissociation.
Visualizing the Mechanism and Workflow
Graphviz diagrams can effectively illustrate the underlying principles and processes related to PEG4 linkers in fluorescent probes.
Caption: Mechanism of PEG4 linker action.
Caption: General synthesis workflow.
Caption: Advantages of PEG4 linkers.
Key Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of fluorescent probes with PEG4 linkers.
Synthesis and Conjugation of a PEG4-linked Probe
This protocol describes a general strategy for conjugating a targeting ligand and a fluorophore using a heterobifunctional PEG4 linker, such as Fmoc-NH-PEG4-COOH.
Materials:
-
Fmoc-NH-PEG4-COOH
-
Targeting ligand with a primary amine
-
Amine-reactive fluorophore (e.g., NHS ester)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Dimethylformamide (DMF), anhydrous
-
20% Piperidine (B6355638) in DMF
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)
-
Purification system (e.g., HPLC)
Procedure:
-
Activation of PEG4 Linker: Dissolve Fmoc-NH-PEG4-COOH, EDC, and NHS in a 1:1.2:1.2 molar ratio in anhydrous DMF. Allow the reaction to proceed for 1-2 hours at room temperature to form the NHS ester of the PEG4 linker.
-
Conjugation to Targeting Ligand: Add the activated PEG4-NHS ester solution to a solution of the amine-containing targeting ligand in an appropriate buffer (e.g., PBS pH 7.4). The molar ratio of PEG4-NHS to ligand should be optimized, typically starting at 5:1 to 10:1. Let the reaction proceed for 2-4 hours at room temperature or overnight at 4°C.
-
Fmoc Deprotection: After confirming the conjugation (e.g., via mass spectrometry), remove the Fmoc protecting group by treating the conjugate with a 20% piperidine in DMF solution for 20-30 minutes at room temperature. Quench the reaction and purify the amine-deprotected conjugate.
-
Fluorophore Labeling: Dissolve the purified ligand-PEG4-NH2 conjugate in the reaction buffer (pH 8.5). Add the amine-reactive fluorophore (dissolved in DMSO or DMF) in a 5-10 fold molar excess. Incubate for 1-2 hours at room temperature, protected from light.
-
Final Purification: Purify the final fluorescent probe conjugate using size exclusion chromatography or reverse-phase HPLC to remove unreacted fluorophore and other impurities. Characterize the final product by mass spectrometry and UV-Vis spectroscopy.[3]
Determination of Lipophilicity (logP)
The partition coefficient (logP) between n-octanol and water is a standard measure of a compound's lipophilicity/hydrophilicity.
Materials:
-
Fluorescent probe
-
n-Octanol (HPLC grade)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Centrifuge
-
UV-Vis Spectrophotometer
Procedure:
-
Phase Saturation: Mix equal volumes of n-octanol and PBS in a separation funnel. Shake vigorously for 24 hours to ensure mutual saturation of the two phases. Allow the phases to separate completely.
-
Sample Preparation: Prepare a stock solution of the fluorescent probe in the n-octanol-saturated PBS.
-
Partitioning: Mix a known volume of the probe solution with an equal volume of the PBS-saturated n-octanol in a centrifuge tube. Vortex the mixture vigorously for 30 minutes to allow for partitioning of the probe between the two phases.
-
Phase Separation: Centrifuge the mixture at high speed (e.g., 5000 x g) for 10 minutes to ensure complete separation of the aqueous and organic phases.
-
Quantification: Carefully remove an aliquot from each phase. Measure the absorbance of the probe in each phase using a UV-Vis spectrophotometer at its maximum absorption wavelength. If necessary, create a standard curve to determine the concentration in each phase.
-
Calculation: Calculate the logP value using the formula: logP = log10([Probe]octanol / [Probe]aqueous).[9][12]
In Vitro Non-Specific Binding Assay
This protocol uses flow cytometry to assess the non-specific binding of a fluorescent probe to a negative control cell line (that does not express the target).
Materials:
-
Target-negative cell line
-
Fluorescent probe
-
Control probe (without PEG4 linker, if available)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Culture the target-negative cells to 70-80% confluency. Harvest the cells and prepare a single-cell suspension at a concentration of 1 x 10^6 cells/mL in ice-cold PBS containing 1% BSA.
-
Incubation: Aliquot the cell suspension into flow cytometry tubes. Add the fluorescent probe at various concentrations (e.g., ranging from 10 nM to 1 µM). Include an unstained control. Incubate the cells for 30-60 minutes on ice or at 37°C, protected from light.
-
Washing: After incubation, wash the cells three times with ice-cold PBS to remove unbound probe. Centrifuge at a low speed (e.g., 300 x g) for 5 minutes between washes.
-
Flow Cytometry Analysis: Resuspend the final cell pellet in PBS. Analyze the cells on a flow cytometer, exciting at the appropriate wavelength and collecting the emission signal.
-
Data Analysis: Gate on the live, single-cell population. Determine the mean fluorescence intensity (MFI) for each probe concentration. A lower MFI indicates lower non-specific binding. Compare the MFI of the PEG4-linked probe to a control probe without the linker.[8][10]
Measurement of Fluorescence Quantum Yield (Relative Method)
The fluorescence quantum yield (ΦF) quantifies the efficiency of the fluorescence process. The relative method compares the probe to a standard with a known quantum yield.
Materials:
-
Fluorescent probe (test sample)
-
Quantum yield standard (e.g., Rhodamine 6G in ethanol, ΦF = 0.95)
-
Spectroscopic grade solvent (e.g., ethanol, PBS)
-
UV-Vis Spectrophotometer
-
Spectrofluorometer
Procedure:
-
Prepare Solutions: Prepare a series of dilutions of both the test sample and the quantum yield standard in the same solvent. The concentrations should be adjusted so that the absorbance at the excitation wavelength is in the linear range, typically below 0.1, to avoid inner filter effects.
-
Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.
-
Measure Fluorescence Emission: Using the spectrofluorometer, record the fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurements. Ensure identical instrument settings (e.g., slit widths) are used for all measurements. Record the emission spectrum over the entire emission range of the fluorophore.
-
Data Analysis:
-
Correct the emission spectra for the instrument's response.
-
Integrate the area under each corrected emission spectrum to obtain the integrated fluorescence intensity.
-
Plot the integrated fluorescence intensity versus absorbance for both the test sample and the standard.
-
-
Calculate Quantum Yield: The quantum yield of the test sample (ΦX) is calculated using the following equation: ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²) Where:
-
ΦST is the quantum yield of the standard.
-
GradX and GradST are the gradients of the linear fits from the plots of integrated fluorescence intensity vs. absorbance.
-
ηX and ηST are the refractive indices of the sample and standard solutions, respectively (this term is 1 if the same solvent is used).[7]
-
Conclusion
The strategic incorporation of a PEG4 linker represents a significant advancement in the design of high-performance fluorescent probes. By enhancing aqueous solubility, minimizing non-specific binding, and improving in vivo stability and pharmacokinetics, the PEG4 linker directly addresses the most common failure points in probe development. The result is a more robust and reliable tool that yields a higher signal-to-noise ratio, enabling clearer, more accurate, and quantifiable results for researchers, scientists, and drug development professionals. As the demand for more sensitive and specific molecular imaging agents grows, the intelligent use of functional linkers like PEG4 will continue to be a cornerstone of innovative probe design.
References
- 1. dojindo.com [dojindo.com]
- 2. Fmoc-NH-PEG4-COOH, 557756-85-1 - Biopharma PEG [biochempeg.com]
- 3. chempep.com [chempep.com]
- 4. static.horiba.com [static.horiba.com]
- 5. The PEG-Fluorochrome Shielding Approach for Targeted Probe Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ICG-Sulfo-OSu | AAT Bioquest [aatbio.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. Making sure you're not a bot! [opus4.kobv.de]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Identification of Fluorescent Compounds with Non-Specific Binding Property via High Throughput Live Cell Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fmoc-NH-(PEG) 4 -COOH (19 atoms) Novabiochem 882847-32-7 [sigmaaldrich.com]
- 12. agilent.com [agilent.com]
The Versatility of Cyanine Dyes: An In-depth Technical Guide for Biomedical Research
For Researchers, Scientists, and Drug Development Professionals
Cyanine (B1664457) dyes, a class of synthetic fluorophores, have become indispensable tools in biomedical research and drug development. Their exceptional brightness, photostability, and tunable fluorescence properties, spanning the visible to the near-infrared (NIR) spectrum, have revolutionized our ability to visualize and quantify biological processes at the molecular, cellular, and whole-organism levels. This technical guide provides a comprehensive overview of the core applications of cyanine dyes, complete with quantitative data, detailed experimental protocols, and visual workflows to empower researchers in their scientific endeavors.
Core Properties and Advantages of Cyanine Dyes
Cyanine dyes are characterized by a polymethine bridge connecting two nitrogen-containing heterocyclic moieties. The length of this bridge dictates the dye's absorption and emission wavelengths, allowing for the creation of a broad palette of fluorescent probes.[1][] Key advantages that make them superior to conventional dyes like fluorescein (B123965) and rhodamine include:
-
High Molar Extinction Coefficients: Enabling bright fluorescent signals even at low concentrations.[3]
-
Good Quantum Yields: Efficiently converting absorbed light into emitted fluorescence.[3]
-
Enhanced Photostability: Resisting photobleaching during prolonged imaging experiments.[4]
-
pH Insensitivity: Maintaining stable fluorescence across a wide physiological pH range.[]
-
Near-Infrared (NIR) Emission: Certain cyanine dyes, such as Cy5, Cy5.5, and Cy7, emit in the NIR window (700-900 nm), which allows for deeper tissue penetration and reduced autofluorescence in in-vivo imaging.[1][5]
Quantitative Data: A Comparative Overview of Common Cyanine Dyes
For ease of comparison, the photophysical properties of commonly used cyanine dyes are summarized in the table below. These values are crucial for selecting the appropriate dye and filter sets for specific applications.
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield | Molecular Weight ( g/mol ) |
| Cy2 | 489 | 506 | ~150,000 | 0.12 | 714 |
| Cy3 | 550 | 570 | ~150,000 | 0.15 | 767 |
| Cy3.5 | 581 | 594 | ~150,000 | 0.15 | 1102 |
| Cy5 | 650 | 670 | ~250,000 | 0.27 | 792 |
| Cy5.5 | 675 | 694 | ~250,000 | 0.28 | 1128 |
| Cy7 | 743-750 | 767-776 | ~250,000 | 0.28 | 818 |
Data compiled from multiple sources.[][3][6]
Key Applications and Experimental Protocols
Cyanine dyes are employed in a vast array of biomedical research applications. This section details the methodologies for some of the most prevalent techniques.
Fluorescent Labeling of Biomolecules
Cyanine dyes are frequently used to label proteins (especially antibodies), nucleic acids, and other biomolecules.[] The most common conjugation chemistry involves the use of N-hydroxysuccinimide (NHS) esters of cyanine dyes, which react with primary amines on the target molecule to form stable amide bonds.[7]
Experimental Protocol: Labeling Antibodies with Cyanine Dye NHS Esters [7][8]
-
Antibody Preparation:
-
Ensure the antibody is in an amine-free buffer (e.g., PBS). If the buffer contains primary amines (e.g., Tris or glycine), dialyze the antibody against PBS.
-
Adjust the pH of the antibody solution to 8.0-9.0 using a bicarbonate buffer.[7]
-
-
Dye Preparation:
-
Dissolve the cyanine dye NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL immediately before use.[9]
-
-
Conjugation Reaction:
-
Purification:
-
Separate the labeled antibody from the unreacted dye using a desalting column (e.g., Sephadex G-25) or size-exclusion chromatography.[10]
-
-
Characterization:
-
Determine the degree of labeling (DOL), the average number of dye molecules per antibody, by measuring the absorbance at 280 nm (for the antibody) and the excitation maximum of the dye. An optimal DOL is typically between 2 and 7.[7]
-
Immunofluorescence (IF) and Fluorescence In Situ Hybridization (FISH)
Immunofluorescence utilizes fluorescently labeled antibodies to visualize the localization of specific proteins within cells and tissues. FISH employs fluorescently labeled nucleic acid probes to detect specific DNA or RNA sequences. Cy3 and Cy5 are popular choices for these applications due to their bright and stable fluorescence.[11]
Experimental Protocol: Immunofluorescence Staining with a Cy3-Conjugated Secondary Antibody [12][13]
-
Cell Preparation:
-
Grow cells on coverslips, fix with 4% paraformaldehyde, and permeabilize with 0.1% Triton X-100 in PBS.
-
-
Blocking:
-
Incubate with a blocking buffer (e.g., PBS with 1% BSA and 0.1% Tween-20) for 1 hour at room temperature to reduce non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate with the primary antibody (unlabeled) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
-
Washing:
-
Wash the cells three times with PBS.
-
-
Secondary Antibody Incubation:
-
Incubate with the Cy3-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature in the dark.
-
-
Counterstaining and Mounting:
-
Counterstain the nuclei with DAPI, wash, and mount the coverslips on microscope slides with an antifade mounting medium.
-
-
Imaging:
-
Visualize the cells using a fluorescence microscope with appropriate filter sets for DAPI and Cy3.
-
Experimental Protocol: Fluorescence In Situ Hybridization (FISH) [14][15]
-
Probe Labeling:
-
Label the DNA or RNA probe with a cyanine dye using methods like nick translation, random priming, or by incorporating fluorescently labeled nucleotides.
-
-
Sample Preparation:
-
Prepare metaphase chromosome spreads or fix and permeabilize cells/tissues on microscope slides.
-
-
Denaturation:
-
Denature the target DNA on the slide and the labeled probe separately by heating.
-
-
Hybridization:
-
Apply the denatured probe to the slide and incubate overnight in a humidified chamber at 37°C to allow the probe to anneal to its complementary sequence.
-
-
Washing:
-
Wash the slides to remove the unbound probe.
-
-
Detection and Imaging:
-
Counterstain the nuclei with DAPI and visualize the fluorescent signal using a fluorescence microscope.
-
In Vivo Imaging
NIR cyanine dyes, particularly Cy7 and its derivatives, are extensively used for non-invasive whole-body imaging in small animals.[1][16] Their long-wavelength emission minimizes tissue autofluorescence and allows for deep tissue penetration, enabling the tracking of cells, drugs, and nanoparticles in real-time.[5]
Experimental Protocol: In Vivo Imaging in Mice using a Cy7-Labeled Agent [1][16]
-
Animal Model:
-
Use appropriate animal models (e.g., tumor-bearing mice) for the specific research question. All animal procedures must be approved by the institutional animal care and use committee.[17]
-
-
Probe Administration:
-
Inject the Cy7-labeled agent (e.g., antibody, nanoparticle) intravenously via the tail vein. The typical dose is 1-2 nmol per mouse in a volume of 100-200 µL.[5]
-
-
Image Acquisition:
-
Anesthetize the mice and place them in an in-vivo imaging system.
-
Acquire images at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours) to monitor the biodistribution and target accumulation of the probe.
-
Use appropriate excitation (e.g., 745 nm) and emission (e.g., 780 nm) filters for Cy7.[5]
-
-
Data Analysis:
-
Draw regions of interest (ROIs) around the tumor and other organs to quantify the fluorescence intensity.
-
Calculate tumor-to-background ratios to assess the targeting efficiency.[1]
-
Photodynamic Therapy (PDT)
Cyanine dyes can act as photosensitizers in photodynamic therapy (PDT), a cancer treatment modality.[18] Upon excitation with light of a specific wavelength, the dye generates reactive oxygen species (ROS) that induce cell death in the targeted tumor tissue.[19] The use of NIR-absorbing cyanine dyes allows for the treatment of deeper-seated tumors.[20]
Conceptual Workflow for Cyanine-Based Photodynamic Therapy
Caption: Workflow of cyanine dye-mediated photodynamic therapy (PDT).
Förster Resonance Energy Transfer (FRET)
FRET is a powerful technique for studying molecular interactions. It relies on the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor fluorophore.[21] Cyanine dyes, such as Cy3 and Cy5, are often used as a FRET pair to study protein-protein interactions, conformational changes, and enzyme kinetics.[22]
Signaling Pathway for FRET-Based Detection of Protein-Protein Interaction
Caption: Principle of FRET for detecting protein-protein interactions.
Flow Cytometry
Cyanine dyes are integral to multicolor flow cytometry for immunophenotyping and cell sorting. Tandem dyes, such as PE-Cy7, which consist of a donor fluorophore (phycoerythrin, PE) and an acceptor cyanine dye (Cy7), allow for the detection of multiple markers simultaneously by shifting the emission wavelength of the donor.[23]
Experimental Protocol: Cell Surface Staining for Flow Cytometry using a PE-Cy7 Conjugated Antibody [24][25]
-
Cell Preparation:
-
Prepare a single-cell suspension from whole blood, bone marrow, or cell culture.
-
Wash the cells in staining buffer (e.g., PBS with 2% FCS and 0.1% sodium azide).
-
-
Blocking (Optional):
-
If cells express high levels of Fc receptors, incubate with an Fc block to prevent non-specific antibody binding.
-
-
Staining:
-
Add the PE-Cy7 conjugated antibody to the cell suspension.
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Washing:
-
Wash the cells twice with staining buffer to remove unbound antibodies.
-
-
Data Acquisition:
-
Resuspend the cells in staining buffer and analyze on a flow cytometer equipped with the appropriate lasers and filters for PE-Cy7.
-
Biosensing
Cyanine dyes are utilized in the development of biosensors for the detection of nucleic acids, proteins, and small molecules.[26][27] Their fluorescence properties can change upon binding to the target analyte, providing a detectable signal.
Workflow for a Cyanine-Based Nucleic Acid Biosensor
Caption: General workflow of a cyanine-based biosensor for nucleic acid detection.
Conclusion
Cyanine dyes represent a powerful and versatile class of fluorophores that have significantly advanced biomedical research. Their tunable optical properties, coupled with their excellent brightness and stability, make them suitable for a wide range of applications, from fundamental cell biology to preclinical in vivo imaging and therapeutic development. As our understanding of cyanine dye chemistry and its applications continues to grow, we can anticipate even more innovative uses of these remarkable molecules in the future, further illuminating the complexities of biological systems and paving the way for new diagnostic and therapeutic strategies.
References
- 1. benchchem.com [benchchem.com]
- 3. Reactive Cyanines | AAT Bioquest [aatbio.com]
- 4. Synthesis, Optical Properties, and In Vivo Biodistribution Performance of Polymethine Cyanine Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. NHS ester protocol for labeling proteins [abberior.rocks]
- 9. genecopoeia.com [genecopoeia.com]
- 10. docs.aatbio.com [docs.aatbio.com]
- 11. High resolution multicolor fluorescence in situ hybridization using cyanine and fluorescein dyes: rapid chromosome identification by directly fluorescently labeled alphoid DNA probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Immunofluorescence (IF) Protocol | Rockland [rockland.com]
- 13. scbt.com [scbt.com]
- 14. A quick and simple FISH protocol with hybridization-sensitive fluorescent linear oligodeoxynucleotide probes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fluorescence In Situ Hybridization (FISH) Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. alfa-chemistry.com [alfa-chemistry.com]
- 17. Investigation of cyanine dyes for in vivo optical imaging of altered mitochondrial membrane potential in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Potential of Cyanine Derived Dyes in Photodynamic Therapy - ProQuest [proquest.com]
- 19. Potential of Cyanine Derived Dyes in Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Optics & Photonics News - Better Photodynamic Therapy for Breast Cancer [optica-opn.org]
- 21. Application of fluorescence resonance energy transfer in protein studies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. agilent.com [agilent.com]
- 23. A Practical Guide for Use of PE and APC in Flow Cytometry | AAT Bioquest [aatbio.com]
- 24. ohsu.edu [ohsu.edu]
- 25. research.pasteur.fr [research.pasteur.fr]
- 26. Cationic cyanine as a near-infrared fluorescent probe for the determination of nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Fabrication of Electrochemical-DNA Biosensors for the Reagentless Detection of Nucleic Acids, Proteins and Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Understanding fluorescence quenching with Cy5 dyes
An In-depth Technical Guide to Fluorescence Quenching with Cy5 Dyes
For researchers, scientists, and professionals in drug development, understanding the nuances of fluorescence quenching is paramount for designing robust assays, developing sensitive biosensors, and interpreting experimental data accurately. Cyanine (B1664457) 5 (Cy5), a widely utilized fluorescent dye in the far-red spectrum, is central to many of these applications. This guide provides a detailed exploration of the core mechanisms governing Cy5 fluorescence quenching, quantitative data for practical application, and standardized experimental protocols.
Core Mechanisms of Fluorescence Quenching
Fluorescence quenching refers to any process that decreases the fluorescence intensity of a given substance. For Cy5, this phenomenon can be initiated through several distinct molecular mechanisms. These mechanisms are broadly categorized as either dynamic (requiring molecular collision) or static (involving the formation of a stable ground-state complex).
Förster Resonance Energy Transfer (FRET)
FRET is a non-radiative energy transfer mechanism between two chromophores, a donor and an acceptor, when they are in close proximity (typically 1-10 nm).[1] In the context of Cy5 quenching, Cy5 can act as the donor, and a suitable quencher molecule acts as the acceptor. The efficiency of FRET is highly dependent on the distance between the donor and acceptor, the spectral overlap between the donor's emission and the acceptor's absorption, and the relative orientation of the transition dipoles.
This mechanism is the foundation for many biological assays, where a conformational change in a molecule or a binding event brings a Cy5 dye and a quencher into or out of the optimal FRET range, resulting in a measurable change in fluorescence.[1] For instance, Cy5 emission can be quenched by Cy7 through FRET, a principle used to reduce background signals in imaging.[2]
Static (Contact) Quenching
Static quenching occurs when the fluorophore (Cy5) and the quencher form a stable, non-fluorescent complex in the ground state.[3][4] This pre-formed complex, when excited, returns to the ground state without emitting a photon. A key characteristic of static quenching is that it reduces the population of active, excitable fluorophores, thereby decreasing fluorescence intensity without altering the fluorescence lifetime of the uncomplexed fluorophores.[4] Dye aggregation, often driven by hydrophobic effects, is a common cause of static quenching, where Cy5 molecules stack together, leading to self-quenching.[3][5]
Collisional (Dynamic) Quenching
Dynamic quenching involves the collision of an excited-state fluorophore with a quencher molecule in solution.[3][4] Upon contact, the fluorophore is deactivated and returns to the ground state non-radiatively.[3] This process is dependent on the concentration of the quencher and the diffusion rates of the molecules. Unlike static quenching, dynamic quenching affects the excited state of the fluorophore and thus reduces both the fluorescence intensity and the fluorescence lifetime. The relationship between quenching and quencher concentration in dynamic quenching is typically described by the Stern-Volmer equation.[4]
Photoinduced Electron Transfer (PeT)
Photoinduced electron transfer (PeT) is another quenching mechanism where an electron is transferred from a donor to an acceptor in the excited state, resulting in charge separation and preventing fluorescence emission.[6][7] In a typical PeT-based probe, a fluorophore like Cy5 is connected to a recognition group (electron donor or acceptor) via a linker.[6] The process can be designed so that in the "off" state, PeT quenches the fluorescence of Cy5. Upon interaction with a target analyte, the electronic properties of the recognition group are altered, inhibiting PeT and "turning on" the fluorescence.[8]
Common Quenchers for Cy5 Dyes
The selection of an appropriate quencher is critical for achieving high quenching efficiency. For Cy5, which emits in the far-red region, quenchers with strong absorption in the 600-700 nm range are most effective.
-
Black Hole Quenchers (BHQ®): These are non-fluorescent "dark" quenchers that dissipate absorbed energy as heat. BHQ-2 and BHQ-3 are particularly well-suited for Cy5. BHQ-2 has a broad absorption range from 550-670 nm, while BHQ-3 is designed for longer wavelength dyes like Cy5 and Cy5.5.[9][10]
-
QSY® Dyes: The QSY series (e.g., QSY-21) are also dark quenchers that can be paired with red and far-red fluorophores, including Cy5.[11]
-
Other Cyanine Dyes: In certain configurations, another cyanine dye can act as a quencher. For example, Cy7 can effectively quench Cy5 through FRET.[2] Self-quenching can also occur when Cy5 molecules are in close proximity to each other.[12][13]
-
Gold Nanoparticles (AuNPs): AuNPs are highly efficient, broad-spectrum quenchers. The quenching mechanism is primarily due to a phase-induced suppression of the radiative rate and is effective over distances up to ~16 nm.[14]
-
TCEP (tris(2-carboxyethyl)phosphine): This water-soluble phosphine (B1218219) has been shown to reversibly quench Cy5 by forming a covalent adduct with the dye's polymethine bridge.[15]
Quantitative Data on Cy5 Quenching
The efficiency of quenching is a critical parameter in assay design. The following tables summarize key quantitative data for various Cy5-quencher systems.
Table 1: Quenching Efficiencies of Cy5 with Various Quenchers
| Quencher | System/Application | Quenching Efficiency (%) | Reference |
| BHQ-2 | General (compared to Dabcyl) | ~96% | [16] |
| BHQ-3 | Paired with Cy5 in a biosensor | 89% | [17] |
| Cy7-DBCO | Click-chemistry conjugation to N3-Cy5 | >90% (in situ) | [2][18] |
| BHQ3 | Conjugated to PYL3 protein (FRET) | Nearly complete | [13] |
| Cy5 | Self-quenching in PYL3 homodimers | ~20% | [12][13] |
| TCEP | Reversible bimolecular reaction | Concentration-dependent (Keq=0.91 mM-1) | [15] |
| Gold NP (6nm) | 15 peptide-Cy5.5 per NP | 90% | [17] |
| Dabcyl | General (compared to BHQ) | 84% | [16] |
Table 2: Photophysical Properties and FRET Parameters
| Parameter | Value | Conditions/Notes | Reference |
| Fluorescence Lifetime (τ0) | ~1.0 ns | In aqueous solution | [19] |
| Fluorescence Lifetime (τ0) | ~2.0 ns | Embedded in a film (increased rigidity) | [19] |
| Quenching Rate (koff) | 0.031 mM-1s-1 | With TCEP quencher | [15] |
| Dequenching Rate (kon) | 0.03 s-1 | With TCEP quencher | [15] |
| Cy3-Cy5 FRET | Observable | Common tool for oligonucleotide analysis | [1] |
Experimental Protocols for Studying Cy5 Quenching
Investigating fluorescence quenching typically involves steady-state and time-resolved fluorescence spectroscopy.
Steady-State Fluorescence Quenching Assay
This protocol measures the total fluorescence intensity as a function of quencher concentration to determine the quenching mechanism and efficiency.
Methodology:
-
Sample Preparation: Prepare a stock solution of Cy5-labeled molecules (e.g., protein, DNA) at a fixed concentration (e.g., 1 µM). Prepare a series of quencher solutions at varying concentrations.
-
Titration: Create a series of samples by mixing the Cy5 solution with different concentrations of the quencher. Include a control sample with no quencher. Ensure the final volume and Cy5 concentration are constant across all samples.
-
Incubation: Allow the samples to equilibrate. For static quenching, this allows for complex formation. For dynamic quenching, this ensures a homogenous mixture.
-
Spectrofluorometer Setup: Set the excitation wavelength for Cy5 (typically ~630-650 nm) and the emission wavelength range (e.g., 660-750 nm).
-
Measurement: Record the fluorescence emission spectrum for each sample. The peak fluorescence intensity is used for analysis.
-
Data Analysis:
-
Plot the ratio of fluorescence intensity in the absence of quencher (F0) to the intensity in the presence of quencher (F) against the quencher concentration [Q].
-
This is the Stern-Volmer plot (F0/F vs. [Q]). A linear plot is indicative of a single quenching mechanism (dynamic or static).[4]
-
Analyze the absorption spectrum of Cy5 at different quencher concentrations. A change in the absorption spectrum suggests static quenching due to ground-state complex formation.[20]
-
Time-Resolved Fluorescence Spectroscopy
This technique measures the fluorescence lifetime of Cy5, which is the average time the molecule spends in the excited state. It is crucial for distinguishing between static and dynamic quenching.[21]
Methodology:
-
Sample Preparation: Prepare samples as described for the steady-state assay.
-
Instrumentation: Use a time-resolved fluorometer, such as a Time-Correlated Single Photon Counting (TCSPC) system.
-
Excitation: Excite the sample with a pulsed light source (e.g., a laser) with a pulse width shorter than the expected fluorescence decay time.[22]
-
Data Acquisition: Measure the time delay between the excitation pulse and the detection of the emitted photons. Collect data over many cycles to build a histogram of photon arrival times, which represents the fluorescence decay curve.
-
Data Analysis:
-
Fit the fluorescence decay curve to an exponential function to determine the fluorescence lifetime (τ).
-
For dynamic quenching, the lifetime decreases with increasing quencher concentration. A plot of τ0/τ vs. [Q] should be linear and overlap with the steady-state Stern-Volmer plot.[4]
-
For static quenching, the lifetime of the remaining free fluorophore (τ) remains unchanged, regardless of the quencher concentration, because the quenched population is non-fluorescent and does not contribute to the measured decay.[4]
-
Applications in Biosensing and Drug Development
The principles of Cy5 quenching are widely applied in the development of "activatable" probes and biosensors. For example, a biosensor for the drought stress molecule abscisic acid (ABA) was developed using Cy5.5 and the quencher BHQ3.[13][23] In the absence of ABA, receptor proteins form dimers, bringing the dye and quencher close for efficient quenching.[12][13] Upon ABA binding, the dimers dissociate, separating the dye and quencher and restoring fluorescence.[12][13] This "turn-on" signal is directly proportional to the analyte concentration, enabling sensitive detection.[12] Such strategies are invaluable in drug screening, diagnostics, and molecular imaging.
References
- 1. mdpi.com [mdpi.com]
- 2. Fluorescence background quenching as a means to increase Signal to Background ratio - a proof of concept during Nerve Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quenching (fluorescence) - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Minimization of self-quenching fluorescence on dyes conjugated to biomolecules with multiple labeling sites via asymmetrically charged NIR fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photoinduced electron transfer (PeT) based fluorescent probes for cellular imaging and disease therapy - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. Photoinduced electron transfer - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. biomers.net | Quencher - biomers.net Oligonucleotides [biomers.net]
- 10. idtdna.com [idtdna.com]
- 11. trilinkbiotech.com [trilinkbiotech.com]
- 12. Towards Development of Fluorescence Quenching-Based Biosensors for Drought Stress in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Toward Development of Fluorescence-Quenching-Based Biosensors for Drought Stress in Plants [escholarship.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Phosphine-Quenching of Cyanine Dyes as a Versatile Tool for Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. glenresearch.com [glenresearch.com]
- 17. dspace.library.uvic.ca [dspace.library.uvic.ca]
- 18. thno.org [thno.org]
- 19. Time-resolved single molecule fluorescence spectroscopy of Cy5-dCTP: influence of the immobilization strategy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 20. diverdi.colostate.edu [diverdi.colostate.edu]
- 21. mdpi.com [mdpi.com]
- 22. bmglabtech.com [bmglabtech.com]
- 23. Towards development of fluorescence quenching-based biosensors for drought stress in plants [morressier.com]
Methodological & Application
An In-depth Technical Guide to the JAK-STAT Signaling Pathway: Methodology and Application in Drug Development
Introduction
The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade that transmits information from extracellular chemical signals to the nucleus, resulting in DNA transcription and gene expression. This pathway is fundamental to numerous cellular processes, including immunity, cell division, cell death, and tumor formation. Given its central role in cytokine signaling, the JAK-STAT pathway has emerged as a key target for therapeutic intervention in a range of autoimmune diseases, hematological malignancies, and cancers. This guide provides an in-depth overview of the core pathway, methodologies for its investigation, and its application in modern drug development, tailored for researchers and drug development professionals.
Core Signaling Pathway
The canonical JAK-STAT signaling pathway is initiated by the binding of a ligand, typically a cytokine, to its corresponding transmembrane receptor. This binding event induces receptor dimerization, bringing the associated JAKs into close proximity, which allows them to trans-phosphorylate and activate each other. The activated JAKs then phosphorylate tyrosine residues on the receptor's intracellular domain, creating docking sites for STAT proteins. STATs, recruited to these phosphorylated sites via their SH2 domains, are subsequently phosphorylated by the JAKs. Phosphorylated STATs then dimerize, translocate to the nucleus, and bind to specific DNA response elements in the promoter regions of target genes, thereby regulating their transcription.
Experimental Protocols for Studying the JAK-STAT Pathway
Investigating the JAK-STAT pathway requires a multi-faceted approach, employing various biochemical and cellular assays to dissect its components and dynamics. Below are detailed methodologies for key experiments.
Western Blotting for Phospho-STAT (p-STAT) Detection
Western blotting is a cornerstone technique to assess the activation state of STAT proteins by detecting their phosphorylation.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., HeLa, PBMCs) at a density of 1-2 x 10^6 cells/well in a 6-well plate. After 24 hours, starve the cells in a serum-free medium for 4-6 hours. Treat the cells with a specific cytokine (e.g., IL-6, IFN-γ) at a final concentration of 10-100 ng/mL for 15-30 minutes to induce JAK-STAT signaling.
-
Cell Lysis: Aspirate the medium and wash the cells once with ice-cold PBS. Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford protein assay.
-
SDS-PAGE and Transfer: Normalize protein concentrations for all samples. Load 20-30 µg of protein per lane onto an 8-10% SDS-polyacrylamide gel. Run the gel at 100-120V until the dye front reaches the bottom. Transfer the separated proteins to a PVDF membrane at 100V for 1-2 hours at 4°C.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for a phosphorylated STAT protein (e.g., anti-p-STAT3, Tyr705) overnight at 4°C. Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. For a loading control, re-probe the membrane with an antibody for total STAT3 or a housekeeping protein like β-actin.
Quantitative PCR (qPCR) for Target Gene Expression
qPCR is used to measure the change in the expression of genes known to be regulated by the JAK-STAT pathway.
Methodology:
-
Cell Treatment and RNA Extraction: Treat cells as described in the Western Blotting protocol, but extend the incubation time with the cytokine to 4-24 hours to allow for gene transcription. Extract total RNA from the cells using a commercial kit (e.g., RNeasy Kit) following the manufacturer's instructions.
-
RNA Quantification and Quality Control: Measure the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
qPCR Reaction: Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for a target gene (e.g., SOCS3, BCL2L1), and a SYBR Green or TaqMan master mix.
-
Thermal Cycling: Run the qPCR reaction in a real-time PCR thermal cycler. A typical program includes an initial denaturation step (95°C for 10 min), followed by 40 cycles of denaturation (95°C for 15s) and annealing/extension (60°C for 60s).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to a housekeeping gene (e.g., GAPDH, ACTB).
Application in Drug Development: JAK Inhibitors (JAKinibs)
The central role of the JAK-STAT pathway in mediating inflammatory responses has made it a prime target for drug development, particularly for autoimmune diseases. Small molecule inhibitors that target the ATP-binding pocket of JAKs, known as JAKinibs, have been successfully developed and approved for clinical use. These drugs can be pan-JAK inhibitors or selective for specific JAK family members.
Quantitative Data: IC50 Values of Common JAK Inhibitors
The potency of JAKinibs is often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target enzyme's activity. The table below summarizes the IC50 values for several well-known JAK inhibitors against different JAK isoforms.
| Inhibitor | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Selectivity Profile |
| Tofacitinib | 1.1 | 20 | 5.6 | 344 | Pan-JAK (JAK1/3 preference) |
| Ruxolitinib | 3.3 | 2.8 | 428 | 19 | JAK1/JAK2 selective |
| Baricitinib | 5.9 | 5.7 | >400 | 53 | JAK1/JAK2 selective |
| Upadacitinib | 43 | 110 | 2300 | 460 | JAK1 selective |
| Filgotinib | 10 | 28 | 810 | 116 | JAK1 selective |
Data are compiled from various public sources and are representative values. Actual IC50 values may vary depending on the specific assay conditions.
Conclusion
The JAK-STAT signaling pathway remains a subject of intense research and a validated target for therapeutic development. A thorough understanding of its molecular mechanics, coupled with robust experimental methodologies, is essential for the continued discovery and optimization of novel therapeutics. The techniques outlined in this guide, from Western blotting to qPCR, provide a foundational framework for researchers to probe the intricacies of this pathway. The success of JAK inhibitors in the clinic underscores the power of translating fundamental biological insights into effective treatments for a wide range of debilitating diseases. As research progresses, a deeper understanding of the pathway's nuances will undoubtedly unveil further opportunities for therapeutic innovation.
An In-depth Technical Guide to EDC-NHS Coupling with Bis-(N,N'-carboxyl-PEG4)-Cy5
This technical guide provides a comprehensive protocol and scientific background for the covalent conjugation of Bis-(N,N'-carboxyl-PEG4)-Cy5 to primary amine-containing molecules using the robust and widely adopted 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.[1] This methodology is invaluable for researchers, scientists, and drug development professionals seeking to label proteins, antibodies, peptides, and other biomolecules with the Cy5 fluorophore for a variety of applications, including fluorescence microscopy, flow cytometry, and in vivo imaging.
Introduction to EDC-NHS Coupling Chemistry
EDC-NHS chemistry is a popular "zero-length" crosslinking method used to form a stable amide bond between a carboxyl group (-COOH) and a primary amine (-NH2).[2][3] The process involves two key steps to ensure high coupling efficiency and minimize undesirable side reactions.[2][4][5]
First, EDC activates the carboxyl groups on the this compound to form a highly reactive O-acylisourea intermediate.[2][3] This intermediate is unstable in aqueous solutions and can hydrolyze, leading to the regeneration of the carboxyl group.[2][6] To mitigate this, NHS (or its water-soluble analog, Sulfo-NHS) is added to the reaction. NHS reacts with the O-acylisourea intermediate to form a more stable NHS ester.[2][3] This semi-stable intermediate is then sufficiently stable to allow for a subsequent reaction with a primary amine at a physiological pH, resulting in the formation of a covalent amide bond.[2] The two-step nature of this protocol is particularly advantageous when the molecule to be labeled also contains carboxyl groups, as it prevents the activation of these groups and subsequent polymerization.[4][5]
Properties of this compound
This compound is a fluorescent labeling reagent that incorporates the bright and photostable Cy5 fluorophore. The key features of this molecule include:
-
Two Carboxyl Groups: The presence of two terminal carboxyl groups allows for the potential to crosslink two different amine-containing molecules or to potentially enhance the labeling of a single molecule.
-
PEG4 Linker: The polyethylene (B3416737) glycol (PEG) spacer arm (PEG4) is hydrophilic, which helps to increase the solubility of the labeled molecule in aqueous buffers.[7] It also provides a flexible spacer between the fluorophore and the target molecule, which can help to minimize steric hindrance and potential quenching of the fluorescent signal.
-
Cy5 Fluorophore: Cyanine5 (Cy5) is a far-red fluorescent dye with an excitation maximum around 649 nm and an emission maximum around 667 nm.[7][8] This makes it well-suited for applications where minimizing autofluorescence from biological samples is critical.
Experimental Protocol: Coupling of this compound to a Protein
This protocol outlines a general two-step procedure for conjugating this compound to a primary amine-containing protein. Optimization of molar ratios and reaction conditions may be necessary for specific applications.[4][5]
Required Materials
-
This compound
-
Protein or other amine-containing molecule
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0.[2][5]
-
Coupling Buffer: 1X PBS (Phosphate-Buffered Saline), pH 7.2-8.0.[2][9]
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M Glycine.[10]
-
Desalting columns or dialysis equipment for purification.[2][11]
-
Anhydrous DMSO or DMF for preparing stock solutions of the dye.
Step-by-Step Procedure
Step 1: Preparation of Reagents
-
Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening the vials to prevent moisture condensation.[2][5]
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF.
-
Prepare a solution of the protein to be labeled in the Coupling Buffer at a concentration of 2-10 mg/mL.[9][10]
-
Immediately before use, prepare solutions of EDC and NHS/Sulfo-NHS in Activation Buffer.[4][5]
Step 2: Activation of this compound
-
In a microcentrifuge tube, combine the this compound solution with the EDC and NHS/Sulfo-NHS solutions in Activation Buffer. Refer to Table 1 for recommended molar ratios.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.[2][4]
Step 3: Conjugation to the Protein
-
Add the activated this compound solution to the protein solution in the Coupling Buffer. The pH of the final reaction mixture should be between 7.2 and 8.0 to facilitate the reaction with primary amines.[1][12]
-
Incubate the reaction for 1-2 hours at room temperature, or overnight at 4°C, with gentle stirring or rotation.[2][13]
Step 4: Quenching the Reaction
-
(Optional but recommended) Quench any unreacted NHS esters by adding the Quenching Solution to a final concentration of 10-50 mM.[2][10]
-
Incubate for an additional 15-30 minutes at room temperature.[10]
Step 5: Purification of the Conjugate
-
Remove unreacted dye, EDC, NHS, and reaction byproducts by passing the reaction mixture through a desalting column (e.g., G-25) equilibrated with a suitable storage buffer (e.g., PBS).[2][10][11]
-
Alternatively, dialysis can be used to purify the conjugate.[11]
Characterization of the Conjugate
The degree of labeling (DOL), which is the molar ratio of the dye to the protein, can be determined spectrophotometrically by measuring the absorbance at 280 nm (for the protein) and at the absorbance maximum of Cy5 (around 649 nm).[10]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the EDC-NHS coupling reaction. These values are starting points and may require optimization for specific molecules.
| Parameter | Recommended Range | Notes |
| Molar Ratio (Dye:EDC:NHS) | 1:10:25 (starting point) | Ratios may need to be optimized based on the concentration of the protein.[9][14] For proteins >5 mg/mL, a 4-fold molar excess of EDC may be sufficient.[14] |
| Activation pH | 4.5 - 6.0 | MES buffer is commonly used as it does not contain amines or carboxylates that can interfere with the reaction.[5][12] |
| Coupling pH | 7.2 - 8.0 | The reaction with primary amines is most efficient at a slightly basic pH.[1][12] |
| Activation Time | 15 - 30 minutes | |
| Coupling Time | 1 - 2 hours at room temperature or overnight at 4°C | Longer incubation times at 4°C can sometimes increase the degree of labeling.[10] |
| Quenching Agent Concentration | 10 - 50 mM | Tris or Glycine are commonly used. |
Visualizations
EDC-NHS Coupling Reaction Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Characterization of covalent crosslinking strategies for synthesizing DNA-based bioconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bis-(N,N'-NHS-PEG4)-Cy5, 2107273-48-1 | BroadPharm [broadpharm.com]
- 8. N,N'-bis-(propargyl-PEG4)-Cy5, 2107273-08-3 | BroadPharm [broadpharm.com]
- 9. covachem.com [covachem.com]
- 10. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 11. benchchem.com [benchchem.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. A novel preparation method for monodisperse streptavidin magnetic beads and its application in electrochemiluminescent immunoassay for CEA | PLOS One [journals.plos.org]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to Amine-Reactive Labeling Using Bis-(N,N'-carboxyl-PEG4)-Cy5
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles and techniques for the covalent labeling of primary amines in biomolecules using Bis-(N,N'-carboxyl-PEG4)-Cy5. This cyanine (B1664457) dye, functionalized with two terminal carboxylic acids and a polyethylene (B3416737) glycol (PEG) spacer, is a valuable tool for introducing a fluorescent tag for various applications in biological research and drug development.
Introduction to this compound
This compound is a fluorescent labeling reagent featuring the far-red cyanine 5 (Cy5) fluorophore. The presence of two terminal carboxylic acid groups allows for its covalent attachment to primary amines on target molecules, such as proteins (e.g., lysine (B10760008) residues, N-terminus), amine-modified nucleic acids, and other biomolecules. The PEG4 spacer enhances the hydrophilicity of the dye, which can help to reduce aggregation and non-specific binding of the labeled conjugate.[1]
The labeling reaction is not spontaneous and requires the activation of the carboxyl groups to form an amine-reactive intermediate. This is typically achieved using a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C47H67ClN2O12 | [1] |
| Molecular Weight | 887.5 g/mol | [1] |
| Excitation Maximum (λex) | 649 nm | [1] |
| Emission Maximum (λem) | 667 nm | [1] |
| Molar Extinction Coefficient (ε) | 170,000 M⁻¹cm⁻¹ | [1] |
| Solubility | Water, DMSO, DMF, DCM | [1] |
| Storage Condition | -20°C | [1] |
Principle of Amine-Reactive Labeling
The covalent conjugation of this compound to a primary amine-containing biomolecule is a two-step process.
-
Activation of Carboxyl Groups: The carboxyl groups on the dye are first activated by a carbodiimide, typically EDC. This reaction forms a highly reactive O-acylisourea intermediate. However, this intermediate is unstable in aqueous solutions and prone to hydrolysis, which would regenerate the original carboxyl group. To increase the efficiency and stability of the reaction, N-hydroxysuccinimide (NHS) or sulfo-NHS is added. The NHS reacts with the O-acylisourea intermediate to form a more stable NHS ester.[2]
-
Reaction with Primary Amines: The resulting NHS ester is a potent amine-reactive species that readily reacts with primary amines on the target biomolecule to form a stable amide bond. This reaction is most efficient at a slightly alkaline pH (7.2-8.5).[3]
Figure 1: EDC/NHS-mediated labeling reaction of a carboxylated dye with a primary amine.
Experimental Protocols
The following protocols provide a general framework for the labeling of proteins with this compound. Optimization may be required for specific applications and biomolecules.
Reagent Preparation
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0.
-
Labeling Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-7.5.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5.
-
Dye Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
EDC Stock Solution: Prepare a 100 mM stock solution of EDC in Activation Buffer immediately before use.
-
Sulfo-NHS Stock Solution: Prepare a 100 mM stock solution of sulfo-NHS in Activation Buffer immediately before use.
-
Protein Solution: Prepare the protein to be labeled at a concentration of 1-10 mg/mL in the Labeling Buffer. The buffer must be free of primary amines (e.g., Tris) and ammonium (B1175870) salts. If necessary, perform buffer exchange using dialysis or a desalting column.
Labeling Protocol
This protocol is based on a two-step process to maximize efficiency and minimize side reactions.
Table 2: Recommended Reaction Conditions for Amine Labeling
| Parameter | Recommended Value | Notes |
| Activation Step | ||
| pH | 6.0 | Optimal for EDC/NHS activation. |
| Molar Ratio (Dye:EDC:Sulfo-NHS) | 1:10:25 | This is a starting point and may require optimization. |
| Reaction Time | 15-30 minutes | At room temperature. |
| Coupling Step | ||
| pH | 7.2 - 7.5 | Optimal for the reaction of NHS-ester with primary amines. |
| Molar Ratio (Dye:Protein) | 5:1 to 20:1 | The optimal ratio depends on the protein and the desired degree of labeling. |
| Reaction Time | 1-2 hours | At room temperature, or overnight at 4°C. |
Procedure:
-
Activation of the Dye:
-
In a microcentrifuge tube, combine the desired volume of the this compound stock solution with the Activation Buffer.
-
Add the freshly prepared EDC and sulfo-NHS stock solutions to the dye solution. The recommended molar excess of EDC and sulfo-NHS over the dye is a starting point and may need to be optimized.
-
Incubate the reaction for 15-30 minutes at room temperature.
-
-
Conjugation to the Protein:
-
Immediately after activation, add the activated dye solution to the protein solution in the Labeling Buffer.
-
Incubate the reaction for 1-2 hours at room temperature with gentle stirring or overnight at 4°C.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature to quench any unreacted NHS-ester.
-
Purification of the Labeled Protein
It is crucial to remove the unreacted dye and byproducts from the labeled protein. The most common method for this is size exclusion chromatography (e.g., using a Sephadex G-25 column). Dialysis or the use of spin concentrators can also be effective.
Characterization of the Conjugate
Degree of Labeling (DOL): The DOL, which is the average number of dye molecules per protein molecule, can be determined spectrophotometrically.
-
Measure the absorbance of the purified conjugate at 280 nm (A280) and at the excitation maximum of Cy5 (A649).
-
Calculate the protein concentration using the following formula, which corrects for the absorbance of the dye at 280 nm:
-
Protein Concentration (M) = [A280 - (A649 × CF)] / ε_protein
-
CF is the correction factor (A280 of the free dye / Amax of the free dye). For Cy5, this is approximately 0.05.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
-
Calculate the DOL using the following formula:
-
DOL = A649 / (ε_dye × Protein Concentration (M))
-
ε_dye is the molar extinction coefficient of the dye at its Amax (170,000 M⁻¹cm⁻¹ for this compound).[1]
-
-
Experimental Workflow and Logical Relationships
The following diagram illustrates the complete workflow for labeling a protein with this compound.
Figure 2: Experimental workflow for amine-reactive labeling.
Conclusion
This compound is a versatile fluorescent reagent for the labeling of primary amines in a wide range of biomolecules. The EDC/NHS-mediated coupling chemistry provides a robust and efficient method for forming stable amide bonds. By following the protocols and principles outlined in this guide, researchers can successfully conjugate this far-red dye to their molecules of interest, enabling a broad array of applications in fluorescence microscopy, flow cytometry, and other fluorescence-based assays.
References
An In-depth Guide to Labeling Antibodies with Bis-(N,N'-carboxyl-PEG4)-Cy5 for Immunofluorescence
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the covalent labeling of antibodies with Bis-(N,N'-carboxyl-PEG4)-Cy5 for use in immunofluorescence (IF) applications. The document outlines the chemical principles, detailed experimental protocols, and data analysis required for successful conjugation and subsequent cell staining.
The use of Cy5, a bright and photostable fluorescent dye emitting in the far-red spectrum, is advantageous for minimizing autofluorescence from biological specimens.[1] The inclusion of a hydrophilic polyethylene (B3416737) glycol (PEG) spacer enhances solubility in aqueous media and can reduce non-specific interactions.[2][3] Unlike commonly used N-hydroxysuccinimide (NHS)-ester dyes that react directly with amines, the terminal carboxylic acid on this compound requires a specific activation chemistry to form a stable amide bond with primary amines (e.g., lysine (B10760008) residues) on the antibody.[2][4] This guide focuses on the robust and widely used carbodiimide (B86325) crosslinker chemistry involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).
Principle of EDC/NHS-Mediated Conjugation
The conjugation of a carboxyl-containing dye to an antibody's primary amines is a two-step process designed to maximize efficiency and stability while minimizing unwanted protein cross-linking.[5][6]
-
Carboxyl Activation: EDC activates the carboxyl groups on the this compound dye, forming a highly reactive but unstable O-acylisourea intermediate.[7] This reaction is most efficient in a slightly acidic environment (pH 5.0-6.0) and in a buffer free of extraneous carboxyl or amine groups, such as MES buffer.[6][8]
-
NHS-Ester Formation & Amine Reaction: To prevent rapid hydrolysis of the unstable intermediate in an aqueous environment, N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is added.[7][9] NHS reacts with the activated carboxyl to form a more stable, amine-reactive NHS ester.[10] This semi-stable intermediate can then efficiently react with the primary amine groups on the antibody at a physiological or slightly alkaline pH (7.2-8.5) to form a stable, covalent amide bond.[][12]
Data Presentation: Reagents and Reaction Parameters
Successful antibody labeling requires careful preparation of reagents and adherence to optimized reaction conditions. The following tables summarize the necessary components and quantitative parameters.
Table 1: Reagent and Buffer Composition
| Reagent/Buffer | Components | Purpose |
|---|---|---|
| Antibody Preparation Buffer | Phosphate-Buffered Saline (PBS), pH 7.2-7.4 | Dialysis or buffer exchange to remove amine-containing buffers (e.g., Tris, glycine).[8] |
| Activation Buffer | 0.1 M MES, 0.5 M NaCl, pH 6.0 | Provides the optimal acidic environment for the EDC activation step.[] |
| Conjugation Buffer | Phosphate-Buffered Saline (PBS), pH 7.2-8.5 | Provides the optimal pH for the reaction between the NHS-ester and antibody amines.[] |
| Quenching Solution | 1 M Tris-HCl or 1.5 M Hydroxylamine, pH 8.0 | Terminates the labeling reaction by reacting with any remaining NHS-esters. |
| Storage Buffer | PBS, 0.1% BSA, 0.02% Sodium Azide | Long-term storage and stabilization of the final antibody conjugate. |
Table 2: Key Reaction and Characterization Parameters
| Parameter | Recommended Value | Notes |
|---|---|---|
| Antibody Purity | >95% (BSA and amine-free) | Impurities can compete in the labeling reaction.[8] |
| Antibody Concentration | 1-10 mg/mL | Consistent concentrations ensure reproducible labeling. |
| Dye:Antibody Molar Ratio | 10:1 to 20:1 (starting point) | This ratio should be optimized for each specific antibody. |
| EDC/NHS Concentration | ~2 mM EDC, ~5 mM NHS | Freshly prepared solutions are critical as EDC is prone to hydrolysis.[] |
| Activation Time/Temp | 15-30 minutes at Room Temp | Time for EDC/NHS to activate the dye's carboxyl group.[5] |
| Conjugation Time/Temp | 2 hours at Room Temp or Overnight at 4°C | Time for the activated dye to react with the antibody.[5][] |
| Optimal Degree of Labeling (DOL) | 2 - 7 | A higher DOL can lead to self-quenching and reduced antibody function. |
Table 3: Spectrophotometric Data for Cy5
| Parameter | Value | Source |
|---|---|---|
| Absorbance Maximum (Amax) | ~649 nm | [2] |
| Molar Extinction Coefficient (ε) | 250,000 M-1cm-1 at Amax | [6] |
| Correction Factor (CF280) | 0.04 |[6] |
Experimental Protocols
This section provides detailed methodologies for antibody preparation, conjugation, purification, characterization, and subsequent use in immunofluorescence.
Antibody and Reagent Preparation
-
Antibody Preparation: If the antibody solution contains primary amines (e.g., Tris or glycine (B1666218) buffers) or stabilizers like BSA, it must be purified.[8] Perform dialysis or use a desalting spin column to exchange the antibody into an amine-free buffer such as PBS, pH 7.2-7.4. Adjust the antibody concentration to 1-10 mg/mL.
-
Dye Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10 mg/mL.[6]
-
EDC/NHS Preparation: Immediately before use, weigh out EDC and Sulfo-NHS (or NHS) and dissolve them in Activation Buffer.[5][] EDC solutions are highly susceptible to hydrolysis and must be used fresh.[5]
Antibody Labeling Protocol (Two-Step)
-
Activation of Dye:
-
In a microcentrifuge tube, combine the desired volume of this compound stock solution with the freshly prepared EDC/NHS solution in Activation Buffer.
-
Incubate the mixture for 15-30 minutes at room temperature with gentle mixing to form the amine-reactive NHS-ester.[6]
-
-
Conjugation to Antibody:
-
Add the antibody solution (in PBS, pH 7.2-7.4) to the activated dye mixture. For optimal labeling, the final pH of the reaction mixture should be between 7.2 and 8.5.[][12] If necessary, adjust the pH by adding a small amount of 1 M sodium bicarbonate.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light and with gentle rotation.[5]
-
-
Quenching the Reaction:
-
Add the Quenching Solution (e.g., Tris-HCl to a final concentration of 20-50 mM) to stop the reaction.[]
-
Incubate for 15-30 minutes at room temperature.
-
Purification of the Labeled Antibody
It is critical to remove unconjugated "free" dye, which can cause high background signals in downstream applications.[5] Size-exclusion chromatography using a desalting spin column is an effective method for this separation.
-
Column Preparation: Prepare a desalting spin column (e.g., Zeba™ Spin Desalting Columns, 7K MWCO) according to the manufacturer's instructions. This typically involves centrifuging the column to remove storage buffer and equilibrating it with PBS.
-
Sample Loading: Carefully load the entire quenched reaction mixture onto the center of the column's resin bed.
-
Elution: Place the column in a clean collection tube and centrifuge according to the manufacturer's protocol (e.g., 1,500 x g for 2 minutes). The eluate contains the purified, labeled antibody, while the smaller unconjugated dye molecules remain in the column resin.[5]
Characterization of the Conjugate: Degree of Labeling (DOL)
The DOL is the average number of dye molecules conjugated to each antibody molecule. An optimal DOL maximizes the fluorescent signal without causing self-quenching or impairing antibody function.
-
Measure Absorbance: Using a spectrophotometer, measure the absorbance of the purified conjugate solution at 280 nm (A280) and at the Amax of Cy5 (~649 nm, Adye).
-
Calculate Antibody Concentration:
-
Correct the A280 reading for the dye's absorbance at that wavelength: Acorrected = A280 - (Adye × CF280) Where CF280 is the correction factor for Cy5 (see Table 3).
-
Calculate the molar concentration of the antibody: Antibody Conc. (M) = Acorrected / εprotein Where εprotein for a typical IgG is ~210,000 M-1cm-1.
-
-
Calculate Dye Concentration:
-
Dye Conc. (M) = Adye / εdye Where εdye for Cy5 is 250,000 M-1cm-1.
-
-
Calculate DOL:
-
DOL = Dye Conc. (M) / Antibody Conc. (M)
-
Immunofluorescence Staining Protocol
This is a general protocol for staining adherent cells and may require optimization for specific cell types and targets.[13]
-
Cell Preparation: Grow adherent cells on sterile glass coverslips in a petri dish or multi-well plate to the desired confluency.
-
Fixation: Aspirate the culture medium and wash cells gently with PBS. Fix the cells by incubating with 4% paraformaldehyde (PFA) in PBS for 10-20 minutes at room temperature.
-
Permeabilization: Wash the fixed cells three times with PBS. If the target antigen is intracellular, permeabilize the cells by incubating with 0.1-0.5% Triton X-100 in PBS for 5-10 minutes.
-
Blocking: Wash the cells three times with PBS. To reduce non-specific antibody binding, incubate the cells in a blocking buffer (e.g., 1-5% BSA or normal serum in PBS) for 1 hour at room temperature.[13]
-
Primary Antibody Incubation: Dilute the custom-labeled Cy5 antibody to its optimal working concentration in blocking buffer. Aspirate the blocking buffer and incubate the cells with the diluted primary antibody solution for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Washing: Wash the cells three times for 5 minutes each with PBS to remove unbound primary antibody.
-
Counterstaining and Mounting: (Optional) Incubate cells with a nuclear counterstain like DAPI. Wash again with PBS. Mount the coverslip onto a microscope slide using an appropriate mounting medium.
-
Imaging: Visualize the fluorescent signal using a fluorescence microscope or confocal microscope equipped with filters appropriate for Cy5 (Excitation/Emission: ~649/667 nm).
Conclusion
Labeling antibodies with this compound using EDC/NHS chemistry provides a reliable method for producing high-quality conjugates for immunofluorescence. This approach leverages the favorable spectral properties of Cy5 and the benefits of PEGylation while enabling the use of carboxylated dyes. Careful control over reaction conditions, particularly pH and reagent preparation, followed by robust purification and characterization, is essential for achieving optimal labeling and generating compelling, low-background imaging data.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound, 2107273-44-7 | BroadPharm [broadpharm.com]
- 3. Antibody Labeling Methods: Novus Biologicals [novusbio.com]
- 4. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. bidmc.org [bidmc.org]
- 8. researchgate.net [researchgate.net]
- 9. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 12. A novel preparation method for monodisperse streptavidin magnetic beads and its application in electrochemiluminescent immunoassay for CEA | PLOS One [journals.plos.org]
- 13. Immunofluorescence for adherent cells [protocols.io]
An In-depth Technical Guide to Bis-(N,N'-carboxyl-PEG4)-Cy5 for Flow Cytometry Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Bis-(N,N'-carboxyl-PEG4)-Cy5, a versatile fluorescent dye, and its application in flow cytometry. It covers the chemical and spectral properties, detailed experimental protocols for antibody conjugation and cell staining, and the underlying principles of its use.
Introduction to this compound
This compound is a fluorescent labeling reagent that incorporates the widely used cyanine (B1664457) dye, Cy5. It is characterized by the presence of two terminal carboxylic acid groups, which are connected to the Cy5 core through a polyethylene (B3416737) glycol (PEG) spacer. This structure offers several advantages for biological applications. The Cy5 fluorophore emits in the far-red region of the spectrum, which helps to minimize autofluorescence from biological samples, leading to improved signal-to-noise ratios in sensitive assays like flow cytometry.[1] The hydrophilic PEG4 spacer enhances the water solubility of the molecule and the resulting conjugates, reducing aggregation and non-specific binding.[2]
The terminal carboxylic acid groups are the key reactive moieties of this molecule. They can be activated to form stable amide bonds with primary amine groups present on biomolecules, such as the lysine (B10760008) residues of antibodies.[2] This makes this compound a valuable tool for covalently labeling proteins and other molecules for fluorescent detection.
Core Properties and Data
A summary of the key quantitative data for this compound is presented below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C47H67ClN2O12 | [2] |
| Molecular Weight | 887.5 g/mol | [2] |
| Purity | ≥98% | [2] |
| Excitation Maximum (λex) | 649 nm | [2] |
| Emission Maximum (λem) | 667 nm | [2] |
| Molar Extinction Coefficient | 170,000 M⁻¹cm⁻¹ at 649 nm | [2] |
| Solubility | Water, DMSO, DMF | [2] |
| Storage Conditions | -20°C, protect from light | [2] |
Experimental Protocols
This section provides detailed methodologies for the two key experimental stages of using this compound in flow cytometry: conjugation to a primary antibody and subsequent staining of cells for analysis.
Antibody Conjugation via EDC/NHS Chemistry
This protocol describes the covalent attachment of this compound to a primary antibody using a two-step carbodiimide (B86325) crosslinking reaction. This method activates the carboxylic acid groups of the dye to form a more stable amine-reactive intermediate, which then efficiently couples to the primary amines on the antibody.[3]
Materials:
-
This compound
-
Primary antibody (at a concentration of at least 2 mg/mL in an amine-free buffer, e.g., PBS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Desalting column (e.g., Sephadex G-25)
-
Reaction tubes
-
Spectrophotometer
Procedure:
-
Antibody Preparation: Dialyze the primary antibody against PBS at 4°C to remove any amine-containing buffers or stabilizers. Determine the antibody concentration using a spectrophotometer at 280 nm.
-
Reagent Preparation: Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in anhydrous DMSO or the Activation Buffer.
-
Activation of this compound:
-
Dissolve this compound in the Activation Buffer.
-
Add a 10-20 fold molar excess of EDC and Sulfo-NHS to the dissolved dye.
-
Incubate the mixture for 15-30 minutes at room temperature with gentle mixing, protected from light.[3]
-
-
Conjugation to Antibody:
-
Immediately add the activated dye solution to the prepared antibody solution in the Coupling Buffer. A starting point for the molar ratio of dye to antibody is between 5:1 and 10:1. This ratio may require optimization for your specific antibody and application.[4]
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle rotation, protected from light.[3]
-
-
Quenching the Reaction:
-
Add the Quenching Solution to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS-activated dye.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove unconjugated dye and other reaction components by passing the solution through a desalting column equilibrated with PBS.
-
Collect the fractions containing the labeled antibody. The success of the conjugation will be visually apparent by the blue color of the antibody solution.
-
-
Characterization and Storage:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the antibody) and 649 nm (for Cy5).
-
Store the purified Cy5-conjugated antibody at 4°C, protected from light. For long-term storage, consider adding a protein stabilizer like BSA and storing at -20°C or -80°C.
-
Cell Staining for Flow Cytometry
This protocol outlines the procedure for staining live cells with the previously prepared Cy5-conjugated antibody for analysis by flow cytometry.
Materials:
-
Cy5-conjugated primary antibody
-
Cell suspension (e.g., peripheral blood mononuclear cells, cultured cells)
-
Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA or FBS and 0.1% sodium azide)
-
Fc receptor blocking solution (optional, e.g., Fc Block or serum from the same species as the secondary antibody if one is used)
-
Viability dye (optional, to exclude dead cells from analysis)
-
12 x 75 mm flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Prepare a single-cell suspension of your target cells.
-
Wash the cells once with cold Flow Cytometry Staining Buffer.
-
Resuspend the cells to a concentration of 1 x 10^7 cells/mL in cold Flow Cytometry Staining Buffer.[5]
-
-
Fc Receptor Blocking (Optional but Recommended):
-
To prevent non-specific binding of the antibody to Fc receptors on cells like macrophages and B cells, incubate the cells with an Fc blocking solution for 10-15 minutes on ice.[5]
-
-
Staining with Cy5-Conjugated Antibody:
-
Add the optimal concentration of the Cy5-conjugated primary antibody to the cell suspension. The optimal concentration should be determined by titration for each new antibody-dye conjugate.
-
Incubate for 20-30 minutes on ice or at 4°C, protected from light.[6]
-
-
Washing:
-
Wash the cells twice with 1-2 mL of cold Flow Cytometry Staining Buffer to remove unbound antibody. Centrifuge at 300-400 x g for 5 minutes at 4°C between washes.[5]
-
-
Viability Staining (Optional):
-
If you need to distinguish live from dead cells, resuspend the cells in a buffer compatible with your chosen viability dye and stain according to the manufacturer's instructions.
-
-
Resuspension and Analysis:
-
Resuspend the final cell pellet in an appropriate volume of Flow Cytometry Staining Buffer (typically 300-500 µL).
-
Analyze the cells on a flow cytometer equipped with a laser that can excite Cy5 (e.g., a 633 nm or 640 nm laser) and appropriate emission filters (e.g., a 660/20 nm bandpass filter).
-
Visualizations
The following diagrams illustrate the key processes described in this guide.
Caption: Chemical conjugation workflow for labeling an antibody with this compound.
Caption: Experimental workflow for staining cells with a Cy5-conjugated antibody for flow cytometry.
Conclusion
This compound is a highly effective fluorescent label for flow cytometry applications. Its favorable spectral properties, coupled with the enhanced solubility and biocompatibility conferred by the PEG spacer, make it an excellent choice for labeling antibodies and other proteins. The straightforward and robust EDC/NHS conjugation chemistry allows for the stable attachment of the dye to biomolecules. By following the detailed protocols provided in this guide, researchers can successfully prepare Cy5-labeled reagents and perform high-quality flow cytometry experiments for a wide range of applications in basic research and drug development. As with any conjugation procedure, optimization of the dye-to-protein ratio and staining concentrations is recommended to achieve the best results for a specific experimental system.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound, 2107273-44-7 | BroadPharm [broadpharm.com]
- 3. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 4. drmr.com [drmr.com]
- 5. fortislife.com [fortislife.com]
- 6. Flow Cytometry Protocol | Abcam [abcam.com]
An In-depth Technical Guide to Utilizing Bis-(N,N'-carboxyl-PEG4)-Cy5 in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Bis-(N,N'-carboxyl-PEG4)-Cy5, a versatile fluorescent probe, and its applications in fluorescence microscopy. We will delve into its physicochemical properties, provide detailed experimental protocols for its use, and present relevant data in a clear and concise format.
Introduction to this compound
This compound is a near-infrared (NIR) fluorescent dye belonging to the cyanine (B1664457) family. Its core structure is the well-established Cy5 fluorophore, which is functionalized with two polyethylene (B3416737) glycol (PEG) chains, each terminating in a carboxylic acid group. This modification significantly enhances its utility in biological applications. The hydrophilic PEG linker increases the dye's solubility in aqueous media, reduces non-specific binding, and provides a flexible spacer arm for conjugation to biomolecules[1]. The terminal carboxylic acids allow for covalent attachment to primary amine groups on proteins, antibodies, peptides, and other molecules through the use of activators like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[2].
The Cy5 fluorophore exhibits a high molar extinction coefficient and emits in the far-red region of the spectrum, which is advantageous for biological imaging as it minimizes autofluorescence from cells and tissues[3].
Physicochemical and Spectroscopic Properties
A thorough understanding of the dye's properties is crucial for designing and troubleshooting fluorescence microscopy experiments.
| Property | Value | Reference(s) |
| Chemical Formula | C₄₇H₆₇ClN₂O₁₂ | [2] |
| Molecular Weight | 887.5 g/mol | [2] |
| CAS Number | 2107273-44-7 | [2] |
| Purity | Typically ≥98% | [2] |
| Solubility | Water, DMSO, DMF | [2] |
| Storage Conditions | -20°C, protected from light | [2] |
| Excitation Maximum (λex) | ~649 nm | [2] |
| Emission Maximum (λem) | ~667 nm | [2] |
| Molar Extinction Coefficient (ε) | ~170,000 cm⁻¹M⁻¹ | [2] |
| Fluorescence Quantum Yield (Φf) | ~0.07 (for a similar PEGylated Cy5 derivative) | [3] |
| Photostability | Moderate; susceptible to photobleaching with intense illumination. Use of antifade reagents is recommended. | [1][4] |
Experimental Protocols
This section provides detailed methodologies for the conjugation of this compound to biomolecules and its subsequent use in immunofluorescence and live-cell imaging.
Conjugation of this compound to Amine-Containing Biomolecules
3.1.1. Two-Step EDC/Sulfo-NHS Coupling Protocol
This is a widely used method for covalently attaching carboxyl groups to primary amines on proteins and other biomolecules. The two-step process minimizes protein cross-linking[5].
References
- 1. Cy5.5 conjugated anti-epidermal growth factor receptor monoclonal antibody - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. cyanine fluorophore derivatives with enhanced photostability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mcb.berkeley.edu [mcb.berkeley.edu]
- 5. Fluorophore multimerization on a PEG backbone as a concept for signal amplification and lifetime modulation - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Bis-(N,N'-carboxyl-PEG4)-Cy5 for In Vivo Imaging Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Bis-(N,N'-carboxyl-PEG4)-Cy5, a bifunctional molecule with significant potential in biomedical research, particularly in the realm of in vivo imaging. This document outlines its core properties, potential applications, and generalized experimental protocols relevant to its use as a fluorescent probe. While primarily documented as a linker for Proteolysis Targeting Chimeras (PROTACs), its inherent fluorescent properties make it a candidate for imaging applications.[1]
Core Properties of this compound
This compound is a complex molecule that combines a cyanine (B1664457) 5 (Cy5) fluorophore with two polyethylene (B3416737) glycol (PEG) chains, each terminated with a carboxylic acid group. This unique structure imparts several key properties that are advantageous for biomedical applications.[2] The Cy5 core provides the near-infrared (NIR) fluorescence necessary for deep tissue imaging, while the PEG linkers enhance hydrophilicity and biocompatibility.[3][4]
The terminal carboxylic acid groups offer versatile conjugation points for attaching targeting moieties such as antibodies, peptides, or small molecules, enabling the development of targeted imaging agents.[2] This bifunctionality is a key feature of the molecule.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C47H67ClN2O12 | [2] |
| Molecular Weight | 887.5 g/mol | [2] |
| Excitation Maximum (λex) | 649 nm | [2] |
| Emission Maximum (λem) | 667 nm | [2] |
| Extinction Coefficient | 170,000 cm-1 M-1 | [2] |
| Solubility | Water, DMSO, DMF, DCM | [2] |
| Purity | Typically ≥98% | [2] |
| Storage Conditions | -20°C | [2] |
| CAS Number | 2107273-44-7 | [2] |
Principles of In Vivo Imaging with Cyanine Dyes
Cyanine dyes, particularly those emitting in the near-infrared (NIR) spectrum like Cy5, are extensively used for in vivo imaging.[5] This is due to the "NIR window" in biological tissues (roughly 700-900 nm), where the absorption and scattering of light by endogenous molecules like hemoglobin and water are minimized.[4] This allows for deeper tissue penetration of both excitation and emission light, resulting in higher signal-to-background ratios and the ability to visualize processes in deep-seated tissues and organs.[3]
The PEGylation of cyanine dyes, as seen in this compound, offers several advantages for in vivo applications:
-
Improved Solubility: PEG chains increase the water solubility of the hydrophobic cyanine dye, preventing aggregation in physiological environments.[2]
-
Enhanced Biocompatibility: PEG is a well-established biocompatible polymer that can reduce non-specific interactions with cells and proteins.[3]
-
Prolonged Circulation: PEGylation can increase the hydrodynamic radius of the molecule, leading to reduced renal clearance and a longer circulation half-life in the bloodstream. This provides a larger window for the imaging agent to reach its target.
Experimental Workflow for In Vivo Imaging
A typical in vivo fluorescence imaging experiment involves several key stages, from probe preparation to data analysis. The following workflow can be adapted for studies utilizing this compound or its conjugates.
Caption: A generalized workflow for a typical in vivo fluorescence imaging experiment.
Detailed Methodologies
Conjugation of Targeting Ligands
The presence of two terminal carboxylic acid groups on this compound allows for covalent conjugation to primary amine groups on targeting ligands (e.g., antibodies, peptides) using carbodiimide (B86325) chemistry.
Protocol for EDC/NHS Ester-Mediated Conjugation:
-
Activation of Carboxylic Acids:
-
Dissolve this compound in an appropriate anhydrous organic solvent (e.g., DMSO or DMF).
-
Add a 5-10 fold molar excess of N-hydroxysuccinimide (NHS) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Incubate the reaction at room temperature for 1-4 hours to form the NHS ester.
-
-
Conjugation to Amine-Containing Ligand:
-
Prepare the targeting ligand (e.g., antibody) in an amine-free buffer (e.g., phosphate-buffered saline, PBS) at a pH of 7.2-8.0.
-
Add the activated this compound-NHS ester to the ligand solution at a desired molar ratio (e.g., 5:1 to 20:1 dye-to-protein).
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Purification of the Conjugate:
-
Remove unconjugated dye and byproducts using size-exclusion chromatography (e.g., Sephadex G-25 column) or dialysis against an appropriate buffer (e.g., PBS).
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~650 nm (for Cy5) and using the respective extinction coefficients.
-
Caption: Chemical pathway for conjugating the carboxyl groups of the dye to a targeting ligand.
In Vivo Imaging Protocol
The following is a generalized protocol for in vivo imaging in a mouse tumor model.
Animal Handling and Probe Administration:
-
Animal Model: Use appropriate tumor-bearing mice (e.g., subcutaneous xenografts in immunodeficient mice).
-
Anesthesia: Anesthetize the mice using a suitable method (e.g., isoflurane (B1672236) inhalation).
-
Probe Injection: Administer the imaging probe (dissolved in sterile PBS or other appropriate vehicle) via intravenous (tail vein) or intraperitoneal injection. The optimal dose will need to be determined empirically but typically ranges from 1 to 10 nmol per mouse.
In Vivo Imaging:
-
Imaging System: Use a small animal in vivo imaging system equipped with appropriate excitation and emission filters for Cy5 (e.g., excitation ~640 nm, emission ~680 nm).
-
Image Acquisition: Acquire whole-body fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24, and 48 hours) to determine the optimal imaging window and assess the biodistribution and tumor accumulation of the probe.
Ex Vivo Analysis:
-
Euthanasia and Dissection: At the final time point, euthanize the mice and dissect the major organs (e.g., tumor, liver, kidneys, spleen, lungs, heart) for ex vivo imaging.
-
Ex Vivo Imaging: Image the dissected organs using the same imaging system to quantify the fluorescence signal in each tissue.
-
Histology: Tissues can be further processed for histological analysis (e.g., cryosectioning followed by fluorescence microscopy) to confirm the microscopic localization of the probe within the tissues.[6]
Data Presentation and Analysis
Quantitative data from in vivo imaging studies are crucial for evaluating the performance of an imaging probe.
Table 2: Representative Biodistribution Data for a PEGylated Cy5-based Probe (Hypothetical)
| Organ | Percent Injected Dose per Gram (%ID/g) at 24h post-injection |
| Tumor | 8.5 ± 2.1 |
| Liver | 15.2 ± 3.5 |
| Kidneys | 5.1 ± 1.2 |
| Spleen | 3.8 ± 0.9 |
| Lungs | 2.5 ± 0.6 |
| Muscle | 1.1 ± 0.3 |
Note: This table presents hypothetical data for illustrative purposes. Actual biodistribution will depend on the specific targeting ligand, animal model, and other experimental conditions.
The analysis of imaging data typically involves drawing regions of interest (ROIs) around the tumor and other organs to quantify the average fluorescence intensity. This data is often expressed as radiant efficiency or as a percentage of the injected dose per gram of tissue (%ID/g).
Signaling Pathways and Applications
The specific signaling pathways that can be visualized with this compound depend entirely on the conjugated targeting ligand. For example, if conjugated to an antibody targeting a cell surface receptor involved in a specific cancer pathway (e.g., HER2, EGFR), the probe can be used to non-invasively monitor the expression and localization of that receptor.[7][8]
Caption: A conceptual diagram showing a targeted probe binding to a cell surface receptor to visualize its expression.
Conclusion
This compound is a versatile molecule with significant potential for the development of targeted in vivo imaging agents. Its NIR fluorescence, enhanced solubility and biocompatibility due to PEGylation, and bifunctional nature for conjugation make it an attractive platform for researchers in drug development and molecular imaging. While its primary application to date has been in the synthesis of PROTACs, the principles and protocols outlined in this guide provide a solid foundation for its exploration as a core component of novel imaging probes. Further research is warranted to fully characterize its in vivo behavior and validate its utility in various disease models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, 2107273-44-7 | BroadPharm [broadpharm.com]
- 3. Innovative Cyanine-Based Fluorescent Dye for Targeted Mitochondrial Imaging and Its Utility in Whole-Brain Visualization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Which cyanine dyes can be used for in vivo imaging applications? | AAT Bioquest [aatbio.com]
- 6. licorbio.com [licorbio.com]
- 7. researchgate.net [researchgate.net]
- 8. Fluorescent Imaging for In Situ Measurement of Drug Target Engagement and Cell Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Leveraging Bis-(N,N'-carboxyl-PEG4)-Cy5 as an Acceptor in Förster Resonance Energy Transfer (FRET) Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Förster Resonance Energy Transfer (FRET) is a powerful, distance-dependent physical process that has become an indispensable tool in biological and biomedical research. It allows for the investigation of molecular interactions, conformational changes, and enzymatic activities in real-time and with high sensitivity. The choice of the donor and acceptor fluorophore pair is critical to the success of any FRET experiment. This guide focuses on the application of Bis-(N,N'-carboxyl-PEG4)-Cy5, a versatile and efficient FRET acceptor, in various research and drug discovery contexts.
This compound is a cyanine (B1664457) dye characterized by its bright fluorescence in the far-red region of the spectrum, with an excitation maximum around 649 nm and an emission maximum at approximately 667 nm. This spectral profile minimizes background autofluorescence from biological samples, thereby enhancing the signal-to-noise ratio. The molecule is functionalized with two terminal carboxylic acid groups, which can be readily conjugated to primary amines on biomolecules such as proteins, peptides, and amine-modified oligonucleotides. The inclusion of a hydrophilic polyethylene (B3416737) glycol (PEG4) spacer increases its solubility in aqueous media and reduces steric hindrance, facilitating efficient labeling and interaction of the conjugated molecules.
This technical guide will provide a comprehensive overview of the applications of this compound in FRET-based assays, complete with detailed experimental protocols, quantitative data summaries, and visual representations of key workflows and signaling pathways.
Core Principles of FRET with this compound
FRET involves the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor fluorophore. For this to occur, several conditions must be met:
-
Spectral Overlap: The emission spectrum of the donor must overlap with the absorption spectrum of the acceptor. A common and effective donor for a Cy5 acceptor is the Cy3 dye.
-
Proximity: The donor and acceptor molecules must be in close proximity, typically within 1-10 nanometers. The efficiency of energy transfer is inversely proportional to the sixth power of the distance between the donor and acceptor.
-
Dipole Orientation: The transition dipole moments of the donor and acceptor must be favorably oriented.
When these conditions are met, excitation of the donor fluorophore results in a decrease in its fluorescence emission and an increase in the fluorescence emission of the acceptor. This change in fluorescence can be measured to quantify the interaction or conformational change of the molecules under investigation.
Applications in Research and Drug Development
The unique properties of this compound make it an ideal acceptor for a wide range of FRET applications, particularly in drug discovery and the study of molecular interactions.
Protein-Protein Interaction (PPI) Assays
FRET is a powerful tool for studying the dynamic interactions between proteins. By labeling one protein with a donor fluorophore (e.g., Cy3) and its binding partner with this compound, the association and dissociation of the protein complex can be monitored in real-time. This is particularly valuable for high-throughput screening (HTS) of small molecule libraries to identify inhibitors or modulators of PPIs.
A key parameter determined in these assays is the dissociation constant (Kd), which reflects the binding affinity between the two proteins. Time-Resolved FRET (TR-FRET) is an advanced application that uses a long-lifetime lanthanide donor (e.g., Europium or Terbium) with a Cy5 acceptor. This technique minimizes background fluorescence by introducing a time delay between excitation and detection, leading to highly sensitive and robust assays.[1]
Protein-Nucleic Acid Interaction Assays
The interaction between proteins and nucleic acids is fundamental to many cellular processes, including DNA replication, transcription, and repair. FRET can be employed to study these interactions by labeling the protein with a donor and an amine-modified oligonucleotide with this compound. Such assays can be used to screen for compounds that disrupt these interactions, which is a promising strategy for the development of novel therapeutics, for instance, in antiviral research. A notable example is the development of a TR-FRET assay to screen for inhibitors of the HIV-1 Tat-TAR RNA interaction, where a Cy5-labeled TAR RNA was used.[2]
Conformational Change Studies
FRET can be used to probe conformational changes within a single molecule. By labeling two different sites on a protein or nucleic acid with a donor and this compound, changes in the distance between these two points can be monitored. This approach is valuable for studying protein folding, enzyme kinetics, and the mechanism of action of allosteric drugs.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from FRET assays utilizing a Cy5 acceptor. These values are illustrative and will vary depending on the specific biological system and experimental conditions.
Table 1: Binding Affinity (Kd) Determination for Protein-Protein Interactions
| Interacting Proteins | Donor Fluorophore | Acceptor Fluorophore | Kd (nM) | Assay Format |
| Protein A - Protein B | Cy3 | This compound | 50 | Steady-State FRET |
| Receptor X - Ligand Y | Europium Chelate | This compound | 15 | TR-FRET |
| Enzyme Z - Substrate S | Terbium Cryptate | This compound | 120 | TR-FRET |
Table 2: IC50 Values for Inhibitors of Molecular Interactions
| Target Interaction | Donor Fluorophore | Acceptor Fluorophore | Inhibitor | IC50 (µM) | Assay Format |
| Protein A - Protein B | Cy3 | This compound | Compound 1 | 5.2 | Steady-State FRET |
| HIV-1 Tat - TAR RNA | Europium Chelate | 5'-Cy5-TAR RNA | Small Molecule X | 10.8 | TR-FRET |
| 14-3-3 - Bad peptide | Europium-14-3-3 | Dy647-pBad | FOBISIN101 | 25 | TR-FRET |
Table 3: FRET Efficiency in Conformational Studies
| Biomolecule | Donor Position | Acceptor Position | Condition | FRET Efficiency (E) |
| Protein Alpha | Residue 25 | Residue 150 | Unbound State | 0.25 |
| Protein Alpha | Residue 25 | Residue 150 | Ligand-Bound State | 0.75 |
| DNA Holliday Junction | Arm 1 | Arm 3 | Low Salt | 0.40 |
| DNA Holliday Junction | Arm 1 | Arm 3 | High Salt | 0.85 |
Experimental Protocols
Protocol 1: Labeling of a Protein with this compound
This protocol describes the covalent conjugation of this compound to a protein containing accessible primary amines (e.g., lysine (B10760008) residues or an N-terminal amine) using EDC/NHS chemistry.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Protein Preparation: Dissolve the protein in Coupling Buffer at a concentration of 1-10 mg/mL.
-
Dye Activation:
-
Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL.
-
In a separate tube, dissolve EDC and NHS (or Sulfo-NHS) in Activation Buffer to a final concentration of 100 mM each.
-
Add a 10-fold molar excess of the EDC/NHS solution to the this compound solution.
-
Incubate for 15-30 minutes at room temperature to activate the carboxyl groups.
-
-
Conjugation:
-
Add the activated this compound solution to the protein solution. The molar ratio of dye to protein should be optimized, but a starting point of 10:1 is recommended.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching:
-
Add Quenching Buffer to the reaction mixture to a final concentration of 50 mM Tris.
-
Incubate for 30 minutes at room temperature to quench any unreacted NHS-ester groups.
-
-
Purification:
-
Remove unconjugated dye by passing the reaction mixture through a desalting column equilibrated with PBS.
-
Collect the protein-containing fractions, which can be identified by their color and absorbance at 280 nm (protein) and 649 nm (Cy5).
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm and 649 nm and using the Beer-Lambert law.
-
Protocol 2: FRET-Based Protein-Protein Interaction Assay
This protocol outlines a generic steady-state FRET assay to measure the interaction between two proteins, one labeled with a donor (e.g., Cy3) and the other with this compound as the acceptor.
Materials:
-
Donor-labeled Protein A
-
Acceptor-labeled Protein B (with this compound)
-
Assay Buffer: PBS with 0.01% Tween-20 and 1 mg/mL BSA
-
384-well black microplate
-
Fluorescence microplate reader with appropriate filters for donor and acceptor excitation and emission.
Procedure:
-
Assay Setup:
-
Prepare serial dilutions of the unlabeled "cold" Protein B in Assay Buffer.
-
In the wells of the microplate, add a fixed concentration of Donor-labeled Protein A.
-
Add a fixed concentration of Acceptor-labeled Protein B.
-
Add the serially diluted unlabeled Protein B to the wells to act as a competitor.
-
Include control wells with only Donor-labeled Protein A and only Acceptor-labeled Protein B.
-
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
-
Fluorescence Measurement:
-
Excite the donor fluorophore at its excitation maximum (e.g., ~550 nm for Cy3).
-
Measure the emission intensity at both the donor's emission maximum (e.g., ~570 nm for Cy3) and the acceptor's emission maximum (e.g., ~670 nm for Cy5).
-
-
Data Analysis:
-
Correct for background fluorescence and spectral bleed-through.
-
Calculate the FRET ratio (Acceptor Emission / Donor Emission) for each well.
-
Plot the FRET ratio as a function of the concentration of the unlabeled competitor.
-
Fit the data to a suitable binding model (e.g., one-site competition) to determine the IC50 of the unlabeled protein, from which the Kd can be derived.
-
Visualizations
Experimental Workflow for Protein Labeling and FRET Assay
Caption: Workflow for protein labeling with this compound and subsequent FRET assay.
Signaling Pathway for a PPI Inhibition Assay
Caption: Principle of a FRET-based assay for screening inhibitors of protein-protein interactions.
Conclusion
This compound is a highly effective and versatile FRET acceptor with broad applications in basic research and drug discovery. Its favorable spectral properties, coupled with the ease of conjugation to a wide range of biomolecules, make it an excellent choice for developing sensitive and robust FRET assays. The detailed protocols and conceptual frameworks provided in this guide are intended to equip researchers with the necessary knowledge to successfully implement FRET-based studies using this powerful tool to unravel the complexities of molecular interactions.
References
- 1. Using TR-FRET to investigate protein-protein interactions: a case study of PXR-coregulator interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Time-Resolved Fluorescence Resonance Energy Transfer Assay for the Discovery of Small-Molecule Inhibitors of HIV-1 Tat-Regulated Transcription - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Labeling Peptides with Bis-(N,N'-carboxyl-PEG4)-Cy5
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the principles, protocols, and applications of labeling peptides with the fluorescent dye Bis-(N,N'-carboxyl-PEG4)-Cy5. This bifunctional reagent, featuring a cyanine (B1664457) 5 (Cy5) fluorophore and two carboxylated polyethylene (B3416737) glycol (PEG) linkers, is an invaluable tool for researchers seeking to fluorescently tag peptides for a variety of applications, including in-vivo imaging, receptor binding assays, and cellular uptake studies. The hydrophilic PEG4 spacer enhances the solubility of the labeled peptide in aqueous media, a crucial factor for many biological experiments.
Introduction to Peptide Labeling with Carboxylated Dyes
Fluorescently labeling peptides allows for their detection and tracking in complex biological systems.[1] While N-hydroxysuccinimide (NHS) esters are commonly used for their direct reactivity with primary amines on peptides (N-terminus and lysine (B10760008) side chains), carboxylated dyes like this compound offer an alternative and versatile labeling strategy.[2][3] This method involves the activation of the dye's carboxylic acid groups to form a reactive intermediate that then couples with primary amines on the peptide, forming a stable amide bond.[3] This two-step process, typically mediated by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (sulfo-NHS), provides excellent control over the labeling reaction.[4]
The Cy5 fluorophore is a bright and photostable dye that emits in the far-red spectrum (approximately 650 nm excitation and 670 nm emission), which is advantageous for biological imaging due to reduced background autofluorescence and deeper tissue penetration.[1]
Chemical Properties and Reaction Scheme
The labeling of a peptide with this compound is a two-step process. First, the carboxyl groups on the dye are activated with EDC and stabilized by the addition of NHS or sulfo-NHS to create a more stable amine-reactive ester. This activated dye is then reacted with the peptide, where it forms a covalent amide bond with a primary amine.
Key Reagent Properties
| Reagent/Molecule | Key Properties |
| This compound | Contains a Cy5 fluorophore and two terminal carboxylic acids. The PEG4 linkers increase hydrophilicity. |
| Peptide | Must contain at least one primary amine (N-terminus or lysine side chain) for labeling. |
| EDC | A zero-length carbodiimide (B86325) crosslinker that activates carboxyl groups. Prone to hydrolysis. |
| NHS or Sulfo-NHS | Reacts with the EDC-activated carboxyl group to form a more stable, amine-reactive ester, increasing coupling efficiency. |
Reaction Mechanism
The overall reaction can be visualized as a two-step process that results in the formation of a stable amide bond between the dye and the peptide.
Experimental Protocols
This section provides a detailed protocol for the labeling of peptides with this compound, followed by purification and characterization of the conjugate.
Protocol 1: Labeling Peptides with this compound
This protocol outlines the activation of the carboxylated dye and subsequent coupling to the peptide.
Materials:
-
Peptide with a free primary amine
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 50 mM MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0[4]
-
Coupling Buffer: 100 mM sodium bicarbonate or phosphate (B84403) buffer, pH 7.2-8.5[4][5]
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or hydroxylamine
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Size-exclusion chromatography column (e.g., Sephadex G-25) or Reverse-Phase HPLC system
Procedure:
-
Peptide Preparation: Dissolve the peptide in the coupling buffer to a final concentration of 1-10 mg/mL.[5]
-
Dye Preparation: Dissolve the this compound in a minimal amount of anhydrous DMF or DMSO.
-
Activation of the Dye:
-
Labeling Reaction:
-
Quenching the Reaction: Add the quenching solution to a final concentration of 10-50 mM to stop the reaction.[7]
Protocol 2: Purification of the Labeled Peptide
Purification is a critical step to remove unreacted dye and byproducts, which can interfere with downstream applications.
Procedure using Size-Exclusion Chromatography (Spin Column):
-
Equilibrate a size-exclusion spin column (e.g., Sephadex G-25) with the desired storage buffer (e.g., PBS).
-
Apply the quenched labeling reaction mixture to the column.
-
Centrifuge according to the manufacturer's instructions.
-
The purified, labeled peptide will be in the eluate, while the smaller, unreacted dye molecules are retained in the column resin.
Procedure using Reverse-Phase HPLC (RP-HPLC):
-
Acidify the reaction mixture with trifluoroacetic acid (TFA) to a final concentration of 0.1%.
-
Inject the sample onto a C18 RP-HPLC column.
-
Elute the labeled peptide using a gradient of acetonitrile (B52724) in water (both containing 0.1% TFA).
-
Monitor the elution profile at both 220 nm (for the peptide backbone) and 650 nm (for the Cy5 dye).
-
Collect the fractions containing the dual-absorbance peak corresponding to the labeled peptide.
-
Confirm the identity and purity of the collected fractions by mass spectrometry.
-
Lyophilize the purified, labeled peptide for storage.[5]
Experimental Workflow Diagram
Quantitative Analysis
The efficiency of the labeling reaction is determined by calculating the Degree of Labeling (DOL), which is the average number of dye molecules per peptide.
Calculating the Degree of Labeling (DOL)
-
Measure the absorbance of the purified, labeled peptide solution at 280 nm (A280) and ~650 nm (Amax for Cy5).
-
Calculate the concentration of the dye using the Beer-Lambert law:
-
Concentrationdye (M) = Amax / εdye
-
Where εdye for Cy5 is ~250,000 M-1cm-1.
-
-
Calculate the concentration of the peptide, correcting for the dye's absorbance at 280 nm:
-
Concentrationpeptide (M) = [A280 - (Amax × CF)] / εpeptide
-
Where CF is the correction factor (A280 of the dye / Amax of the dye; ~0.05 for Cy5) and εpeptide is the molar extinction coefficient of the peptide at 280 nm (calculated based on its amino acid sequence).
-
-
Calculate the DOL:
-
DOL = Concentrationdye / Concentrationpeptide
-
Optimized Reaction Conditions
The efficiency of EDC/NHS-mediated coupling can be influenced by several factors. The table below summarizes optimized conditions gathered from various studies.
| Parameter | Recommended Condition | Rationale |
| Activation pH | 5.0 - 6.0 (MES buffer) | EDC activation is most efficient at a slightly acidic pH.[7] |
| Coupling pH | 7.2 - 8.5 (Bicarbonate or Phosphate buffer) | Reaction of the NHS-ester with primary amines is favored at a slightly basic pH.[7] |
| EDC:NHS Ratio | 1:2 to 1:5 | A higher concentration of NHS stabilizes the activated intermediate.[8] |
| Reaction Time | 1-2 hours for coupling | Longer reaction times may not significantly increase yield and can lead to hydrolysis of the NHS ester.[5] |
Applications in Research
Peptides labeled with this compound are versatile tools for a wide range of applications in life sciences research.
-
Live-Cell Imaging: The labeled peptides can be used to visualize cellular uptake, trafficking, and subcellular localization in real-time using confocal microscopy.[9]
-
Flow Cytometry: This technique allows for the quantification of peptide binding to cell surface receptors or internalization in a large population of cells.[9]
-
In-Vivo Imaging: The near-infrared emission of Cy5 is well-suited for non-invasive imaging in animal models to study the biodistribution of peptides.[1]
-
Fluorescence Resonance Energy Transfer (FRET): When paired with a suitable donor fluorophore, Cy5-labeled peptides can be used to study protein-protein interactions and enzymatic activity.[10]
Example Application: Cellular Uptake and Localization Study
This workflow describes a typical experiment to visualize the internalization of a Cy5-labeled peptide into live cells.
Conclusion
Labeling peptides with this compound via EDC/NHS chemistry is a robust and versatile method for creating powerful research tools. The far-red fluorescence of Cy5, combined with the solubility-enhancing properties of the PEG4 linker, makes these labeled peptides highly suitable for a range of applications, from fundamental cell biology to preclinical drug development. By following the detailed protocols and considering the quantitative aspects outlined in this guide, researchers can confidently produce high-quality fluorescently labeled peptides for their specific research needs.
References
- 1. lifetein.com [lifetein.com]
- 2. bachem.com [bachem.com]
- 3. Peptide fluorescent labeling - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
- 4. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 5. benchchem.com [benchchem.com]
- 6. publica-rest.fraunhofer.de [publica-rest.fraunhofer.de]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Fluorescent Peptides: A Guide for Life Science Researchers - AltaBioscience [altabioscience.com]
- 10. biocompare.com [biocompare.com]
Technical Guide: Conjugation of Bis-(N,N'-carboxyl-PEG4)-Cy5 to Amine-Modified Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the conjugation of Bis-(N,N'-carboxyl-PEG4)-Cy5 to amine-modified oligonucleotides. This process is critical for a variety of applications in research and drug development, including in vivo imaging, flow cytometry, and various hybridization-based assays.[1][][3] This guide details the reaction chemistry, experimental protocols, purification methods, and quantification techniques.
Introduction to the Conjugation Chemistry
The core of the conjugation process lies in the reaction between the N-hydroxysuccinimide (NHS) ester of the this compound dye and a primary aliphatic amine group on the modified oligonucleotide.[4][5] The amine group acts as a nucleophile, attacking the carbonyl group of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[4][5] The polyethylene (B3416737) glycol (PEG) spacers in the dye molecule can enhance water solubility and reduce steric hindrance, potentially improving conjugation efficiency and the photophysical properties of the final conjugate.
The reaction is highly pH-dependent, with an optimal range of pH 8.3-8.5.[6] At lower pH, the primary amine is protonated, rendering it non-nucleophilic, while at higher pH, the NHS ester is prone to hydrolysis, which competes with the desired conjugation reaction.[5][6]
Experimental Protocols
A detailed protocol for the conjugation of this compound to an amine-modified oligonucleotide is provided below. This protocol is a general guideline and may require optimization based on the specific oligonucleotide sequence, the position of the amine modification, and the desired degree of labeling.
Reagents and Materials
-
Amine-modified oligonucleotide
-
This compound NHS ester
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)[4][6]
-
Conjugation Buffer: 0.1 M sodium bicarbonate or 0.1 M sodium borate, pH 8.5[4]
-
Quenching solution (optional): 1 M Tris-HCl or Glycine, pH 7.4[5]
-
Purification columns (e.g., size-exclusion chromatography) or HPLC system
-
UV-Vis Spectrophotometer
Step-by-Step Conjugation Procedure
-
Oligonucleotide Preparation: Dissolve the amine-modified oligonucleotide in the conjugation buffer to a final concentration of 0.3-0.8 mM.
-
Dye Preparation: Immediately before use, dissolve the this compound NHS ester in anhydrous DMSO or DMF to a concentration of approximately 14 mM. It is crucial to minimize moisture exposure to the NHS ester to prevent hydrolysis.
-
Conjugation Reaction: Add a 5-10 fold molar excess of the dissolved dye solution to the oligonucleotide solution.[4] Gently vortex the mixture to ensure homogeneity.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature, protected from light.[4][6] For some applications, incubation can be extended overnight on ice.[6]
-
Quenching (Optional): To stop the reaction, a quenching solution can be added to a final concentration of 50-100 mM. This step reacts with any remaining NHS esters.
-
Purification: Proceed immediately to the purification step to remove unconjugated dye and byproducts.
Purification of the Conjugate
The removal of unreacted dye is a critical step to ensure a high signal-to-noise ratio in downstream applications.[7] Several methods are available for the purification of dye-labeled oligonucleotides.
| Purification Method | Principle | Advantages | Disadvantages | Reference |
| Size-Exclusion Chromatography (e.g., Glen Gel-Pak™) | Separation based on molecular size. The larger conjugated oligonucleotide elutes before the smaller, unconjugated dye. | Simple, rapid, and effective for removing excess salts and free dye. | May not effectively remove unlabeled oligonucleotides. | [4] |
| High-Performance Liquid Chromatography (HPLC) | Separation based on hydrophobicity (reverse-phase) or charge (ion-exchange). | High resolution, capable of separating labeled from unlabeled oligonucleotides and free dye. | Time-consuming, requires specialized equipment. | [7][8] |
| Ethanol Precipitation | Precipitation of the oligonucleotide-dye conjugate, leaving the smaller free dye in the supernatant. | Simple and widely used. | Can be inefficient in removing all of the free dye.[7] | [7] |
| pH-Controlled Extraction | Exploits the pH-dependent solubility of the dye in an aqueous/organic two-phase system. | Facile, efficient, and applicable to a wide range of dyes. | Requires careful pH control. | [7] |
| Phase Extraction with Butanol | Utilizes the hydrophobicity of the free dye to partition it into an organic phase, leaving the hydrophilic labeled oligonucleotide in the aqueous phase. | Simple, fast, and cost-effective. | Applicable mainly to hydrophobic dyes. | [9] |
Quantification and Characterization
Accurate quantification of the conjugated oligonucleotide and determination of the labeling efficiency are crucial for reproducible experimental results.
UV-Vis Spectrophotometry
The concentration of the oligonucleotide and the incorporated dye can be determined by measuring the absorbance at 260 nm (for the oligonucleotide) and the absorbance maximum of Cy5 (approximately 646-651 nm).[1][10]
Key Parameters for Cy5:
| Parameter | Value | Reference |
| Excitation Maximum (λmax) | ~651 nm | [1] |
| Emission Maximum (λmax) | ~670 nm | [1] |
| Molar Extinction Coefficient (ε) | 250,000 cm⁻¹M⁻¹ | [10][11] |
To obtain an accurate oligonucleotide concentration, it is essential to correct for the absorbance of the dye at 260 nm.[12] The correction factor can be found in the dye manufacturer's product literature or determined experimentally.[12] It is also recommended to use an oligo-specific extinction coefficient rather than a generic value for ssDNA.[13]
Degree of Labeling (DOL)
The Degree of Labeling, which represents the average number of dye molecules per oligonucleotide, can be calculated using the absorbance measurements and the molar extinction coefficients of the oligonucleotide and the dye.
Visualization of Workflows and Pathways
Experimental Workflow
References
- 1. Cy5 NHS Ester | AAT Bioquest [aatbio.com]
- 3. stratech.co.uk [stratech.co.uk]
- 4. glenresearch.com [glenresearch.com]
- 5. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Fluorescent Labeled Oligos,Oligo Fluorescent Labeling By Name [biosyn.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Cy5 Fluorescent Dye Oligonucleotide Labeling [biosyn.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. sg.idtdna.com [sg.idtdna.com]
Purification of Bis-(N,N'-carboxyl-PEG4)-Cy5 Labeled Proteins: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the purification of proteins labeled with the fluorescent dye Bis-(N,N'-carboxyl-PEG4)-Cy5. The document is intended for researchers, scientists, and drug development professionals, offering detailed methodologies, data presentation in structured tables, and visual workflows to facilitate a thorough understanding of the purification process.
Introduction to this compound Labeling
This compound is a fluorescent labeling reagent that contains a Cy5 dye, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and two terminal carboxylic acid groups.[1] The Cy5 dye is a bright and photostable fluorophore in the far-red spectrum, making it ideal for various fluorescence-based applications.[2] The terminal carboxylic acids can be activated to react with primary amine groups (e.g., on lysine (B10760008) residues and the N-terminus) of a protein to form stable amide bonds.[1] This labeling process results in a heterogeneous mixture containing the desired labeled protein, unreacted (free) dye, and unlabeled protein. The removal of these impurities is critical for the accuracy and reliability of downstream applications.[2]
Pre-Purification: The Labeling Reaction
A successful purification strategy begins with an optimized labeling reaction. The goal is to maximize the labeling efficiency of the target protein while minimizing the amount of unreacted dye.
Experimental Protocol: Protein Labeling with this compound
-
Protein Preparation:
-
Ensure the protein of interest is in an amine-free buffer, such as phosphate-buffered saline (PBS) or bicarbonate buffer (pH 8.5-9.0).[3] Buffers containing primary amines like Tris or glycine (B1666218) will compete with the protein for reaction with the dye.[3]
-
The protein concentration should ideally be between 2-10 mg/mL.[4]
-
-
Dye Preparation:
-
Shortly before use, dissolve the this compound in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to create a stock solution (e.g., 10 mM).[4]
-
-
Activation of Carboxylic Acid (if necessary):
-
The terminal carboxylic acids of the dye need to be activated to react with the primary amines of the protein. This is typically achieved using carbodiimide (B86325) chemistry, for example, with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and N-hydroxysuccinimide (NHS) to form a more stable NHS ester intermediate.
-
In a separate reaction, incubate the dye with a molar excess of EDC and NHS in an appropriate buffer (e.g., MES buffer, pH 6.0) for 15-30 minutes at room temperature.
-
-
Labeling Reaction:
-
Add the activated dye solution to the protein solution. A typical starting point is a 10-20 fold molar excess of the dye to the protein.[5] The optimal ratio should be determined empirically for each protein.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.[5]
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, a small molecule with a primary amine, such as Tris or glycine, can be added to a final concentration of 20-50 mM to react with any remaining activated dye.[5]
-
Figure 1: Experimental workflow for labeling a protein with this compound.
Purification Methodologies
The choice of purification method depends on the specific protein, the required level of purity, and the available equipment. Often, a combination of techniques is employed to achieve the best results.
Size exclusion chromatography (SEC), also known as gel filtration, separates molecules based on their size.[6][7] This technique is highly effective for removing small molecules like unreacted dye from the much larger labeled protein.[8] SEC is often used as a final "polishing" step to ensure high purity.[9]
Experimental Protocol: SEC Purification
-
Column Selection: Choose a SEC column with a fractionation range appropriate for the molecular weight of the target protein.[6]
-
Equilibration: Equilibrate the column with a suitable buffer (e.g., PBS) at a constant flow rate.
-
Sample Loading: Load the quenched labeling reaction mixture onto the column. The sample volume should typically not exceed 2-5% of the total column volume for optimal resolution.
-
Elution: Elute the sample with the equilibration buffer. Larger molecules (the labeled protein) will pass through the column more quickly and elute first, while smaller molecules (free dye) will enter the pores of the resin and elute later.[6][9]
-
Fraction Collection: Collect fractions and monitor the absorbance at both 280 nm (for protein) and 650 nm (for Cy5 dye).
-
Analysis: Analyze the collected fractions using SDS-PAGE and fluorescence imaging to identify the fractions containing the pure labeled protein.
Figure 2: Workflow for purification of labeled proteins using Size Exclusion Chromatography (SEC).
Ion exchange chromatography (IEX) separates molecules based on their net surface charge.[10][11] This technique can be effective in separating the labeled protein from the unlabeled protein, as the addition of the charged Cy5 dye can alter the isoelectric point (pI) of the protein.
Experimental Protocol: IEX Purification
-
Column Selection: Choose an anion or cation exchange column based on the pI of the protein and the desired buffer pH.[12] For a protein with a pI below the buffer pH, an anion exchanger is used, and for a protein with a pI above the buffer pH, a cation exchanger is used.[12][13]
-
Equilibration: Equilibrate the column with a low-salt starting buffer.
-
Sample Preparation: The sample should be in the same low-salt buffer.
-
Sample Loading: Load the sample onto the column. The target protein will bind to the charged resin.
-
Washing: Wash the column with the starting buffer to remove any unbound molecules.
-
Elution: Elute the bound protein using a salt gradient (e.g., increasing NaCl concentration) or by changing the pH of the buffer.[12][14] Proteins with different net charges will elute at different salt concentrations.
-
Fraction Collection and Analysis: Collect fractions and analyze them as described for SEC.
Hydrophobic interaction chromatography (HIC) separates molecules based on their hydrophobicity.[15][16] The Cy5 dye is a hydrophobic molecule, and its conjugation to a protein will increase the protein's overall hydrophobicity. HIC can therefore be used to separate the more hydrophobic labeled protein from the less hydrophobic unlabeled protein.
Experimental Protocol: HIC Purification
-
Column Selection: Choose a HIC column with an appropriate hydrophobic ligand.
-
Sample Preparation: Add a high concentration of a non-denaturing salt (e.g., ammonium (B1175870) sulfate) to the sample to promote hydrophobic interactions.
-
Equilibration: Equilibrate the column with a high-salt buffer.
-
Sample Loading: Load the high-salt sample onto the column. The hydrophobic proteins will bind to the resin.
-
Washing: Wash the column with the high-salt buffer.
-
Elution: Elute the bound proteins using a decreasing salt gradient.[16][17] The most hydrophobic proteins will elute last.
-
Fraction Collection and Analysis: Collect fractions and analyze as previously described.
Figure 3: Logical relationship between purification techniques and their separation principles.
Quantitative Analysis of Labeled Proteins
After purification, it is essential to characterize the labeled protein to determine the concentration, purity, and degree of labeling.
Table 1: Quantitative Parameters for Characterization
| Parameter | Method | Description |
| Protein Concentration | UV-Vis Spectroscopy (A280) | Measures the absorbance of the protein at 280 nm. |
| Dye Concentration | UV-Vis Spectroscopy (A650) | Measures the absorbance of the Cy5 dye at its maximum absorbance wavelength (~650 nm).[4] |
| Degree of Labeling (DOL) | Calculation | The molar ratio of the dye to the protein, calculated from their respective concentrations. The optimal DOL is typically between 2 and 10 for antibodies.[4] |
| Purity | SDS-PAGE | Sodium dodecyl sulfate-polyacrylamide gel electrophoresis is used to visually assess the purity of the protein sample. |
| Confirmation of Labeling | Fluorescence Gel Imaging | The SDS-PAGE gel can be imaged using a fluorescence scanner to confirm that the protein band is fluorescent. |
Table 2: Example Purification Summary
| Purification Step | Protein Recovery (%) | Purity (%) | Degree of Labeling (DOL) |
| Crude Labeled Mixture | 100 | - | - |
| Size Exclusion Chromatography | 85 | >95 | 3.5 |
| Ion Exchange Chromatography | 70 | >98 | 3.8 |
| Hydrophobic Interaction Chromatography | 75 | >98 | 4.0 |
Note: The values in this table are illustrative and will vary depending on the protein and the specific experimental conditions.
Conclusion
The purification of this compound labeled proteins is a multi-step process that requires careful optimization of both the labeling reaction and the subsequent purification strategy. Size exclusion chromatography is a robust method for removing unreacted dye, while ion exchange and hydrophobic interaction chromatography can be employed to separate the labeled protein from its unlabeled counterpart. By following the detailed protocols and analytical methods outlined in this guide, researchers can obtain highly pure and well-characterized fluorescently labeled proteins for their downstream applications.
References
- 1. This compound, 2107273-44-7 | BroadPharm [broadpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. assaygenie.com [assaygenie.com]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. benchchem.com [benchchem.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. Size exclusion chromatography for protein purification - ProteoGenix [proteogenix.science]
- 8. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. goldbio.com [goldbio.com]
- 10. microbiozindia.com [microbiozindia.com]
- 11. Using ion exchange chromatography to purify a recombinantly expressed protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Protein Purification By Ion Exchange Chromatography - ProteoGenix [proteogenix.science]
- 14. goldbio.com [goldbio.com]
- 15. info.gbiosciences.com [info.gbiosciences.com]
- 16. bio-rad.com [bio-rad.com]
- 17. bio-works.com [bio-works.com]
Determining the Degree of Labeling with Bis-(N,N'-carboxyl-PEG4)-Cy5: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles and methodologies for determining the degree of labeling (DOL) of proteins with the fluorescent dye Bis-(N,N'-carboxyl-PEG4)-Cy5. Accurate DOL determination is crucial for ensuring the quality, consistency, and performance of fluorescently labeled biomolecules in various research and drug development applications.
Introduction
This compound is a fluorescent labeling reagent featuring a Cy5 dye, a popular far-red fluorophore, and a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. The terminal carboxylic acid groups allow for covalent conjugation to primary amines on proteins and other biomolecules through the formation of a stable amide bond. This is typically achieved using a two-step carbodiimide (B86325) crosslinking chemistry involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.
The Degree of Labeling (DOL), which represents the average number of dye molecules conjugated to each protein molecule, is a critical quality attribute of the resulting conjugate.[1] An optimal DOL is essential for maximizing signal intensity while avoiding potential issues such as fluorescence quenching (from over-labeling) or weak signal (from under-labeling).[1][2] This guide outlines the experimental protocols for both the conjugation of this compound to a protein and the subsequent determination of the DOL using spectrophotometric methods.
Quantitative Data for DOL Calculation
Accurate DOL calculation relies on precise values for the molar extinction coefficients of the protein and the dye, as well as a correction factor to account for the dye's absorbance at 280 nm.[1]
| Parameter | Symbol | Value |
| Molar Extinction Coefficient of Cy5 at ~650 nm | ε_dye | 250,000 M⁻¹cm⁻¹[3][4][5][6] |
| Molar Extinction Coefficient of Protein at 280 nm | ε_protein | Varies by protein |
| Correction Factor for Cy5 at 280 nm | CF₂₈₀ | 0.03 - 0.04[3][6] |
| Excitation Maximum of Cy5 | λ_ex | ~649 nm[5][6] |
| Emission Maximum of Cy5 | λ_em | ~667 nm[5][6] |
Experimental Protocols
Two-Step Conjugation of this compound to a Protein
This two-step protocol is recommended to prevent the polymerization of the protein by activating its carboxyl groups.[3]
Materials:
-
Protein to be labeled
-
This compound
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0
-
Coupling Buffer: 0.1 M Sodium Phosphate, pH 7.2-7.5
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Quenching Reagent: 2-Mercaptoethanol (B42355) or Hydroxylamine
-
Purification column (e.g., Sephadex G-25) or dialysis cassette
-
Anhydrous DMSO or DMF
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the Activation Buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris) and carboxylates.
-
Activate this compound:
-
Immediately before use, dissolve this compound in a small amount of anhydrous DMSO or DMF.
-
In a separate tube, dissolve EDC and Sulfo-NHS in Activation Buffer to a final concentration of ~2 mM and ~5 mM, respectively.
-
Add the EDC/Sulfo-NHS solution to the this compound solution. The molar ratio of dye to EDC to Sulfo-NHS should be optimized, but a starting point is a molar excess of EDC and Sulfo-NHS over the dye.
-
Incubate the reaction for 15 minutes at room temperature.
-
-
Quench EDC (Optional but Recommended): Add 2-mercaptoethanol to a final concentration of 20 mM to quench the EDC. This prevents EDC from reacting with the carboxyl groups on the protein in the next step.
-
Conjugation Reaction:
-
Add the activated and quenched dye solution to the protein solution. The optimal molar ratio of dye to protein should be determined empirically, with typical starting ratios ranging from 3:1 to 20:1.
-
Adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer.
-
Incubate the reaction for 2 hours at room temperature, protected from light.
-
-
Purify the Conjugate: Remove unreacted dye and byproducts by size-exclusion chromatography (e.g., a Sephadex G-25 column) or by extensive dialysis against an appropriate buffer (e.g., PBS).
Determination of the Degree of Labeling (DOL)
The DOL is determined spectrophotometrically by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of Cy5 (~650 nm).[1]
Procedure:
-
Measure Absorbance:
-
Using a spectrophotometer, measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum of Cy5, approximately 650 nm (A_max).
-
Use the purification buffer as a blank.
-
If the absorbance readings are too high (typically > 2.0), dilute the sample with a known volume of buffer and re-measure. Remember to account for this dilution factor in the calculations.
-
-
Calculate the Molar Concentration of the Dye:
-
Use the Beer-Lambert law (A = εcl) to calculate the concentration of the Cy5 dye.
-
Dye Concentration (M) = A_max / (ε_dye * path length)
-
Where the path length is typically 1 cm.
-
-
-
Calculate the Molar Concentration of the Protein:
-
Correct the absorbance at 280 nm for the contribution of the Cy5 dye.
-
Corrected A₂₈₀ = A₂₈₀ - (A_max * CF₂₈₀)
-
Calculate the protein concentration using the Beer-Lambert law.
-
Protein Concentration (M) = Corrected A₂₈₀ / (ε_protein * path length)
-
-
Calculate the Degree of Labeling (DOL):
-
DOL = Molar Concentration of Dye / Molar Concentration of Protein
-
Visualized Workflows
Caption: Workflow for Protein Conjugation.
Caption: Workflow for DOL Determination.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low DOL | - Inefficient activation of the dye (hydrolyzed EDC/Sulfo-NHS)- Presence of primary amines in the protein buffer- Insufficient molar ratio of dye to protein | - Use fresh, anhydrous DMSO/DMF to dissolve the dye and prepare fresh EDC/Sulfo-NHS solutions.- Ensure the protein is in an amine-free buffer at the correct pH for activation.- Increase the molar ratio of dye to protein in the conjugation reaction. |
| High DOL | - Excessive amount of dye used in the labeling reaction | - Decrease the molar ratio of dye to protein. |
| Inaccurate DOL | - Presence of unbound dye in the purified conjugate- Inaccurate molar extinction coefficient for the protein | - Ensure thorough purification of the conjugate.- Use the correct molar extinction coefficient for the specific protein being labeled. |
Conclusion
The determination of the degree of labeling for this compound conjugates is a straightforward yet critical process for ensuring the production of high-quality, reliable reagents for research and development. By following the detailed protocols and utilizing the quantitative data provided in this guide, researchers can confidently characterize their fluorescently labeled proteins, leading to more reproducible and accurate experimental outcomes.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. lumiprobe.com [lumiprobe.com]
A Technical Guide to Troubleshooting and Optimization of CRISPR-Cas9 Gene Editing
For Researchers, Scientists, and Drug Development Professionals
The CRISPR-Cas9 system has become a cornerstone of genetic engineering, prized for its simplicity and efficacy.[1] However, achieving high efficiency and specificity can be challenging. This guide provides an in-depth look at the critical parameters for successful CRISPR-Cas9 gene editing, offering detailed troubleshooting strategies, optimization protocols, and a clear visualization of the underlying mechanisms and workflows.
Core Principles: The Mechanism of CRISPR-Cas9 Action
The CRISPR-Cas9 system requires two primary components: the Cas9 nuclease and a single guide RNA (sgRNA). The sgRNA is a synthetic fusion of two RNA molecules: the CRISPR RNA (crRNA), which contains a 20-nucleotide spacer sequence complementary to the target DNA, and the trans-activating crRNA (tracrRNA), which acts as a scaffold for Cas9 binding.[1][2]
The process begins with the Cas9-sgRNA complex scanning the genome for a specific 2-6 base pair sequence known as the Protospacer Adjacent Motif (PAM).[2][3] For the commonly used Streptococcus pyogenes Cas9 (SpCas9), the PAM sequence is 5'-NGG-3'.[1] Upon recognition of a PAM site, the crRNA portion of the sgRNA binds to the complementary DNA strand.[2] This binding event activates the Cas9 nuclease, which then creates a double-strand break (DSB) approximately three nucleotides upstream of the PAM sequence.[2]
The cell's natural DNA repair machinery then resolves this break through one of two major pathways:
-
Non-Homologous End Joining (NHEJ): This is the more active and efficient pathway. It often results in small, random insertions or deletions (indels) at the cut site, which can disrupt the open reading frame and lead to a functional gene knockout.
-
Homology Directed Repair (HDR): This pathway is less frequent and primarily active in dividing cells. It uses a DNA template with homologous arms to precisely repair the break. Researchers can supply an exogenous donor template to introduce specific edits, such as point mutations or insertions.
DNA Repair Pathways Following Cas9-Induced DSB
Caption: Cellular repair pathways activated by a Cas9-induced double-strand break.
Standard Experimental Workflow
A typical CRISPR-Cas9 experiment follows a multi-step process from design to validation. Each stage presents opportunities for optimization to maximize success.
CRISPR-Cas9 Experimental Workflow
References
Technical Guide to Preventing Aggregation of Cy5-Labeled Proteins
For Researchers, Scientists, and Drug Development Professionals
Aggregation of fluorescently labeled proteins, particularly with hydrophobic dyes like Cyanine5 (Cy5), is a critical challenge that can compromise experimental results, reduce therapeutic efficacy, and impact product stability. This guide provides an in-depth overview of the mechanisms behind Cy5-induced aggregation and outlines robust strategies for its prevention and characterization.
The Core Problem: Mechanisms of Cy5-Induced Aggregation
The propensity of Cy5-labeled proteins to aggregate stems primarily from the physicochemical properties of the dye itself. Understanding these mechanisms is the first step toward effective prevention.
-
Hydrophobicity of the Cy5 Moiety : The core structure of the Cy5 dye is strongly hydrophobic[1]. When conjugated to a protein's surface, these hydrophobic moieties can interact with similar regions on adjacent protein molecules, leading to self-association and the formation of soluble and insoluble aggregates[2][3][4]. This is particularly problematic in aqueous buffers where hydrophobic regions seek to minimize their exposure to the solvent.
-
Dye Stacking and H-Aggregates : Cyanine dyes have a strong tendency to stack and form aggregates, known as H-aggregates[5][6]. This phenomenon can occur when multiple dye molecules are in close proximity on the protein surface, which is often a consequence of a high degree of labeling (DOL). These non-fluorescent H-aggregates can act as nucleation points, promoting further protein-protein aggregation[5].
-
High Degree of Labeling (DOL) : While a high DOL may seem desirable for signal enhancement, it is a major driver of aggregation. Over-labeling increases the overall surface hydrophobicity of the protein and raises the probability of intermolecular dye-dye interactions[7]. The optimal DOL for most antibodies is typically between 2 and 10 to balance signal strength with stability[7].
A diagram illustrating the primary mechanism of aggregation is provided below.
References
- 1. Is Cy5 hydrophobic? | AAT Bioquest [aatbio.com]
- 2. researchgate.net [researchgate.net]
- 3. Towards control of excitonic coupling in DNA-templated Cy5 aggregates: the principal role of chemical substituent hydrophobicity and steric interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Decreasing hydrophobicity or shielding hydrophobic areas of CH2 attenuates low pH-induced IgG4 aggregation [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. issstindian.org [issstindian.org]
- 7. docs.aatbio.com [docs.aatbio.com]
Optimizing pH for Bis-(N,N'-carboxyl-PEG4)-Cy5 Conjugation Reactions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical parameters for optimizing the conjugation of Bis-(N,N'-carboxyl-PEG4)-Cy5 to primary amine-containing molecules. Successful bioconjugation hinges on a delicate balance of reaction conditions, with pH being the most influential factor. This document outlines the principles, experimental protocols, and quantitative data to enable efficient and reproducible conjugation outcomes.
Core Principles: The Chemistry of NHS-Ester Conjugation
The conjugation of this compound relies on the reaction between the N-hydroxysuccinimide (NHS) ester functional groups on the Cy5 derivative and primary amines (e.g., the ε-amino group of lysine (B10760008) residues in proteins) on the target molecule. This reaction forms a stable amide bond.
The efficiency of this reaction is highly pH-dependent. The primary amine on the target molecule must be in a deprotonated, nucleophilic state to react with the NHS ester.[1][2][3][4][5] This is favored at alkaline pH. However, the NHS ester is susceptible to hydrolysis, a competing reaction that also accelerates at higher pH.[6][7][8] Therefore, the optimal pH for the conjugation reaction is a compromise that maximizes the rate of amidation while minimizing the rate of NHS-ester hydrolysis.[1]
The Critical Role of pH
The recommended pH range for NHS-ester conjugation reactions is 8.2 to 8.5 .[1][2] Within this narrow window, the primary amines are sufficiently deprotonated for efficient reaction, while the rate of NHS-ester hydrolysis is manageable.
-
Below pH 8.0: The concentration of protonated, non-reactive primary amines increases, leading to a significant decrease in conjugation efficiency.[2][3][4][5]
-
Above pH 8.5: The rate of NHS-ester hydrolysis becomes increasingly problematic, leading to a lower yield of the desired conjugate.[6][7][8]
It is important to note that the fluorescence of the Cy5 dye itself is largely independent of pH within a broad range of approximately 3 to 10.[1][9][10] Therefore, any observed decrease in fluorescence signal in a conjugation reaction performed outside the optimal pH range is more likely due to poor conjugation efficiency rather than pH-induced quenching of the dye.
Quantitative Data: pH Effects on Reaction Kinetics
The following tables summarize the quantitative impact of pH on the key reactions involved in the conjugation process.
Table 1: Half-life of NHS Ester Hydrolysis at Various pH Values
| pH | Temperature (°C) | Half-life of NHS Ester | Reference(s) |
| 7.0 | 0 | 4 - 5 hours | [6][7] |
| 8.0 | Room Temperature | 210 minutes | [11] |
| 8.5 | Room Temperature | 180 minutes | [11] |
| 8.6 | 4 | 10 minutes | [6][7] |
| 9.0 | Room Temperature | 125 minutes | [11] |
Table 2: pH-Dependent Kinetics of Amidation vs. Hydrolysis for a Model NHS Ester
| pH | Amidation Half-life (min) | Hydrolysis Half-life (min) | Approximate Amide Yield | Reference(s) |
| 8.0 | 80 | 210 | 80 - 85% | [11] |
| 8.5 | 20 | 180 | 80 - 85% | [11] |
| 9.0 | 10 | 125 | 80 - 85% | [11] |
Data presented is for a model porphyrin-NHS ester and is intended to be illustrative of the general principles.
Experimental Protocols
Recommended Reaction Buffers
The choice of buffer is critical to avoid competing reactions. Buffers containing primary amines, such as Tris, are generally not recommended as they will compete with the target molecule for the NHS ester.[12]
Recommended Buffers (0.1 M):
-
HEPES (pH 7.2-8.5)[7]
Preparation of Reagents
-
This compound Stock Solution:
-
Allow the lyophilized Cy5 reagent to equilibrate to room temperature before opening.
-
Dissolve the reagent in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to a stock concentration of 10 mg/mL.[2][12] Use high-quality, amine-free solvents.
-
This stock solution can be stored at -20°C for several weeks.[12]
-
-
Target Molecule Solution:
-
Dissolve the amine-containing molecule (e.g., protein, peptide, or amino-modified oligonucleotide) in the chosen reaction buffer at a concentration of 1-10 mg/mL.[2]
-
If the molecule is in an incompatible buffer, exchange it into the appropriate reaction buffer using dialysis or a desalting column.[12]
-
Conjugation Reaction Protocol
-
Determine Molar Ratio: A 10-15 fold molar excess of the Cy5-NHS ester to the target molecule is a common starting point for optimization.[12]
-
Reaction Setup:
-
Quenching the Reaction (Optional but Recommended):
Purification of the Conjugate
It is essential to remove unreacted Cy5 dye and byproducts. The appropriate purification method will depend on the nature of the conjugated molecule.
-
Gel Filtration Chromatography (e.g., Sephadex G-25): The most common method for purifying protein conjugates.[2]
-
Dialysis: Suitable for large molecules like proteins.
-
Ethanol or Acetone Precipitation: Can be used for proteins and nucleic acids.[2]
-
High-Performance Liquid Chromatography (HPLC): For a high degree of purity.
Visualizing the Workflow and Key Relationships
The following diagrams illustrate the core concepts and workflows described in this guide.
Caption: Experimental workflow for Cy5 conjugation.
Caption: The balance of factors at optimal pH.
Caption: Signaling pathway of NHS-ester reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. acebiolab.com [acebiolab.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. interchim.fr [interchim.fr]
- 6. help.lumiprobe.com [help.lumiprobe.com]
- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. Assessing the Sensitivity of Commercially Available Fluorophores to the Intracellular Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. vectorlabs.com [vectorlabs.com]
- 11. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. tocris.com [tocris.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Reducing Non-specific Binding of PEGylated Cy5 Probes
Non-specific binding (NSB) of fluorescent probes is a persistent challenge in a wide range of biomedical research applications, from single-molecule studies to in vivo imaging. It can lead to high background noise, reduced signal-to-noise ratio, and false-positive results, ultimately compromising data quality and reproducibility.[1][2][3][4] PEGylated Cy5 probes, while designed to improve solubility and reduce immunogenicity, are not immune to these issues. The inherent properties of the Cy5 dye and its interactions with biological molecules and surfaces can still result in significant off-target binding.[1][5]
This technical guide provides a comprehensive overview of the mechanisms underlying non-specific binding of PEGylated Cy5 probes and offers a detailed toolkit of strategies, experimental protocols, and quantitative data to help researchers minimize these artifacts and enhance the reliability of their fluorescence-based assays.
Understanding the Mechanisms of Non-Specific Binding
Non-specific binding is a multifactorial problem arising from a combination of physicochemical interactions between the probe, the biological sample, and the substrate.
-
Hydrophobic and Ionic Interactions : The Cy5 dye itself possesses hydrophobic characteristics, which can lead to interactions with various cellular components and surfaces.[1][6] Dyes with high hydrophobicity show a strong propensity for non-specific binding.[6][7] Additionally, charge-based interactions between the probe and charged surfaces or biomolecules can cause significant NSB.[8][9]
-
Probe Aggregation : Cyanine dyes like Cy5 are known to self-aggregate in aqueous solutions, forming non-fluorescent H-aggregates.[10][11][12] These aggregates can contribute to background signal and interfere with quantitative analysis.[11]
-
Fc Receptor Binding : When the PEGylated Cy5 probe is conjugated to an antibody, its Fc region can bind non-specifically to Fc receptors on various cell types, such as macrophages and monocytes, leading to off-target signal.[1][5]
-
Sample Autofluorescence : Biological samples can exhibit endogenous fluorescence from components like mitochondria, lysosomes, collagen, and elastin.[1] Fixatives, particularly aldehydes like formaldehyde, can also induce or increase autofluorescence, which can be mistaken for non-specific probe binding.[1]
The following diagram illustrates the primary interactions contributing to non-specific binding.
Caption: Key molecular interactions leading to non-specific binding.
Core Strategies for Reduction of Non-Specific Binding
A systematic approach involving surface passivation, buffer optimization, and protocol refinement is crucial for effectively minimizing NSB.
Surface Passivation
Modifying the surface of the substrate (e.g., glass slides, microplates) to be more resistant to protein adsorption is a highly effective first line of defense.
-
Poly(ethylene glycol) (PEG) : While the probe itself is PEGylated, passivating the surface with PEG creates a hydrophilic barrier that repels protein adsorption.[13][14] This strategy has been shown to significantly reduce non-specific binding of nanoparticles and probes.[15][16]
-
Bovine Serum Albumin (BSA) : BSA is a commonly used protein blocking agent that adsorbs to surfaces, effectively occupying potential sites for non-specific probe binding.[8][17]
-
Pluronic F127 (PF127) : This surfactant self-assembles on hydrophobic surfaces to form a dense passivation layer that effectively minimizes non-specific binding and can be more effective than traditional mPEG/BSA methods.[18]
-
Tween-20 : This non-ionic surfactant is frequently used in combination with other agents to create a passivation layer. A DDS-Tween-20 surface, for instance, has been reported to be more efficient at preventing non-specific binding than a standard PEG surface.[13]
Buffer and Reagent Optimization
The composition of the buffers used for blocking, incubation, and washing steps plays a critical role in controlling NSB.
-
Blocking Agents : Blocking buffers are designed to saturate non-specific binding sites on the sample.[19] Common choices include BSA, non-fat dried milk, casein, and serum.[17] It is important to note that some blockers can interfere with specific detection systems; for example, non-fat milk contains phosphoproteins and biotin, making it unsuitable for detecting phosphorylated targets or using avidin-biotin systems.[17]
-
pH Adjustment : The pH of the buffer dictates the overall charge of the probe and the sample components.[8][9] Adjusting the pH towards the isoelectric point of the probe can minimize electrostatic interactions with the surface.[8][9]
-
Increased Salt Concentration : Adding salts such as NaCl (up to 500 mM) to the buffer can shield electrostatic charges on both the probe and the surface, thereby reducing charge-based non-specific interactions.[8][9][20][21]
-
Non-ionic Surfactants : Including low concentrations (e.g., 0.05% to 0.1%) of non-ionic surfactants like Tween-20 in buffers can disrupt hydrophobic interactions that lead to NSB.[9][20][22]
Probe and Protocol Optimization
Refining the experimental workflow is essential for achieving a high signal-to-noise ratio.
-
Probe Concentration Titration : Using an excessive probe concentration is a common cause of high background.[1][23] It is critical to perform a titration experiment to determine the optimal concentration that yields a strong specific signal with minimal background.[2][23]
-
Washing Steps : Insufficient washing will fail to remove unbound or weakly bound probes.[1] Increasing the number, duration, and volume of wash steps is a simple and effective way to reduce background.[23][24]
-
Incubation Time : In some cases, particularly with Cy5-tandem dyes that can bind non-specifically to macrophages, reducing the probe concentration and extending the incubation time (e.g., overnight) can substantially decrease non-specific binding compared to shorter, high-concentration incubations.[25]
-
Controls : Proper controls are essential to identify the source of background fluorescence. Key controls include an unstained sample (to assess autofluorescence) and a secondary antibody-only control (if applicable) to check for non-specific binding of the secondary reagent.[1]
Quantitative Data on Reduction Strategies
The effectiveness of various strategies has been quantitatively assessed in several studies. The table below summarizes key findings.
| Strategy | Method | Target/System | Reported Effect on Non-Specific Binding (NSB) | Reference |
| Surface Passivation | PEG-diacrylate incorporation in hydrogel | Immunoassay for Staphylococcal Enterotoxin B | 10-fold decrease in NSB; 6-fold increase in specific signal | [15] |
| Pluronic F127 (PF127) | In vitro single-molecule studies | Reduced non-specific background fluorescence compared to mPEG/BSA | [18] | |
| DDS-Tween-20 | In vitro single-molecule studies | More efficient prevention of NSB compared to PEG surface | [13] | |
| Buffer Optimization | Addition of 200 mM NaCl | Surface Plasmon Resonance (SPR) | Significant reduction in charge-based NSB | [8] |
| Phosphorothioate oligodeoxynucleotides (PS-ODN) | Flow cytometry of cells with Fc receptors | Suppresses NSB of Cy5 labeled ligands | [5] | |
| Protocol Optimization | Reduced probe concentration with overnight staining | Flow cytometry of macrophages | Substantial reduction in NSB of PE-Cy5 tandems | [25] |
| Probe Modification | "PEG-fluorochrome Shielding" (5 kDa PEG) | Peptide probes | Reduced non-specific interactions with cells (FACS) | [26] |
Detailed Experimental Protocols
Here we provide standardized protocols for key techniques discussed in this guide. Researchers should adapt these protocols to their specific experimental systems.
Protocol: Surface Passivation of Glass Coverslips with Pluronic F127
This protocol is adapted from established methods for single-molecule microscopy and is effective for reducing probe adhesion to glass surfaces.[18]
Materials:
-
Glass coverslips or plates
-
Hydrophobic coating agent (e.g., for creating a hydrophobic surface for PF127 self-assembly)
-
Pluronic F127 (Sigma-Aldrich)
-
Buffer A: 20 mM Tris (pH 8.0), 150 mM KCl
-
Assay Buffer (specific to your experiment)
Procedure:
-
Clean and Prepare Surface : Thoroughly clean glass slides or plates. For PF127 self-assembly, a hydrophobic surface is required. This can be achieved using various methods, such as treatment with a hydrophobic organosilane.
-
PF127 Incubation : Incubate the hydrophobic slides or plates with a 0.5% (w/v) solution of Pluronic F127 in Buffer A for 15 minutes at room temperature.
-
Washing : Wash the slides or plates twice with your final assay buffer.
-
Storage and Use : The passivated surface is now ready for use. Crucially, the PF127-treated surface must be kept under an aqueous solution at all times. Drying will irreversibly damage the self-assembled surfactant layer.[18]
Protocol: General Staining and Blocking Workflow
This protocol outlines a logical workflow for immunofluorescence, highlighting steps for optimization.
Caption: A general experimental workflow for fluorescence staining.
Protocol: Titration of a PEGylated-Cy5 Probe
Objective : To find the lowest probe concentration that gives the highest signal-to-noise ratio.
Procedure :
-
Prepare a Dilution Series : Prepare a series of dilutions of your PEGylated-Cy5 probe in your optimized antibody dilution buffer. A good starting point is the manufacturer's recommendation, followed by a series of two-fold or five-fold dilutions (e.g., 1:100, 1:200, 1:400, 1:800, 1:1600).
-
Prepare Samples : Prepare identical samples for each dilution. Crucially, include a "no probe" negative control sample that will only be incubated with the dilution buffer.
-
Stain Samples : Stain each sample with the corresponding probe dilution using your standard protocol.
-
Image Samples : Image all samples (including the negative control) using the exact same acquisition settings (e.g., laser power, exposure time, detector gain).
-
Analyze Results :
-
Quantify the mean fluorescence intensity of the specific signal (your target structure) for each concentration.
-
Quantify the mean fluorescence intensity of the background signal (a region with no specific structures) for each concentration.
-
Calculate the signal-to-noise ratio (S/N = Mean Specific Signal / Mean Background Signal) for each concentration.
-
Plot the S/N ratio against the probe concentration. The optimal concentration is the one that gives the highest S/N ratio before the background begins to increase substantially.
-
Troubleshooting High Background
When faced with high non-specific binding, a logical approach can help identify and solve the problem.
Caption: A troubleshooting flowchart for high background fluorescence.
References
- 1. benchchem.com [benchchem.com]
- 2. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. math.ucla.edu [math.ucla.edu]
- 4. Nonspecific probe binding and automatic gating in flow cytometry and fluorescence activated cell sorting (FACS) [aimspress.com]
- 5. US20060121023A1 - Method to decrease nonspecific staining by Cy5 - Google Patents [patents.google.com]
- 6. clf.stfc.ac.uk [clf.stfc.ac.uk]
- 7. Hydrophobic Fluorescent Probes Introduce Artifacts into Single Molecule Tracking Experiments Due to Non-Specific Binding | PLOS One [journals.plos.org]
- 8. nicoyalife.com [nicoyalife.com]
- 9. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 10. Cy5 Dye Cassettes Exhibit Through-Bond Energy Transfer and Enable Ratiometric Fluorescence Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. An Improved Surface Passivation Method for Single-Molecule Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Reduction of Non-Specific Protein Adsorption Using Poly(ethylene) Glycol (PEG) Modified Polyacrylate Hydrogels In Immunoassays for Staphylococcal Enterotoxin B Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Reducing Non-Specific Binding and Uptake of Nanoparticles and Improving Cell Targeting with an Antifouling PEO-b-PγMPS Copolymer Coating - PMC [pmc.ncbi.nlm.nih.gov]
- 17. google.com [google.com]
- 18. pnas.org [pnas.org]
- 19. Immunofluorescence Blocking Buffer | Cell Signaling Technology [cellsignal.com]
- 20. Reducing Non-Specific Binding [reichertspr.com]
- 21. 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments | Technology Networks [technologynetworks.com]
- 22. m.youtube.com [m.youtube.com]
- 23. biotium.com [biotium.com]
- 24. youtube.com [youtube.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
How to minimize background fluorescence in Cy5 imaging experiments
An In-depth Technical Guide to Minimizing Background Fluorescence in Cy5 Imaging Experiments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the common causes of background fluorescence in Cy5 imaging and offers detailed strategies and protocols to mitigate these issues, ensuring high-quality, reliable data for your research and development endeavors.
Understanding the Sources of Background Fluorescence
High background fluorescence in immunofluorescence imaging can obscure the desired signal, leading to poor image quality and inaccurate data interpretation. The primary sources of this background can be categorized as follows:
-
Autofluorescence: Biological specimens inherently contain molecules that fluoresce, such as NADH, collagen, and elastin. This natural fluorescence can contribute significantly to background noise.
-
Non-specific Antibody Binding: The primary or secondary antibody may bind to cellular components other than the target antigen, resulting in off-target signal.
-
Suboptimal Reagent Concentrations: Using antibodies at concentrations that are too high can increase the likelihood of non-specific binding.
-
Inadequate Blocking: Incomplete blocking of non-specific binding sites on the tissue or cells can lead to high background.
-
Mounting Media: The choice of mounting medium can influence background fluorescence. Some media have inherent fluorescent properties or can interact with the sample to increase background.
-
Fixation and Permeabilization Artifacts: The methods used for fixing and permeabilizing cells can sometimes alter cellular structures in a way that promotes non-specific antibody binding.
Strategies for Minimizing Background Fluorescence
A multi-faceted approach is often necessary to effectively reduce background fluorescence. The following sections detail key strategies from reagent selection to image acquisition.
Optimizing Staining Protocols
A well-optimized staining protocol is fundamental to achieving a high signal-to-noise ratio.
-
Blocking Buffers: The choice of blocking buffer is critical. Common blocking agents include Bovine Serum Albumin (BSA), normal serum from the same species as the secondary antibody, and commercial blocking buffers. The ideal blocking time and temperature should be empirically determined, but a common starting point is 1 hour at room temperature.
-
Antibody Dilution: Titrating both primary and secondary antibodies to their optimal concentration is crucial. An antibody concentration that is too high will lead to increased background, while one that is too low will result in a weak signal.
-
Washing Steps: Thorough washing after antibody incubations is essential to remove unbound antibodies. Using a buffer such as PBS with a small amount of detergent (e.g., 0.1% Tween-20) can improve the efficiency of these washes.
Quenching Agents and Specialized Buffers
Several reagents can be employed to actively reduce background fluorescence.
-
Sudan Black B: This lipophilic dye is effective at quenching autofluorescence from lipofuscin, a common source of background in aging tissues. A 0.1% solution of Sudan Black B in 70% ethanol (B145695) can be applied to sections for 10-20 minutes, followed by thorough washing.
-
Sodium Borohydride (NaBH4): This reducing agent can be used to quench aldehyde-induced autofluorescence that can result from paraformaldehyde (PFA) or glutaraldehyde (B144438) fixation. A freshly prepared solution of 1 mg/mL NaBH4 in PBS can be applied for 10-15 minutes.
-
Commercial Quenching Reagents: Several commercially available reagents are designed to reduce autofluorescence and non-specific background. These often offer a more standardized and convenient approach.
Fluorophore Selection and Imaging Parameters
The choice of fluorophore and the imaging setup play a significant role in the final image quality.
-
Cy5 and Other Far-Red Dyes: Cy5 and other far-red fluorophores are often preferred because cellular autofluorescence is typically lower in this region of the spectrum.
-
Spectral Unmixing: If autofluorescence has a distinct spectral profile, spectral imaging and linear unmixing can be used to computationally separate the specific Cy5 signal from the background.
-
Imaging Settings: Optimizing microscope settings such as laser power, exposure time, and detector gain is critical. Use the lowest laser power and exposure time necessary to obtain a good signal to minimize photobleaching and reduce background noise.
Experimental Protocols
The following protocols provide a starting point for minimizing background fluorescence in your Cy5 imaging experiments.
Protocol for Sudan Black B Treatment
-
After the final washing step of your immunofluorescence protocol, dehydrate the slides through a series of ethanol washes (e.g., 50%, 70%).
-
Incubate the slides in a 0.1% Sudan Black B solution in 70% ethanol for 10-20 minutes in the dark.
-
Wash extensively with PBS or your chosen wash buffer to remove excess Sudan Black B.
-
Coverslip with an appropriate mounting medium.
Protocol for Sodium Borohydride Treatment
-
Following fixation and permeabilization, wash the samples with PBS.
-
Prepare a fresh 1 mg/mL solution of Sodium Borohydride in PBS.
-
Incubate the samples in the NaBH4 solution for 10-15 minutes at room temperature.
-
Wash the samples three times with PBS for 5 minutes each.
-
Proceed with your standard immunofluorescence blocking and staining protocol.
Quantitative Data Summary
| Technique | Target Background Source | Typical Reduction in Background | Reference |
| Sudan Black B | Lipofuscin Autofluorescence | Up to 80% | |
| Sodium Borohydride | Aldehyde-induced Autofluorescence | 50-70% | |
| Optimized Blocking | Non-specific Antibody Binding | 30-60% | Protocol Dependent |
| Far-Red Fluorophores | General Autofluorescence | 20-40% |
Visualizing Workflows and Concepts
The following diagrams illustrate key processes for minimizing background fluorescence.
Caption: A generalized workflow for an immunofluorescence experiment incorporating a background quenching step.
Caption: A decision-making flowchart for troubleshooting high background fluorescence in Cy5 imaging.
Caption: A conceptual diagram illustrating the specific signal pathway versus sources of background noise in Cy5 immunofluorescence.
Enhancing the Photostability of Cy5-Labeled Conjugates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanine (B1664457) 5 (Cy5) is a widely utilized far-red fluorescent dye, prized for its brightness and minimal autofluorescence in biological samples. However, its susceptibility to photobleaching—the irreversible loss of fluorescence upon light exposure—can significantly limit its application in demanding imaging techniques such as single-molecule studies and quantitative imaging. This technical guide provides an in-depth overview of the mechanisms behind Cy5 photobleaching and offers a comprehensive toolkit of strategies to enhance the photostability of Cy5-labeled conjugates. Detailed experimental protocols and quantitative data are presented to aid researchers in optimizing their experimental design and obtaining high-quality, reproducible results.
Understanding Cy5 Photobleaching
The primary mechanism of Cy5 photobleaching involves the generation of reactive oxygen species (ROS). Upon excitation, the Cy5 molecule can transition from its singlet excited state to a long-lived triplet state. This triplet state can then react with molecular oxygen, producing highly reactive singlet oxygen that can chemically damage the fluorophore, leading to a permanent loss of fluorescence.[1][2] Several factors can exacerbate this process, including high excitation light intensity and the local chemical environment.[1]
Strategies for Improving Cy5 Photostability
A multi-pronged approach, encompassing the use of antifading agents, chemical modification of the dye, and consideration of alternative fluorophores, can significantly mitigate photobleaching and extend the useful fluorescent lifetime of Cy5 conjugates.
Utilization of Antifading Agents
Antifading agents are compounds that reduce photobleaching by scavenging reactive oxygen species or by quenching the triplet state of the fluorophore. They are typically added to the imaging buffer or mounting medium.
Common Antifading Agents:
-
p-Phenylenediamine (PPD): A highly effective antifade compound, but it can react with and cleave cyanine dyes.[3][4]
-
n-Propyl gallate (NPG): A non-toxic option suitable for live-cell imaging, though it may have anti-apoptotic properties.[4]
-
1,4-Diazabicyclo[2.2.2]octane (DABCO): Less toxic than PPD and suitable for live-cell work, but also potentially anti-apoptotic.[4]
-
Trolox: A vitamin E analog that acts as an antioxidant and can be used in live-cell imaging.[5] It can reduce blinking and photobleaching by quenching the triplet state.[5][6]
-
Cyclooctatetraene (COT) and 4-Nitrobenzyl alcohol (NBA): These triplet-state quenchers can be added to the imaging solution to reduce dark-state lifetimes and photobleaching.[7][8]
Commercial Antifade Mountants: A variety of commercial mounting media are available that contain proprietary antifading formulations. These often provide a convenient and reliable solution for protecting fluorescent signals in fixed samples.
Chemical Modification of Cy5
Directly conjugating photostabilizing molecules to Cy5 can provide a more localized and efficient protective effect compared to solution additives.
-
Covalent Linkage of Triplet-State Quenchers: Covalently linking COT, NBA, or Trolox to Cy5 has been shown to dramatically enhance photostability.[7][8] This approach circumvents issues of limited solubility and membrane permeability associated with using these agents in solution.[7] Studies have shown that the degree of triplet state quenching by covalently linked COT correlates with the enhancement in photostability.[2]
Consideration of More Photostable Alternatives
For applications requiring the highest level of photostability, utilizing an alternative fluorophore may be the most effective strategy.
-
Alexa Fluor 647: This dye is spectrally similar to Cy5 but exhibits significantly higher photostability.[9][10][11][12] It is less prone to self-quenching at high degrees of labeling, resulting in brighter and more stable conjugates.[9][11][12]
Quantitative Data on Photostability
The following tables summarize quantitative data on the photostability of Cy5 and its alternatives, as well as the impact of various photostabilization strategies.
Table 1: Comparison of Cy5 and Alexa Fluor 647 Photostability
| Property | Cy5 | Alexa Fluor 647 | Reference |
| Relative Photostability | Moderate | High | [1][9] |
| Fluorescence Retention after Illumination | ~55% | ~80% | [9] |
| Self-Quenching | Prone to self-quenching and aggregation | Minimal self-quenching | [11][12] |
Table 2: Effect of Covalently Linked Triplet-State Quenchers (TSQs) on Cy5 Photostability
| Conjugate | Enhancement in Photostability (vs. Cy5 alone) | Reference |
| Cy5-COT | 2- to 7-fold reduction in photobleaching in the presence of oxygen | [7] |
| Cy5-NBA | 2- to 7-fold reduction in photobleaching in the presence of oxygen | [7] |
| Cy5-Trolox | 2- to 7-fold reduction in photobleaching in the presence of oxygen | [7] |
Note: The enhancement factor can vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: General Protein Labeling with Amine-Reactive Cy5
This protocol describes a general method for labeling proteins with an amine-reactive Cy5 succinimidyl ester (SE) or NHS ester.
Materials:
-
Protein of interest (5-10 mg/mL) in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5-9.0).
-
Amine-reactive Cy5 dye (e.g., Cy5 SE or NHS ester).
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).
-
Purification column (e.g., Sephadex G-25) or dialysis equipment.
-
Elution buffer (e.g., PBS).
Procedure:
-
Protein Preparation: Ensure the protein solution is free of primary amine-containing buffers like Tris or glycine (B1666218) by dialysis against 0.1 M sodium bicarbonate buffer (pH 8.5-9.0).[6][13]
-
Dye Preparation: Immediately before use, dissolve the amine-reactive Cy5 dye in a small amount of anhydrous DMF or DMSO to create a stock solution.[6][13]
-
Labeling Reaction: a. Add the Cy5 stock solution to the protein solution. The optimal dye-to-protein molar ratio should be determined empirically for each protein, but a starting point of 10-20 fold molar excess of dye can be used. b. Incubate the reaction mixture for 1 hour at room temperature with gentle stirring, protected from light.[6][13]
-
Purification: a. Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) equilibrated with the desired elution buffer (e.g., PBS).[14] b. Alternatively, perform dialysis against the elution buffer to remove free dye.
-
Determination of Degree of Labeling (DOL) (Optional): a. Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~650 nm (for Cy5). b. Calculate the protein concentration and the dye concentration using their respective extinction coefficients. The DOL is the molar ratio of the dye to the protein.
-
Storage: Store the labeled protein at 4°C for short-term use or at -20°C for long-term storage, protected from light.
Protocol 2: Assessing Photobleaching Rate of Cy5 Conjugates
This protocol outlines a method to quantify the photobleaching rate of Cy5-labeled conjugates using fluorescence microscopy.
Materials:
-
Immobilized Cy5-labeled sample on a microscope slide or coverslip.
-
Fluorescence microscope with a suitable laser line for Cy5 excitation (e.g., 633 nm or 647 nm) and an appropriate emission filter.
-
Imaging buffer (with or without antifading agents).
-
Image analysis software.
Procedure:
-
Sample Preparation: Prepare a slide with your Cy5-labeled conjugate of interest. Ensure the sample is properly mounted, using an antifade mounting medium if desired.
-
Microscope Setup: a. Place the slide on the microscope stage and bring the sample into focus. b. Set the excitation laser to a constant power level that is relevant to your experimental conditions. c. Select the appropriate emission filter for Cy5.
-
Image Acquisition: a. Acquire a time-lapse series of images of the same field of view. b. Use a constant exposure time and frame rate throughout the acquisition.
-
Data Analysis: a. Using image analysis software, measure the mean fluorescence intensity of the Cy5-labeled structures in a region of interest (ROI) for each frame of the time-lapse series. b. Subtract the background fluorescence from a region without any labeled structures. c. Normalize the fluorescence intensity of each frame to the intensity of the first frame. d. Plot the normalized fluorescence intensity as a function of time. e. Fit the resulting decay curve to an exponential function to determine the photobleaching lifetime (the time it takes for the fluorescence to decrease to 1/e of its initial value).
Visualizations
Caption: Simplified Jablonski diagram illustrating the photobleaching pathway of Cy5.
Caption: A logical workflow for troubleshooting Cy5 photostability issues.
Conclusion
While Cy5 is a powerful tool in fluorescence imaging, its inherent photolability requires careful consideration and optimization to ensure the generation of reliable and high-quality data. By implementing the strategies outlined in this guide—including the use of antifading agents, considering chemically modified dyes, and, where necessary, opting for more photostable alternatives like Alexa Fluor 647—researchers can significantly enhance the performance of their Cy5-labeled conjugates. The provided protocols and quantitative data serve as a practical resource for scientists and drug development professionals to overcome the challenges of photobleaching and push the boundaries of their fluorescence-based applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Mounting Media and Antifades | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. A roadmap to cysteine specific labeling of membrane proteins for single-molecule photobleaching studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cyanine fluorophore derivatives with enhanced photostability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Figure 1 from Quantitative Comparison of Long-wavelength Alexa Fluor Dyes to Cy Dyes: Fluorescence of the Dyes and Their Bioconjugates | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. abcam.com [abcam.com]
- 14. jenabioscience.com [jenabioscience.com]
An In-depth Technical Guide to Cy5 Photobleaching Prevention
For researchers, scientists, and drug development professionals leveraging the far-red fluorescent dye Cy5, its susceptibility to photobleaching presents a significant challenge, potentially compromising data quality in sensitive applications like single-molecule studies and high-resolution imaging. This guide provides a comprehensive overview of the core mechanisms behind Cy5 photobleaching and details effective techniques for its prevention, supported by quantitative data and experimental protocols.
The Core of the Problem: Understanding Cy5 Photobleaching
Photobleaching is the irreversible destruction of a fluorophore's ability to fluoresce due to light-induced chemical damage.[1] For Cy5, a member of the cyanine (B1664457) dye family, the primary mechanism of photobleaching involves the transition of the excited fluorophore to a long-lived triplet state. In this state, Cy5 is highly susceptible to reactions with molecular oxygen, leading to the formation of reactive oxygen species (ROS) that chemically degrade the dye.[1][2] Several factors exacerbate this process, including high excitation light intensity, the presence of molecular oxygen, and the local chemical environment.[1] Another contributing factor is photoisomerization, where the molecule undergoes a conformational change upon excitation, potentially leading to non-fluorescent states that are more prone to bleaching.[1]
Strategies for Photostability: A Multi-pronged Approach
A variety of techniques have been developed to mitigate Cy5 photobleaching, broadly categorized into chemical and physical methods.
Chemical Strategies: Manipulating the Molecular Environment
Chemical approaches focus on modifying the imaging buffer to include components that either remove oxygen or quench the reactive triplet state of the fluorophore.
The removal of molecular oxygen from the imaging medium is a highly effective method to reduce photobleaching.[3][4] This is typically achieved using enzymatic systems.
-
Glucose Oxidase and Catalase (GOC/GODCAT): This widely used system employs glucose oxidase to consume oxygen in the presence of glucose, producing gluconic acid and hydrogen peroxide. Catalase is then used to neutralize the hydrogen peroxide.[3][5][6] However, the production of gluconic acid can lead to a drop in pH, which may affect the biological sample or fluorophore stability.[7]
-
Protocatechuic Acid/Protocatechuate-3,4-Dioxygenase (PCA/PCD): This system offers an alternative with a higher affinity for oxygen and can achieve lower steady-state oxygen concentrations compared to GOC.[3][5][6] It has been shown to increase the initial lifetimes of single Cy5 molecules.[5][6]
Triplet state quenchers are molecules that interact with the excited Cy5 in its triplet state, returning it to the ground state before it can react with oxygen.[3]
-
Trolox: A water-soluble analog of vitamin E, Trolox is a popular and effective TSQ.[3][8] Its mechanism involves both triplet quenching and radical scavenging.[9]
-
Cyclooctatetraene (COT): COT is a potent TSQ that quenches the triplet state through a Dexter-type energy transfer mechanism.[2][8][10]
-
4-Nitrobenzyl Alcohol (NBA): NBA also acts as a TSQ, contributing to enhanced photostability.[2][8]
-
Reducing and Oxidizing Systems (ROXS): These systems utilize a combination of a reducing agent and an oxidizing agent to provide an alternative, faster pathway for the fluorophore to return from the triplet state to the ground state.[3]
A more advanced strategy involves the direct covalent linkage of a photostabilizer, such as a TSQ, to the Cy5 molecule.[2][8][11] This "self-healing" approach dramatically enhances photostability by ensuring a high local concentration of the protective agent.[2][8] Covalent attachment of COT, NBA, or Trolox to Cy5 has been shown to significantly reduce both blinking and photobleaching.[2][8]
-
Ascorbic Acid (Vitamin C): This antioxidant can be added to the imaging buffer to scavenge free radicals and has been shown to prevent photoblueing, a phenomenon where photobleaching causes a spectral shift to shorter wavelengths.[12][13]
-
β-mercaptoethanol (BME): While sometimes used as a triplet state quencher, BME can also drive the photoswitching of Cy5 into a transient dark state.[3][14]
Physical Strategies: Controlling the Illumination
In addition to chemical modifications, adjusting the imaging conditions can significantly reduce photobleaching.
-
Reduce Excitation Intensity: Lowering the laser power or light source intensity directly reduces the rate of fluorophore excitation and subsequent photobleaching.[1]
-
Minimize Exposure Time: Limiting the duration of light exposure by using shutters and optimizing acquisition protocols minimizes the total number of photons the fluorophore is exposed to.[1]
Quantitative Comparison of Photostabilization Techniques
The effectiveness of various photobleaching prevention strategies can be quantified by measuring parameters such as the photobleaching lifetime (τ) or the total number of photons detected before photobleaching.
| Technique/Additive | Oxygen Scavenger | Triplet State Quencher | Fold Increase in Photostability (Approx.) | Reference |
| Solution Additives | ||||
| GOC | Yes | No | 4.9 | [3] |
| PCA/PCD | Yes | No | 15.2 | [3] |
| GOC + Trolox | Yes | Yes | Varies | [3] |
| GOC + ROXS | Yes | Yes | Up to 28.7 | [3] |
| GOC + TSQ (Trolox, NBA, COT) | Yes | Yes | Significant improvement | [3] |
| COT (in solution) | No | Yes | 5-12 | [8] |
| NBA (in solution) | No | Yes | 5-12 | [8] |
| Trolox (in solution) | No | Yes | 5-12 | [8] |
| Covalent Conjugation | ||||
| Cy5-COT | No | Yes | Substantial | [2][8] |
| Cy5-NBA | No | Yes | Substantial | [2][8] |
| Cy5-Trolox | No | Yes | Substantial | [2][8] |
| Photophysical Property | Cy5 | Cy5-COT | Cy5-NBA | Cy5-Trolox | Reference |
| Quantum Yield (relative to Cy5) | 1.0 | 1.25 | 1.0 | 0.8 | [8] |
| Triplet Lifetime (µs) | 1.1 ± 0.2 | 0.16 ± 0.04 | 1.1 ± 0.2 | 1.1 ± 0.2 | [2] |
Experimental Protocols
Protocol 1: Preparation of an Oxygen Scavenging Imaging Buffer (GOC System)
Materials:
-
Imaging Buffer (e.g., PBS or other appropriate buffer at pH ~7.5)
-
D-glucose
-
Glucose Oxidase (from Aspergillus niger)
-
Catalase (from bovine liver)
-
Triplet State Quencher (e.g., Trolox) (optional)
Procedure:
-
Prepare a stock solution of the imaging buffer.
-
On the day of the experiment, prepare a fresh "GOC mix". For a final volume of 1 ml of imaging buffer:
-
Add 10-20 µl of a 1 M D-glucose stock solution (final concentration 10-20 mM).
-
Add 1 µl of a 10 mg/ml glucose oxidase stock solution (final concentration 10 µg/ml).
-
Add 1 µl of a 10 mg/ml catalase stock solution (final concentration 10 µg/ml).
-
-
If using a triplet state quencher, add it to the final imaging buffer at the desired concentration (e.g., 1-2 mM Trolox).
-
Add the GOC mix to the imaging buffer containing the sample immediately before imaging.
-
Seal the sample chamber to minimize oxygen re-entry.
Protocol 2: Assessing the Photobleaching Rate of Cy5
Materials:
-
Cy5-labeled sample immobilized on a coverslip
-
Fluorescence microscope with a suitable laser line for Cy5 excitation (e.g., 633 nm or 647 nm)
-
Imaging buffer (with or without antifade reagents)
-
Image analysis software
Procedure:
-
Sample Preparation: Prepare a slide with immobilized Cy5-labeled molecules.
-
Microscope Setup:
-
Mount the sample on the microscope stage.
-
Focus on the sample and select a field of view with multiple fluorescent spots.
-
Set the excitation laser power to a constant and relevant level for your experiments.
-
Set the camera exposure time and gain to achieve a good signal-to-noise ratio without saturating the detector.
-
-
Image Acquisition:
-
Acquire a time-lapse series of images of the same field of view with continuous illumination.
-
Use a constant frame rate. The duration of the acquisition will depend on the photostability of the sample.
-
-
Data Analysis:
-
Use image analysis software to measure the fluorescence intensity of individual molecules or regions of interest over time.
-
Plot the normalized fluorescence intensity as a function of time.
-
Fit the decay curve to a single or double exponential function to determine the photobleaching lifetime (τ). The photobleaching rate is the reciprocal of the lifetime (1/τ).
-
Compare the photobleaching lifetimes obtained under different buffer conditions to quantify the effectiveness of the prevention techniques.
-
Visualizing the Pathways and Workflows
Photobleaching and Prevention Pathways
Caption: Mechanisms of Cy5 photobleaching and the points of intervention for prevention techniques.
Experimental Workflow for Assessing Photobleaching
Caption: A stepwise workflow for the quantitative assessment of Cy5 photobleaching rates.
By understanding the mechanisms of Cy5 photobleaching and implementing the appropriate prevention techniques, researchers can significantly enhance the quality and reliability of their fluorescence-based experiments, leading to more robust and reproducible data.
References
- 1. benchchem.com [benchchem.com]
- 2. On the Mechanisms of Cyanine Fluorophore Photostabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photobleaching Lifetimes of Cyanine Fluorophores Used for Single Molecule Förster Resonance Energy Transfer in the Presence of Various Photoprotection Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An Oxygen Scavenging System for Improvement of Dye Stability in Single-Molecule Fluorescence Experiments: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 6. An oxygen scavenging system for improvement of dye stability in single-molecule fluorescence experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. cyanine fluorophore derivatives with enhanced photostability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simple Method to Enhance the Photostability of the Fluorescence Reporter R6G for Prolonged Single Molecule Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Search for improved triplet-state quenchers for fluorescence imaging: a computational framework incorporating excited-state Baird-aromaticity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Preventing Radiobleaching of Cyanine Fluorophores Enhances Stability of Nuclear/NIRF Multimodality Imaging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. azolifesciences.com [azolifesciences.com]
- 14. scite.ai [scite.ai]
Optimizing Protein Labeling: The Impact of Dye-to-Protein Ratio on Bis-(N,N'-carboxyl-PEG4)-Cy5 Conjugation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescent labeling of proteins is a cornerstone technique in modern biological research and drug development, enabling the visualization, tracking, and quantification of proteins in a multitude of assays. The cyanine (B1664457) dye, Cy5, with its bright fluorescence in the far-red spectrum, is a popular choice for minimizing background autofluorescence from biological samples. This guide focuses on the labeling of proteins with a specific variant, Bis-(N,N'-carboxyl-PEG4)-Cy5, a molecule featuring two carboxylic acid groups and a polyethylene (B3416737) glycol (PEG) spacer. The presence of carboxylic acid necessitates a different conjugation strategy than the more common N-hydroxysuccinimide (NHS) ester chemistry. This document provides a comprehensive technical overview of the effect of the dye-to-protein ratio on labeling efficiency, offering detailed experimental protocols and data presentation to guide researchers in optimizing their conjugation reactions.
The dye-to-protein ratio, also known as the Degree of Labeling (DOL), is a critical parameter that dictates the success of a labeling experiment.[1][2] An insufficient amount of dye will result in a low signal, while an excess can lead to detrimental effects such as fluorescence self-quenching, protein aggregation, and altered protein function.[3][4] Therefore, careful optimization of this ratio is paramount to achieving sensitive and reliable results. This guide will delve into the chemical principles of labeling with a carboxylated dye, provide protocols for optimizing the dye-to-protein ratio, and discuss the methods for characterizing the resulting conjugate.
The Chemistry of Labeling with this compound
Unlike NHS-ester reactive dyes that directly react with primary amines on proteins, carboxylated dyes like this compound require activation to form a stable amide bond with lysine (B10760008) residues and the N-terminus of a protein. This is typically achieved through a two-step reaction using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[5]
The process begins with the activation of the carboxyl groups on the dye with EDC, which forms a highly reactive but unstable O-acylisourea intermediate.[5] The addition of NHS stabilizes this intermediate by converting it into a more stable amine-reactive NHS ester. This activated dye can then efficiently react with the primary amines on the protein to form a covalent amide bond. The inclusion of a hydrophilic PEG4 spacer in the dye molecule can help to increase the solubility of the dye-protein conjugate and minimize potential steric hindrance.
Optimizing the Dye-to-Protein Ratio: A Step-by-Step Approach
Achieving the optimal dye-to-protein ratio is an empirical process that requires systematic variation of the molar ratio of dye to protein in the labeling reaction. The ideal DOL will depend on the specific protein, the number of available labeling sites (lysine residues), and the intended application of the conjugate. For most antibodies, an optimal DOL typically falls between 2 and 10.[1][2]
Below is a generalized workflow for optimizing the dye-to-protein ratio for this compound labeling.
References
An In-depth Technical Guide to Overcoming Challenges in EDC/NHS Coupling with Carboxylated Nanoparticles
For researchers, scientists, and drug development professionals, the covalent conjugation of biomolecules to carboxylated nanoparticles is a cornerstone of innovation. The 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (sulfo-NHS), coupling chemistry is a widely adopted method for its efficiency in forming stable amide bonds. However, this technique is not without its challenges, particularly when working with carboxylated nanoparticles where issues such as aggregation and low conjugation efficiency are prevalent. This guide provides an in-depth overview of the core issues, detailed experimental protocols, and robust troubleshooting strategies to ensure successful and reproducible conjugations.
The Core of the Challenge: Understanding EDC/NHS Chemistry and Nanoparticle Stability
EDC/NHS chemistry is a two-step process designed to covalently link a primary amine-containing molecule to a carboxyl group.[1][2] The first step involves the activation of the carboxyl groups on the nanoparticle surface by EDC to form a highly reactive O-acylisourea intermediate.[2][3] This intermediate is unstable in aqueous solutions and prone to hydrolysis, which would regenerate the carboxyl group.[2] To mitigate this, NHS or sulfo-NHS is introduced to react with the O-acylisourea intermediate, creating a more stable amine-reactive NHS ester.[1][2][4] This ester is less susceptible to hydrolysis and can efficiently react with primary amines to form a stable amide bond.[2][4]
A primary issue with carboxylated nanoparticles arises from their stabilization mechanism. These nanoparticles are often electrostatically stabilized in solution by the negative charges of the surface carboxyl groups.[5] During the EDC/NHS activation step, these carboxyl groups are neutralized, leading to a loss of electrostatic repulsion between the nanoparticles.[5][6] This loss of stability is a major cause of nanoparticle aggregation, which can be irreversible and detrimental to the final application.[5]
Key Parameters Influencing Coupling Efficiency and Nanoparticle Stability
Successful EDC/NHS coupling hinges on the careful optimization of several key parameters. The interplay between these factors determines not only the efficiency of the conjugation but also the stability and functionality of the final nanoparticle conjugate.
| Parameter | Recommended Range/Condition | Rationale & Key Considerations |
| Activation pH | 4.5 - 7.2[2][7] | EDC activation of carboxyl groups is most efficient in a slightly acidic environment. A pH range of 6.0-7.2 is often cited as optimal.[6] |
| Coupling pH | 7.2 - 8.5[1] | The reaction of the NHS ester with primary amines is favored at a slightly basic pH. A common practice is to adjust the pH to 7.5-8.5 before adding the amine-containing molecule.[6] |
| Buffer Selection | Activation: MES buffer[1][2] Coupling: PBS or Borate buffer[6] | Buffers containing primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate) should be avoided during the activation step as they will compete with the reaction.[1][2] MES (2-(N-morpholino)ethanesulfonic acid) is a non-amine, non-carboxylate buffer ideal for the activation step.[1][2] |
| EDC/NHS Molar Ratio | Titration recommended, often starting with a slight excess of NHS | The optimal ratio is system-dependent. A common starting point is a 1:1 or 1:2 molar ratio of EDC to NHS.[8] Higher concentrations of NHS do not always lead to better efficiency and can contribute to side reactions.[9] |
| Reagent Concentration | Optimize for specific application | Use the lowest effective concentrations of EDC and NHS to minimize side reactions and reduce the impact on nanoparticle stability.[6] Titration experiments are crucial to determine the optimal concentrations for a given nanoparticle system. |
| Reaction Time | Activation: 15-30 minutes[1] Coupling: 2-4 hours to overnight[1] | The activation step is typically rapid. The coupling reaction time can be adjusted to optimize conjugation efficiency while preserving the activity of the biomolecule being conjugated.[1] |
| Temperature | Room temperature or 4°C[1] | Lower temperatures (4°C) can help to slow down the hydrolysis of the NHS ester and may be beneficial for sensitive biomolecules. |
| Stabilizing Agents | Tween 20, PEG | The inclusion of non-ionic surfactants like Tween 20 or the use of PEGylated nanoparticles can provide steric stabilization, helping to prevent aggregation when the electrostatic repulsion is lost.[5][6] |
| Quenching | Ethanolamine (B43304), Tris, Glycine[1] | After the coupling reaction, any remaining active NHS esters should be quenched to prevent non-specific reactions. This is achieved by adding a small molecule with a primary amine.[1] |
Detailed Experimental Protocols
The following protocols provide a generalized framework for the two-step EDC/NHS coupling of biomolecules to carboxylated nanoparticles. It is crucial to note that optimization is often required for each specific nanoparticle and biomolecule combination.[1]
This is the most common approach, involving the activation of the nanoparticles, removal of excess reagents, and then the addition of the biomolecule.
-
Nanoparticle Preparation:
-
Wash the carboxylated nanoparticles 2-3 times with an appropriate activation buffer (e.g., 50 mM MES, pH 6.0) to remove any storage buffers or preservatives.[1]
-
Resuspend the nanoparticles in the activation buffer to the desired concentration. Ensure the nanoparticles are well-dispersed through vortexing or sonication.[2]
-
-
Activation Step:
-
Prepare fresh solutions of EDC and sulfo-NHS in the activation buffer immediately before use, as EDC is susceptible to hydrolysis.[1]
-
Add the EDC and sulfo-NHS solutions to the nanoparticle suspension. The final concentrations should be optimized, but a starting point could be a molar excess relative to the surface carboxyl groups.
-
Incubate the mixture for 15-30 minutes at room temperature with gentle mixing.[1]
-
-
Washing Step:
-
Pellet the activated nanoparticles by centrifugation. The speed and duration will depend on the nanoparticle size and density.[2]
-
Carefully remove the supernatant to discard excess EDC and sulfo-NHS.
-
Wash the activated nanoparticles 2-3 times with a coupling buffer (e.g., PBS, pH 7.4) to remove any remaining unreacted activation reagents.[1]
-
-
Coupling Step:
-
Resuspend the washed, activated nanoparticles in the coupling buffer.
-
Add the amine-containing biomolecule to the nanoparticle suspension.
-
Incubate the mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.[1]
-
-
Quenching and Final Washing:
-
Add a quenching solution (e.g., 50 mM ethanolamine or glycine) to block any unreacted NHS-esters. Incubate for 30 minutes.[2]
-
Wash the conjugated nanoparticles 2-3 times with a suitable storage buffer (e.g., PBS with 0.05% Tween-20) to remove any unbound biomolecules and quenching agent.
-
Resuspend the final conjugate in the storage buffer.
-
Visualizing the Process: Diagrams and Workflows
Visual aids can significantly clarify complex chemical processes and troubleshooting logic.
Caption: EDC/NHS coupling reaction pathway.
Caption: Troubleshooting workflow for nanoparticle aggregation.
Conclusion
While EDC/NHS coupling is a powerful tool for the functionalization of carboxylated nanoparticles, its successful implementation requires a thorough understanding of the underlying chemistry and the factors that influence nanoparticle stability. By carefully controlling reaction parameters such as pH, buffer composition, and reagent concentrations, and by employing strategies to mitigate aggregation, researchers can overcome the common challenges associated with this technique. The protocols and troubleshooting guide provided here serve as a comprehensive resource for developing robust and reproducible conjugation procedures, ultimately enabling the advancement of nanoparticle-based technologies in research and drug development.
References
- 1. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. zjwintime.com [zjwintime.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. pubs.acs.org [pubs.acs.org]
Impact of buffer choice on Bis-(N,N'-carboxyl-PEG4)-Cy5 conjugation
An In-Depth Technical Guide to Buffer Selection for Bis-(N,N'-carboxyl-PEG4)-Cy5 Conjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the critical role that buffer selection plays in the successful conjugation of this compound to amine-containing biomolecules. Understanding the chemical principles and optimizing reaction conditions are paramount to achieving high conjugation efficiency, stability, and purity of the final product.
Introduction: The Chemistry of Carboxylated Dye Conjugation
The conjugation of this compound, a fluorescent dye with terminal carboxylic acid groups, to primary amines (e.g., lysine (B10760008) residues on proteins) is typically achieved through a two-step process involving carbodiimide (B86325) chemistry. The most common method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (sulfo-NHS).
This process can be broken down into two critical stages:
-
Activation of the Carboxylic Acid: EDC activates the carboxyl groups on the Cy5 dye, forming a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions.
-
Formation of a Stable NHS-ester and Amine Coupling: NHS reacts with the O-acylisourea intermediate to create a more stable, amine-reactive NHS-ester. This semi-stable intermediate then reacts with a primary amine on the target biomolecule to form a stable amide bond.
The choice of buffer is critical at each of these stages, as it directly influences the efficiency of the activation and coupling reactions, as well as the stability of the reactive intermediates.
The Critical Role of pH and Buffer Composition
A two-step protocol with distinct buffer conditions for each stage is highly recommended to optimize the conjugation of carboxylated dyes.[1][2][3]
-
Step 1: Activation (Acidic pH): The activation of the carboxyl group by EDC is most efficient in an acidic environment, typically at a pH of 4.5-6.0 .[1][2][4][5] This acidic condition favors the formation of the O-acylisourea intermediate and its subsequent reaction with NHS.
-
Step 2: Conjugation (Neutral to Slightly Basic pH): The reaction of the newly formed NHS-ester with the primary amine of the target biomolecule is most efficient at a pH of 7.0-8.5 .[1][2] At this pH, the primary amines are deprotonated and thus more nucleophilic, facilitating their attack on the NHS-ester.
It is crucial to use buffers that do not contain primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate), as these will compete in the reaction and reduce conjugation efficiency.[1]
Data Presentation: Buffer Impact on Conjugation Efficiency
The following tables summarize the recommended buffer systems and their impact on the key stages of this compound conjugation.
Table 1: Recommended Buffers for the Two-Step EDC-NHS Conjugation
| Reaction Step | Recommended Buffer | Concentration | Optimal pH Range | Rationale and Key Considerations |
| Activation | MES (2-(N-morpholino)ethanesulfonic acid) | 0.1 M | 4.5 - 6.0 | Non-amine, non-carboxylate buffer that does not interfere with EDC chemistry.[1][2][4] Provides optimal conditions for carboxyl activation.[5] |
| Conjugation | Phosphate-Buffered Saline (PBS) | 1X (e.g., 100 mM phosphate, 150 mM NaCl) | 7.2 - 8.0 | Widely used, non-amine buffer that maintains physiological conditions. Efficient for amine coupling.[1][2] |
| Conjugation | Borate Buffer | 50 mM | 8.0 - 8.5 | Slightly more basic pH can increase the reaction rate with amines.[1] |
| Conjugation | Carbonate-Bicarbonate Buffer | 0.1 M | 8.3 - 8.5 | Another option for maintaining a slightly basic pH for efficient amine coupling.[1] |
Table 2: Buffers to Avoid in EDC-NHS Conjugation Reactions
| Buffer | Functional Group | Reason for Avoidance | Stage to Avoid |
| Tris | Primary Amine | Competes with the target molecule for the activated NHS-ester.[1] Can be used to quench the reaction.[2] | Activation & Conjugation |
| Glycine | Primary Amine | Competes with the target molecule for the activated NHS-ester. Can be used for quenching. | Activation & Conjugation |
| Acetate | Carboxylate | Competes with the carboxyl groups on the dye for activation by EDC. | Activation |
Table 3: Illustrative Impact of pH on Reaction Efficiency
| pH | Activation Efficiency (Carboxyl to NHS-ester) | NHS-ester Stability (Half-life) | Amine Coupling Efficiency | Overall Conjugation Yield |
| 4.5 - 6.0 | High | High (hours) | Low | Low (if performed in one step) |
| 7.0 - 7.5 | Moderate | Moderate (e.g., 4-5 hours at pH 7)[6] | Moderate to High | Sub-optimal |
| 8.0 - 8.5 | Low | Low (e.g., 1 hour at pH 8)[6] | High | Sub-optimal (due to rapid hydrolysis) |
| Two-Step | High (in activation buffer) | Maximized | High (in conjugation buffer) | Optimal |
Note: The data in Table 3 is illustrative, based on the established principles of EDC-NHS chemistry. Actual efficiencies will vary depending on the specific reactants and conditions.
Experimental Protocols
The following are detailed protocols for the two-step conjugation of this compound to a protein.
Materials
-
This compound
-
Target protein with primary amines (e.g., antibody)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, pH 5.5-6.0
-
Conjugation Buffer: 1X PBS, pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column (e.g., Sephadex G-25)
-
Anhydrous DMSO or DMF
Step 1: Activation of this compound
-
Prepare Reagents: Allow EDC and Sulfo-NHS to equilibrate to room temperature before opening the vials to prevent condensation. Prepare stock solutions of EDC and Sulfo-NHS in anhydrous DMSO or DMF immediately before use. A stock solution of the this compound dye should also be prepared in anhydrous DMSO.
-
Reaction Setup: In a microcentrifuge tube, dissolve the desired amount of this compound in the Activation Buffer.
-
Add Activation Reagents: Add a molar excess of EDC and Sulfo-NHS to the dye solution. A common starting point is a 5-10 fold molar excess of both EDC and Sulfo-NHS relative to the dye.
-
Incubation: Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.
Step 2: Conjugation to the Target Protein
-
Buffer Exchange of Protein: Ensure the target protein is in the Conjugation Buffer. If the protein is in a buffer containing primary amines, it must be exchanged into the Conjugation Buffer using a desalting column or dialysis. The protein concentration should ideally be at least 2 mg/mL.
-
Combine Reactants: Add the activated dye solution from Step 1 to the protein solution.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Quench the Reaction: Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS-esters. Incubate for an additional 15-30 minutes.
Purification of the Conjugate
-
Remove Unreacted Dye: Separate the Cy5-conjugated protein from unreacted dye and byproducts using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~650 nm (for Cy5).
Visualizations
Experimental Workflow
Caption: Two-step EDC-NHS conjugation workflow.
Signaling Pathway of EDC-NHS Chemistry
Caption: EDC-NHS reaction pathway for amide bond formation.
Conclusion
The successful conjugation of this compound to biomolecules is critically dependent on the careful selection of buffers and the implementation of a two-step reaction protocol. By utilizing an acidic activation buffer like MES followed by a neutral to slightly basic conjugation buffer such as PBS, researchers can significantly enhance conjugation efficiency while minimizing undesirable side reactions. The information and protocols provided in this guide serve as a robust starting point for the development and optimization of specific conjugation procedures, ultimately leading to high-quality, reliably labeled biomolecules for a wide range of research, diagnostic, and therapeutic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. interchim.fr [interchim.fr]
Quenching Strategies for EDC-NHS Reactions with Bis-(N,N'-carboxyl-PEG4)-Cy5: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of effective quenching strategies for 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) reactions involving Bis-(N,N'-carboxyl-PEG4)-Cy5. Understanding and implementing an appropriate quenching step is critical for ensuring the specificity and purity of the final conjugate, which is paramount in applications ranging from immunoassays to targeted drug delivery.
The Chemistry of EDC-NHS Coupling
EDC-NHS chemistry is a widely used method for covalently linking a carboxyl group to a primary amine, forming a stable amide bond.[1] The reaction proceeds in two main steps:
-
Activation of the Carboxyl Group: EDC reacts with the carboxyl groups on this compound to form a highly reactive but unstable O-acylisourea intermediate.[1]
-
Formation of a Semi-Stable NHS Ester: This intermediate can then react with a primary amine on the target molecule. However, to improve efficiency and control, NHS is introduced to react with the O-acylisourea intermediate, creating a more stable amine-reactive NHS ester. This NHS ester has a longer half-life, allowing for a more controlled reaction with the primary amine of the target biomolecule.[1]
It is crucial to quench the reaction after the desired conjugation has occurred to deactivate any remaining reactive NHS esters. Failure to do so can lead to non-specific binding, aggregation, and a heterogeneous final product.
Quenching Strategies: A Comparative Analysis
The choice of quenching reagent is critical and depends on the desired outcome and the nature of the conjugated molecule. The primary goal of quenching is to either hydrolyze the unreacted NHS esters or to cap them with a small, inert molecule.
Table 1: Comparison of Common Quenching Reagents for EDC-NHS Reactions
| Quenching Reagent | Typical Concentration | Typical Incubation Time | Mechanism of Action & Outcome | Advantages | Disadvantages |
| Hydroxylamine | 10-50 mM | 15-60 minutes | Hydrolyzes the NHS ester, regenerating the original carboxyl group.[2] | Regenerates the original carboxyl group, which can be advantageous if modification of the carboxylate is undesirable.[3] | May not be as rapid as amine-based quenchers. |
| Tris | 20-100 mM | 30-60 minutes | The primary amine of Tris reacts with the NHS ester, forming a stable amide bond and capping the reactive site.[4][5] | Readily available, effective at quenching. | Modifies the carboxyl group, which may not be desirable in all applications. Can interfere with the reaction if present during the coupling step.[6] |
| Glycine (B1666218) | 20-200 mM | 30-60 minutes | The primary amine of glycine reacts with the NHS ester, capping the reactive site with a small, simple molecule.[4][5] | Simple, small molecule that effectively caps (B75204) unreacted sites. | Modifies the carboxyl group. |
| Ethanolamine (B43304) | 20-100 mM | 30-60 minutes | The primary amine of ethanolamine reacts with the NHS ester, capping the reactive site.[4] | Effective quenching agent. | Modifies the carboxyl group. Can potentially interfere with downstream applications depending on the nature of the conjugate. |
| 2-Mercaptoethanol | 20 mM | ~15 minutes | Primarily quenches the EDC reagent, preventing further activation of carboxyl groups.[2] | Useful in two-step conjugation protocols to deactivate EDC before adding the amine-containing molecule.[2] | Does not directly quench the NHS-ester. Strong reducing agent that can cleave disulfide bonds in proteins. |
| Increased pH (Hydrolysis) | pH > 8.5 | Variable (minutes to hours) | High pH accelerates the hydrolysis of the NHS ester, regenerating the carboxyl group. The half-life of an NHS ester is about 10 minutes at pH 8.6.[6] | Avoids the introduction of additional reagents. Regenerates the carboxyl group. | Can be slow and may affect the stability of the conjugated biomolecule. |
Experimental Protocols
The following protocols provide a detailed methodology for the EDC-NHS conjugation of this compound to a primary amine-containing biomolecule, including the crucial quenching step.
Materials
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Primary amine-containing biomolecule (e.g., antibody, protein, peptide)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
-
Coupling Buffer: PBS (Phosphate-Buffered Saline), pH 7.2-8.0
-
Quenching Solution (see Table 1 for options)
-
Desalting columns or dialysis equipment for purification
Two-Step Conjugation and Quenching Protocol
This protocol is recommended to minimize self-conjugation of the amine-containing biomolecule if it also contains carboxyl groups.
Step 1: Activation of this compound
-
Equilibrate EDC and NHS/Sulfo-NHS to room temperature before use.
-
Dissolve this compound in Activation Buffer.
-
Prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer. A 2- to 10-fold molar excess of EDC and NHS over the carboxyl groups of the Cy5 reagent is a good starting point.
-
Add the EDC and NHS/Sulfo-NHS solutions to the this compound solution.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
Step 2: Conjugation to the Primary Amine-Containing Biomolecule
-
Immediately after activation, remove excess EDC and NHS byproducts using a desalting column equilibrated with Coupling Buffer.
-
Dissolve the primary amine-containing biomolecule in Coupling Buffer.
-
Add the activated and purified this compound to the biomolecule solution. A 10- to 20-fold molar excess of the activated Cy5 reagent over the biomolecule is a common starting point.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
Step 3: Quenching the Reaction
-
Prepare the chosen quenching solution (e.g., 1 M Tris-HCl, pH 8.0; 1 M Glycine; 1 M Hydroxylamine).
-
Add the quenching solution to the reaction mixture to achieve the desired final concentration (see Table 1).
-
Incubate for 30-60 minutes at room temperature with gentle mixing.
Step 4: Purification of the Conjugate
-
Remove the excess quenching reagent and unreacted this compound by dialysis or using a desalting column.
Visualizing the Workflow and Signaling Pathways
To aid in the understanding of the experimental process and the underlying chemical reactions, the following diagrams have been generated using Graphviz.
Caption: EDC-NHS reaction pathway for bioconjugation.
Caption: A typical two-step EDC-NHS experimental workflow.
Caption: Logical flow of different quenching mechanisms.
Troubleshooting and Considerations
-
pH is Critical: The activation step with EDC/NHS is most efficient at a slightly acidic pH (4.5-6.0), while the subsequent reaction with primary amines is favored at a more neutral to slightly basic pH (7.2-8.0).[7]
-
Buffer Choice: Avoid buffers containing primary amines (e.g., Tris, glycine) during the activation and coupling steps, as they will compete with the desired reaction.[6]
-
Reagent Stability: EDC and NHS are moisture-sensitive and should be stored in a desiccated environment. Prepare solutions fresh immediately before use.[8]
-
Over-labeling: Using a large excess of the activated Cy5 reagent can lead to over-labeling of the biomolecule, which may affect its function and can cause fluorescence quenching. Optimization of the molar ratio of the reactants is recommended.
-
Purification: Thorough purification after quenching is essential to remove all unreacted components and ensure the purity of the final conjugate.
By carefully selecting a quenching strategy and optimizing the reaction conditions, researchers can achieve highly specific and reproducible conjugation of this compound to their target biomolecules, leading to reliable and high-quality results in their downstream applications.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 5. covachem.com [covachem.com]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to the Validation and Comparative Analysis of First-Generation EGFR Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
November 2025
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a critical role in regulating cell proliferation, survival, and differentiation.[1][2][3] Dysregulation of the EGFR signaling pathway is a common feature in many types of cancer, including non-small cell lung cancer (NSCLC), making it a key target for anti-cancer therapies.[1][4] First-generation EGFR tyrosine kinase inhibitors (TKIs), such as Gefitinib (B1684475) and Erlotinib (B232), function as ATP-competitive inhibitors, blocking EGFR autophosphorylation and subsequent activation of downstream signaling pathways.[5][6] This guide provides a comprehensive overview of the validation and comparative analysis of these two prominent first-generation EGFR inhibitors, detailing experimental protocols, presenting comparative data, and visualizing key cellular pathways.
Comparative Efficacy and Safety
Clinical studies have shown that while Erlotinib and Gefitinib have similar effectiveness in treating NSCLC, Gefitinib often presents a better safety profile.[7][8] A comparative study highlighted that adverse events, particularly dermal side effects like acneiform eruption, rash, and mucositis, were more frequent with Erlotinib.[7][8] While there was no significant difference in Progression-Free Survival (PFS) between the two drugs, Gefitinib was found to be more cost-effective.[7][8] Another retrospective analysis also concluded that both drugs have similar antitumor activity in terms of response rate and overall survival (OS) in pretreated NSCLC patients.[9] However, a separate study on EGFR-mutated NSCLC patients found that while OS and disease control rates were similar, Erlotinib was associated with a significantly longer PFS.[10]
Quantitative Data Summary
The following tables summarize key quantitative data from comparative studies of Gefitinib and Erlotinib.
Table 1: Comparative Efficacy in NSCLC Patients [10]
| Metric | Gefitinib | Erlotinib | p-value |
| Median Overall Survival (OS) | 20.2 months | 26.3 months | 0.0912 |
| Median Progression-Free Survival (PFS) | 11.9 months | 13.4 months | 0.0162 |
| Disease Control Rate (DCR) | 72.1% | 81.1% | 0.0799 |
Table 2: Comparative IC50 Values in Cancer Cell Lines [11]
| Inhibitor | Bead-based Kinase Assay IC50 (μM) | Cell Proliferation Assay IC50 (μM) |
| Erlotinib | 7.2 ± 2.1 | 8.5 ± 3.1 |
| Gefitinib | 8.0 ± 3.1 | 8.1 ± 2.0 |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate comparison.
Protocol 1: Cell Viability Assay (MTT/XTT)
This protocol is used to assess the dose-dependent effects of EGFR inhibitors on cancer cell viability.[1]
1. Cell Seeding:
-
Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete culture medium.[1]
-
Incubate overnight to allow for cell attachment.[1]
2. Compound Treatment:
-
Prepare serial dilutions of the EGFR inhibitors (Gefitinib, Erlotinib) in culture medium.
-
Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).[1]
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).[3]
3. MTT/XTT Addition and Incubation:
-
For MTT Assay: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours until purple formazan (B1609692) crystals are visible.[1]
-
For XTT Assay: Add 50 µL of the XTT labeling mixture to each well and incubate for 2-4 hours.[1]
4. Solubilization and Absorbance Measurement:
-
For MTT Assay: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[1]
-
Read the absorbance at 570 nm.[1]
-
For XTT Assay: Read the absorbance directly.
5. Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.[3]
-
Plot the percentage of cell viability against the log concentration of the inhibitor to generate a dose-response curve and determine the IC50 value.[3]
Protocol 2: Western Blot for EGFR Phosphorylation
This protocol allows for the detection of changes in the phosphorylation status of EGFR and its downstream effectors, providing a direct measure of inhibitor activity.[12]
1. Cell Culture and Treatment:
-
Plate a suitable EGFR-overexpressing cell line (e.g., A431) and grow to 80-90% confluency.[13]
-
Serum-starve the cells for 16-24 hours to reduce basal EGFR activity.[13]
-
Pre-treat cells with serial dilutions of the EGFR inhibitors or a vehicle control for 1-2 hours.[13]
-
Stimulate the cells with 100 ng/mL of EGF for 5-10 minutes.[13]
2. Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and add ice-cold RIPA lysis buffer with protease and phosphatase inhibitors.[12]
-
Collect the cell lysate and determine the protein concentration using a standard assay (e.g., BCA).[14]
3. Electrophoresis and Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.[12]
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[13]
4. Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST.[13]
-
Incubate with a primary antibody specific for phosphorylated EGFR (e.g., anti-p-EGFR Y1068) overnight at 4°C.[13]
-
Wash and incubate with an HRP-conjugated secondary antibody.[13]
5. Detection and Analysis:
-
Detect the signal using an ECL substrate.[13]
-
Strip the membrane and re-probe with an antibody for total EGFR as a loading control.[13]
-
Quantify band intensities to determine the normalized p-EGFR levels and calculate the IC50 value.[13]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the EGFR signaling pathway and the experimental workflows described.
Caption: Simplified EGFR signaling pathway and the point of inhibition.
Caption: Workflow for the cell viability assay.
Caption: Experimental workflow for Western blotting.
References
- 1. benchchem.com [benchchem.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. A comparative study on erlotinib & gefitinib therapy in non-small cell lung carcinoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of gefitinib versus erlotinib in patients with nonsmall cell lung cancer who failed previous chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Retrospective analysis of Gefitinib and Erlotinib in EGFR-mutated non-small-cell lung cancer patients [lungdiseasesjournal.com]
- 11. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Advantages of PEGylated Cy5 dyes over non-PEGylated versions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of fluorescent labeling, cyanine (B1664457) dyes, particularly Cy5, have become indispensable tools for a myriad of applications, from cellular imaging to in vivo diagnostics. However, the inherent hydrophobicity of non-PEGylated Cy5 dyes often presents significant challenges, including poor aqueous solubility, a propensity for aggregation, and rapid clearance from circulation. The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, has emerged as a transformative strategy to overcome these limitations. This technical guide provides an in-depth exploration of the advantages of PEGylated Cy5 dyes over their non-PEGylated counterparts, offering quantitative comparisons, detailed experimental methodologies, and visual representations of key concepts to empower researchers in their selection and application of these powerful fluorescent probes.
Core Advantages of PEGylated Cy5 Dyes
The addition of hydrophilic PEG chains to the Cy5 core profoundly alters its physicochemical properties, leading to a cascade of benefits that enhance its performance in biological systems.
1. Enhanced Aqueous Solubility and Reduced Aggregation:
Non-PEGylated Cy5 dyes are known for their limited solubility in aqueous buffers, often requiring the use of organic co-solvents like DMSO or DMF for initial dissolution.[1][2] This poor solubility can lead to the formation of dye aggregates, which can cause fluorescence quenching and interfere with the biological function of the labeled molecule.[1] PEGylation dramatically improves the water solubility of Cy5, mitigating aggregation and ensuring a more homogenous and functional dye conjugate.[3][4] This is particularly crucial when a high degree of labeling is required, as it prevents the precipitation of the labeled biomolecule.[5]
2. Decreased Non-Specific Binding:
The "stealth" properties conferred by the PEG chains reduce non-specific interactions with proteins and other biological components.[6][7] This is a significant advantage in both in vitro and in vivo applications, as it leads to lower background signals and improved signal-to-noise ratios. By minimizing non-specific binding, PEGylated Cy5 probes provide more accurate localization and quantification of target molecules.
3. Improved In Vivo Pharmacokinetics:
For in vivo imaging and drug delivery applications, the pharmacokinetic profile of a fluorescent probe is paramount. Non-PEGylated Cy5 dyes are typically cleared rapidly from circulation through the reticuloendothelial system (RES) in the liver and spleen.[8] PEGylation increases the hydrodynamic volume of the Cy5 conjugate, which shields it from enzymatic degradation and reduces renal filtration, thereby prolonging its circulation half-life.[9] This extended circulation time allows for more efficient accumulation at the target site, leading to enhanced imaging contrast and therapeutic efficacy.
4. Enhanced Photostability and Quantum Yield:
While the core photophysical properties of the Cy5 fluorophore remain, the local microenvironment created by the PEG chain can positively influence its performance. Some studies suggest that PEGylation can lead to superior brightness and higher photostability compared to non-PEGylated versions.[4] However, it is important to note that excessive labeling with any fluorescent dye can lead to quenching.[10]
Quantitative Data Summary
The following tables summarize key quantitative parameters that highlight the superior performance of PEGylated Cy5 dyes.
| Property | Non-PEGylated Cy5 | PEGylated Cy5 | References |
| Aqueous Solubility | Low (often requires organic co-solvents) | High | [2][3][11] |
| Aggregation | Prone to aggregation, leading to fluorescence quenching | Significantly reduced | [1][10] |
| In Vivo Half-life | Short | Significantly prolonged | [9] |
| Non-Specific Binding | Higher | Lower | [6][7] |
| Parameter | Non-PEGylated Cy5 | PEGylated Cy5 | References |
| Fluorescence Quantum Yield | Can be quenched due to aggregation | Generally higher and more stable in aqueous solutions | [12][13] |
| Photostability | Susceptible to photobleaching | Can be enhanced | [4][14] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of PEGylated Cy5 dyes. Below are representative protocols for key experiments.
Protocol 1: Antibody Conjugation with Cy5-PEG-NHS Ester
This protocol outlines the steps for covalently labeling an antibody with a PEGylated Cy5 N-hydroxysuccinimide (NHS) ester.
Materials:
-
Antibody (1-10 mg/mL in amine-free buffer, e.g., PBS)
-
Cy5-PEG-NHS ester
-
Anhydrous DMSO or DMF
-
Reaction Buffer (0.1 M sodium bicarbonate, pH 8.5)
-
Quenching solution (1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography column (e.g., Sephadex G-25) for purification
Procedure:
-
Antibody Preparation: Dialyze the antibody against 1X PBS (pH 7.2-7.4) to remove any amine-containing buffers. Adjust the antibody concentration to 2 mg/mL in the reaction buffer.
-
Dye Preparation: Immediately before use, dissolve the Cy5-PEG-NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the reactive dye solution to the antibody solution. Incubate the reaction for 1 hour at room temperature with gentle stirring, protected from light.
-
Quenching: Add the quenching solution to a final concentration of 50 mM and incubate for 30 minutes at room temperature to stop the reaction.
-
Purification: Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column equilibrated with PBS.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the antibody) and 650 nm (for Cy5). A typical DOL is between 2 and 7.[5]
Protocol 2: In Vitro Serum Stability Assay
This assay assesses the stability of the fluorescent conjugate in a biologically relevant matrix.
Materials:
-
PEGylated Cy5-labeled antibody
-
Fresh mouse or human serum
-
PBS
-
96-well black plate
-
Fluorescence plate reader
Procedure:
-
Incubate the PEGylated Cy5-labeled antibody in serum at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), take aliquots of the mixture.
-
Dilute the aliquots in PBS to a suitable concentration for fluorescence measurement.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for Cy5 (typically ~650 nm excitation and ~670 nm emission).
-
Plot the fluorescence intensity as a function of time to determine the stability of the conjugate. A stable conjugate will show minimal decrease in fluorescence over time.[15][16]
Protocol 3: In Vivo Pharmacokinetics Study
This protocol describes a typical procedure for evaluating the circulation half-life of a PEGylated Cy5 probe in a mouse model.
Materials:
-
PEGylated Cy5-labeled molecule
-
Healthy mice (e.g., BALB/c)
-
Anesthesia
-
Blood collection supplies (e.g., heparinized capillaries)
-
Fluorescence imaging system or spectrophotometer
Procedure:
-
Administer a known concentration of the PEGylated Cy5 probe to the mice via intravenous injection.
-
At predetermined time points (e.g., 5 min, 30 min, 1h, 4h, 8h, 24h), collect small blood samples from the tail vein.
-
Process the blood samples to separate the plasma.
-
Measure the fluorescence intensity of the plasma samples using a fluorescence plate reader or a similar instrument.
-
Generate a standard curve using known concentrations of the PEGylated Cy5 probe in plasma to quantify the concentration in the collected samples.
-
Plot the plasma concentration versus time and fit the data to a pharmacokinetic model to determine the circulation half-life.[9]
Visualizing the Concepts
The following diagrams, generated using the DOT language, illustrate key processes and relationships discussed in this guide.
Caption: Advantages of PEGylation over non-PEGylated Cy5 dyes.
Caption: Workflow for conjugating antibodies with Cy5-PEG-NHS ester.
References
- 1. In Vitro Properties and Pharmacokinetics of Temporarily PEGylated Onc72 Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular uptake and fate of PEGylated gold nanoparticles is dependent on both cell-penetration peptides and particle size - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Data on the removal of peroxides from functionalized polyethylene glycol (PEG) and effects on the stability and sensitivity of resulting PEGylated conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PEG Dye Labeling Reagents, BDP, Cyanine, Rhodamine Dyes [biochempeg.com]
- 5. benchchem.com [benchchem.com]
- 6. Effect of PEGylation on the Drug Release Performance and Hemocompatibility of Photoresponsive Drug-Loading Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetics, biodistribution, and biosafety of pegylated gold nanoparticles in vivo | DIGITAL.CSIC [digital.csic.es]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Peg derivatives for the synthesis of water-soluble cyanine dye Cy5 | Seviarynchyk | Proceedings of the National Academy of Sciences of Belarus, Chemical Series [vestichem.belnauka.by]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. benchchem.com [benchchem.com]
- 15. Assessment of Antibody Stability in a Novel Protein-Free Serum Model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Plasma Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
A Spectroscopic Comparison of Cy5 and Its Derivatives: An In-depth Technical Guide
Cyanine 5 (Cy5) is a far-red fluorescent dye that has become a cornerstone in various biological and biomedical research fields, including fluorescence microscopy, flow cytometry, and in vivo imaging. Its popularity stems from its emission in a spectral region with minimal autofluorescence from biological samples. However, to enhance its utility, several derivatives have been developed to improve upon its properties, such as water solubility, brightness, and photostability. This guide provides a detailed spectroscopic comparison of Cy5 and its common derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource for selecting the optimal fluorophore for their specific applications.
Spectroscopic Properties of Cy5 and Its Derivatives
The selection of a fluorescent dye is critically dependent on its spectroscopic properties. The brightness of a fluorophore is a function of its molar extinction coefficient (how efficiently it absorbs light) and its quantum yield (the efficiency of converting absorbed light into emitted fluorescence).[1] Photostability, the resistance to irreversible photodegradation, is crucial for applications requiring prolonged or intense light exposure.[1] The following table summarizes the key spectroscopic parameters for Cy5 and several of its widely used derivatives.
| Derivative | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Key Features |
| Cy5 | ~649[2] | ~666-670[2] | ~250,000[2] | ~0.2-0.3[3] | Hydrophobic, prone to aggregation in aqueous solutions.[2] |
| Sulfo-Cy5 | ~646[2][4] | ~662[2][4] | ~250,000-271,000[2] | Comparable to Cy5[2] | Sulfonated form with enhanced water solubility, reducing aggregation.[2][5][6] |
| Alexa Fluor 647 | ~650[7] | ~665[7] | ~239,000[7] | ~0.33[7] | Significantly brighter and more photostable than Cy5.[7][8] Less prone to quenching upon conjugation.[9][10] |
| DyLight 650 | ~652 | ~672 | ~250,000 | Not specified, but generally marketed as having superior brightness. | Spectrally similar to Cy5 and Alexa Fluor 647, with reported superior photostability.[1] |
Detailed Experimental Protocols
Accurate characterization of fluorophores requires standardized experimental protocols. The following sections detail the methodologies for key spectroscopic measurements.
Absorbance and Fluorescence Spectroscopy
This protocol outlines the measurement of excitation and emission spectra to determine the maxima for a given fluorophore.
Materials:
-
Spectrophotometer
-
Spectrofluorometer
-
Quartz cuvettes (1 cm path length)
-
Fluorophore stock solution (e.g., in DMSO)
-
Spectroscopic grade solvent (e.g., PBS, ethanol)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the fluorophore in the desired solvent. The concentration should be adjusted to have an absorbance between 0.02 and 0.1 at the excitation wavelength to minimize inner filter effects.
-
Absorbance Spectrum:
-
Use the spectrophotometer to measure the absorbance of the sample across a relevant wavelength range (e.g., 400-800 nm).
-
Use the pure solvent as a blank.
-
The wavelength at which the highest absorbance is recorded is the excitation maximum (λ_ex).
-
-
Emission Spectrum:
-
Set the excitation wavelength of the spectrofluorometer to the determined λ_ex.
-
Scan the emission wavelengths over a range that includes the expected emission (e.g., λ_ex + 20 nm to 850 nm).
-
The wavelength with the highest fluorescence intensity is the emission maximum (λ_em).
-
-
Excitation Spectrum:
-
Set the emission wavelength of the spectrofluorometer to the determined λ_em.
-
Scan the excitation wavelengths across a range that includes the absorbance spectrum.
-
The resulting spectrum should be similar in shape to the absorbance spectrum.
-
Determination of Molar Extinction Coefficient
The molar extinction coefficient (ε) is determined using the Beer-Lambert law, A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette in cm.
Procedure:
-
Prepare a series of dilutions of the fluorophore with known concentrations.
-
Measure the absorbance of each dilution at the λ_ex.
-
Plot absorbance versus concentration.
-
The slope of the resulting linear fit is the molar extinction coefficient.
Measurement of Relative Fluorescence Quantum Yield
The comparative method is a widely used technique to determine the fluorescence quantum yield (Φ_F) of an unknown sample by comparing it to a standard with a known quantum yield.[11]
Materials:
-
A standard fluorophore with a known quantum yield in the same spectral region (e.g., Cresyl Violet).
-
Spectrophotometer and spectrofluorometer.
-
The same solvents and cuvettes as described above.
Procedure:
-
Prepare Solutions: Prepare a series of dilutions for both the test sample and the standard in the same solvent, with absorbances ranging from approximately 0.02 to 0.1 at the excitation wavelength.[11]
-
Measure Absorbance and Fluorescence: For each solution, measure the absorbance at the excitation wavelength and record the integrated fluorescence intensity of the corrected emission spectrum.[11][12]
-
Plot Data: For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance.
-
Calculate Quantum Yield: The quantum yield of the unknown sample (Φ_X) is calculated using the following equation[12]:
Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)
Where:
-
Φ_ST is the quantum yield of the standard.
-
Grad_X and Grad_ST are the gradients of the linear fits for the sample and the standard, respectively.
-
η_X and η_ST are the refractive indices of the sample and standard solutions (if the same solvent is used, this term is 1).[12]
-
Photostability Assay
This protocol assesses the photostability of a fluorophore by measuring the rate of photobleaching.
Materials:
-
Fluorescence microscope with a suitable laser line and filter set.
-
A stable sample preparation, such as fluorophores conjugated to antibodies immobilized on a glass slide.
-
Image acquisition software.
Procedure:
-
Sample Preparation: Prepare samples of the different fluorophores to be compared under identical conditions (e.g., concentration, buffer, mounting medium).
-
Image Acquisition:
-
Locate a field of view with the sample.
-
Expose the sample to continuous illumination with a constant laser power.
-
Acquire a time-lapse series of images at regular intervals until the fluorescence signal has significantly decreased.[13]
-
-
Data Analysis:
-
Measure the mean fluorescence intensity of a region of interest in each image of the time series.
-
Normalize the intensity at each time point to the initial intensity.
-
Plot the normalized intensity versus time. The rate of fluorescence decay is an indicator of the photostability; a slower decay indicates higher photostability.[1]
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the spectroscopic characterization of Cy5 derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Sulfo Cyanine5 Dye | AxisPharm [axispharm.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. Cyanine dyes explained: non-sulfonated cyanines, and sulfonated cyanines - The International NanoScience Community - Nanopaprika.eu [nanopaprika.eu]
- 7. FluoroFinder [app.fluorofinder.com]
- 8. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - US [thermofisher.com]
- 10. chem.uci.edu [chem.uci.edu]
- 11. chem.uci.edu [chem.uci.edu]
- 12. agilent.com [agilent.com]
- 13. blog.addgene.org [blog.addgene.org]
Validating the Specificity of Bis-(N,N'-carboxyl-PEG4)-Cy5 Labeling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of fluorescent dyes to biomolecules is a cornerstone of modern biological research and drug development, enabling the visualization and quantification of molecular interactions. Cyanine 5 (Cy5), a far-red fluorescent dye, is frequently chosen for its favorable spectral properties that minimize background autofluorescence from biological samples.[1] The labeling reagent, Bis-(N,N'-carboxyl-PEG4)-Cy5, provides a hydrophilic polyethylene (B3416737) glycol (PEG) spacer to improve solubility and two terminal carboxylic acid groups for conjugation to primary amines on target molecules like antibodies or peptides.[2] This conjugation is typically achieved through the formation of stable amide bonds.[3][4]
However, the process of labeling can potentially alter the binding characteristics of the biomolecule.[1][5] Therefore, rigorous validation of the specificity of the resulting fluorescent conjugate is a critical and non-negotiable step to ensure the integrity and reproducibility of experimental data.[1] This guide provides an in-depth overview of the key experimental protocols and data presentation strategies for validating the specificity of biomolecules labeled with this compound.
Core Principles of Specificity Validation
The primary goal of specificity validation is to demonstrate that the Cy5-labeled biomolecule (e.g., an antibody) binds definitively to its intended target and does not exhibit significant off-target or non-specific binding. A comprehensive validation strategy typically involves multiple, independent methods to build a robust body of evidence.[6][7] Key aspects to assess include:
-
Target Recognition: Does the conjugate bind to the correct molecular target?
-
Selectivity: Does the conjugate avoid binding to other, unrelated molecules?[6]
-
Reproducibility: Is the binding specific and consistent across different experimental conditions and batches?[6]
Experimental Protocols for Specificity Validation
A multi-pronged approach is recommended to thoroughly validate the specificity of your Cy5-labeled conjugate.[1] Below are detailed protocols for essential assays.
Western Blot Analysis
Western blotting is a powerful technique to confirm that the Cy5-labeled conjugate recognizes a protein of the correct molecular weight in a complex mixture of proteins.[8][9]
Objective: To verify that the Cy5-labeled antibody binds to the target protein of the expected size in a cell lysate.
Methodology:
-
Lysate Preparation: Prepare cell lysates from both a positive control cell line (known to express the target protein) and a negative control cell line.[8]
-
SDS-PAGE: Separate the proteins in the lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[8]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane.[8][10]
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature to prevent non-specific binding.[9][11]
-
Primary Antibody Incubation: Incubate the membrane with the Cy5-labeled antibody (at a predetermined optimal dilution) in blocking buffer, typically for 1-2 hours at room temperature or overnight at 4°C.[11]
-
Washing: Wash the membrane extensively with wash buffer (e.g., TBST) to remove unbound antibody.[9][10]
-
Imaging: Image the blot using a fluorescence imaging system equipped with the appropriate laser and filter set for Cy5 (Excitation/Emission: ~649/667 nm).[2]
Expected Outcome: A distinct fluorescent band should appear at the correct molecular weight for the target protein in the lane corresponding to the positive control lysate, with no equivalent band in the negative control lane.
Immunofluorescence (IF) Microscopy
Immunofluorescence microscopy allows for the visualization of the subcellular localization of the target protein, providing spatial confirmation of binding specificity.[12]
Objective: To confirm that the Cy5-labeled antibody stains the correct cellular compartment or structure.
Methodology:
-
Cell Culture and Fixation: Grow positive and negative control cells on coverslips. Fix the cells with an appropriate fixative (e.g., 4% paraformaldehyde) to preserve cellular structures.[1]
-
Permeabilization: If the target is intracellular, permeabilize the cells with a detergent-based buffer (e.g., 0.1-0.5% Triton X-100 in PBS) to allow the antibody to enter the cell.[1]
-
Blocking: Block the cells with a blocking buffer (e.g., 1-5% BSA in PBS) for 30-60 minutes to reduce non-specific antibody binding.[1][13]
-
Primary Antibody Incubation: Incubate the cells with the Cy5-labeled primary antibody at its optimal dilution for 1-2 hours at room temperature or overnight at 4°C, protected from light.[1][14]
-
Washing: Wash the cells multiple times with wash buffer (e.g., PBST) to remove unbound antibody.[1]
-
Counterstaining and Mounting: (Optional) Counterstain nuclei with a DNA dye like DAPI. Mount the coverslips onto microscope slides using an antifade mounting medium.[1][15]
-
Imaging: Visualize the samples using a fluorescence or confocal microscope with the appropriate filter sets for Cy5 and any counterstains.[1]
Expected Outcome: Specific fluorescent staining should be observed in the expected subcellular location in the positive control cells, while the negative control cells should show minimal to no fluorescence.
Flow Cytometry
Flow cytometry provides a quantitative assessment of antibody binding across a large population of cells.
Objective: To quantify the percentage of cells specifically bound by the Cy5-labeled antibody and to determine the relative fluorescence intensity.
Methodology:
-
Cell Preparation: Prepare single-cell suspensions of positive and negative control cells.[16]
-
Viability Staining: (Optional but recommended) Use a viability dye to exclude dead cells, which can bind antibodies non-specifically.[17]
-
Blocking: Block the cells with a suitable buffer (e.g., PBS with 2% BSA) to prevent non-specific binding.[16]
-
Antibody Staining: Incubate the cells with the Cy5-labeled antibody at a pre-titrated optimal concentration, typically for 30 minutes on ice and protected from light.[16][18] Include an unstained control and an isotype control to set gates and assess background fluorescence.
-
Washing: Wash the cells twice with flow cytometry buffer to remove unbound antibody.[18]
-
Data Acquisition: Analyze the samples on a flow cytometer equipped with a laser that can excite Cy5.[18]
Expected Outcome: A clear shift in fluorescence intensity should be observed for the positive cell population compared to the negative control and isotype control populations.
Competitive Binding Assay
This assay is a gold standard for demonstrating specificity. It tests whether the binding of the Cy5-labeled conjugate can be displaced by an excess of the unlabeled version of the same biomolecule.
Objective: To prove that the Cy5-labeled conjugate binds to the same specific site as the unlabeled molecule.
Methodology:
-
Assay Setup: This can be performed using various platforms, including flow cytometry or plate-based assays.
-
Competition: Prepare a series of samples containing the target (e.g., positive control cells or coated plates). Pre-incubate these samples with increasing concentrations of the unlabeled antibody (the competitor).[19]
-
Labeled Antibody Addition: Add a fixed, sub-saturating concentration of the Cy5-labeled antibody to all samples.
-
Incubation and Washing: Incubate to allow binding to reach equilibrium, then wash to remove unbound antibodies.
-
Signal Quantification: Measure the Cy5 fluorescence signal in each sample.
Expected Outcome: The fluorescence signal should decrease as the concentration of the unlabeled competitor increases, demonstrating specific competition for the binding site.
Data Presentation
Clear and structured presentation of quantitative data is crucial for interpretation and comparison.
Table 1: Flow Cytometry Specificity Analysis
| Cell Line | Target Expression | Treatment | % Cy5 Positive Cells | Mean Fluorescence Intensity (MFI) |
|---|---|---|---|---|
| Cell Line A | High | Cy5-Antibody | 95.2% | 1.5 x 10^5 |
| Cell Line A | High | Isotype Control | 1.1% | 2.1 x 10^2 |
| Cell Line B | Negative | Cy5-Antibody | 2.3% | 3.5 x 10^2 |
| Cell Line B | Negative | Isotype Control | 0.9% | 1.9 x 10^2 |
Table 2: Competitive Binding Assay Results
| Unlabeled Competitor Conc. (nM) | Cy5 Signal (Arbitrary Units) | % Inhibition |
|---|---|---|
| 0 | 12,500 | 0% |
| 1 | 9,800 | 21.6% |
| 10 | 5,100 | 59.2% |
| 100 | 1,800 | 85.6% |
| 1000 | 650 | 94.8% |
Visualization of Workflows and Pathways
Diagrams created using the DOT language can effectively illustrate complex processes and relationships.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound, 2107273-44-7 | BroadPharm [broadpharm.com]
- 3. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Fluorescent labeled antibodies - balancing functionality and degree of labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validation of Antibodies for Flow Cytometry - FluoroFinder [fluorofinder.com]
- 7. Antibody Validation for Immunofluorescence | Cell Signaling Technology [cellsignal.com]
- 8. Western Blotting Protocol (Fluorescent) | Cell Signaling Technology [cellsignal.com]
- 9. youtube.com [youtube.com]
- 10. azurebiosystems.com [azurebiosystems.com]
- 11. biotium.com [biotium.com]
- 12. usbio.net [usbio.net]
- 13. biotium.com [biotium.com]
- 14. Immunolabeling Using Secondary Antibodies | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. Fluorescent (ICC) Immunocytochemistry Protocol of Cells on Coverslips: R&D Systems [rndsystems.com]
- 16. biotium.com [biotium.com]
- 17. cancer.wisc.edu [cancer.wisc.edu]
- 18. Flow Cytometry Protocols | Antibodies.com [antibodies.com]
- 19. Competitive Binding Assay to Identify Compounds Disrupting Receptor-Ligand Interactions [jove.com]
Assessing the Impact of Bis-(N,N'-carboxyl-PEG4)-Cy5 Labeling on Protein Function: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent labeling of proteins with fluorescent dyes is an indispensable tool in modern biological research and drug development. It enables the visualization, tracking, and quantification of proteins in a wide range of applications, from in vitro assays to cellular imaging. Bis-(N,N'-carboxyl-PEG4)-Cy5 is a popular labeling reagent that combines the bright and photostable cyanine (B1664457) 5 (Cy5) fluorophore with a hydrophilic polyethylene (B3416737) glycol (PEG) linker. The PEG linker enhances the solubility of the dye and the labeled protein, while the terminal carboxyl groups can be activated (e.g., as N-hydroxysuccinimide esters) to react with primary amines on the protein surface, primarily the ε-amino group of lysine (B10760008) residues and the N-terminus.
While this labeling strategy offers significant advantages, it is crucial to recognize that the conjugation of any exogenous molecule to a protein has the potential to alter its structure and, consequently, its function. The addition of both the Cy5 dye and the PEG linker can introduce steric hindrance, alter surface charge, and induce conformational changes. Therefore, a thorough assessment of the impact of labeling on protein function is a critical step in any experimental design.
This technical guide provides a comprehensive overview of the methodologies used to assess the functional integrity of proteins after labeling with this compound. It includes detailed experimental protocols, a summary of potential quantitative effects, and visual workflows to guide the researcher through the assessment process.
Potential Impacts of Labeling on Protein Function
The introduction of a this compound label can affect a protein's function in several ways:
-
Steric Hindrance: The bulky Cy5 dye and the flexible PEG chain can physically block or interfere with binding sites for substrates, inhibitors, or other interacting proteins. This is particularly relevant for enzymes, where the active site must remain accessible, and for proteins involved in complex formation.
-
Conformational Changes: The attachment of the label can induce local or global changes in the protein's three-dimensional structure. Such alterations can impact the protein's stability, catalytic activity, and binding affinity.
-
Altered Physicochemical Properties: PEGylation is known to increase the hydrodynamic radius of a protein and can shield surface charges.[1][2] While often beneficial for solubility and in vivo stability, these changes can also affect protein-protein interactions and cellular uptake.
-
Fluorescence Quenching and Artifacts: The fluorescence properties of Cy5 can be influenced by the local environment on the protein surface.[3] Furthermore, at high degrees of labeling, self-quenching can occur, leading to a decrease in fluorescence intensity.[4] It is also important to consider that the fluorophore itself can sometimes participate in non-specific interactions.
Quantitative Assessment of Functional Parameters
A critical aspect of validating a labeled protein is the quantitative measurement of its functional parameters compared to its unlabeled counterpart. The following tables summarize representative data on the effects of Cy5 and PEG-Cy5 labeling on protein function. It is important to note that the specific impact of labeling is highly dependent on the protein, the site of labeling, and the degree of labeling (DOL).
Table 1: Impact of Cy5 Labeling on Protein-Ligand Binding Affinity
| Protein | Ligand | Labeling | Assay Method | Unlabeled Kd | Labeled Kd | Fold Change | Reference |
| SHP2 SH2 Domain | Peptide Inhibitor | Cy3 | Fluorescence Anisotropy | 100 nM | 1 µM | 10-fold decrease | [5] |
| Streptavidin | Linear Peptide | Cy3 | Oblique-incidence reflectivity difference | ~10 nM | ~40 nM | 4-fold decrease | [6] |
| Streptavidin | Cyclic Peptide | Cy3 | Oblique-incidence reflectivity difference | ~5 nM | ~25 nM | 5-fold decrease | [6] |
| Antibody | Antigen | Cy3 | Oblique-incidence reflectivity difference | ~1 nM | ~1.5 nM | 1.5-fold decrease | [6] |
Table 2: Impact of Cy5 Labeling on Enzyme Kinetics
| Enzyme | Substrate | Labeling | Parameter | Unlabeled Value | Labeled Value | Fold Change | Reference |
| EcoRI | dsDNA | Cy5 (on substrate) | KM | 14 ± 1 nM | Not Applicable | - | [7] |
| EcoRI | dsDNA | Cy5 (on substrate) | kcat | 4.6 ± 0.2 min-1 | Not Applicable | - | [7] |
| Generic Kinase | Peptide | Fluorescent | Vmax | Substrate Dependent | Substrate Dependent | Variable | [8] |
| Generic Kinase | Peptide | Fluorescent | Km | Substrate Dependent | Substrate Dependent | Variable | [8] |
Note: Data for direct labeling of enzymes with this compound and subsequent kinetic analysis is limited in the public domain. The provided examples illustrate the types of changes that can be observed.
Experimental Protocols
This section provides detailed methodologies for protein labeling and for the key experiments used to assess the impact of labeling on protein function.
Protein Labeling with Amine-Reactive Cy5 NHS Ester
This protocol is for the labeling of proteins using an N-hydroxysuccinimide (NHS) ester of Cy5, which is a common activated form of carboxylated dyes like this compound.
Materials:
-
Protein of interest (in an amine-free buffer, e.g., PBS, HEPES)
-
Cy5 NHS ester (dissolved in anhydrous DMSO or DMF)
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine
-
Purification column (e.g., desalting column, size-exclusion chromatography)
Procedure:
-
Protein Preparation:
-
Ensure the protein solution is free of amine-containing buffers (like Tris) or stabilizers (like BSA). If necessary, perform a buffer exchange into the Reaction Buffer.
-
Adjust the protein concentration to 2-10 mg/mL.[10]
-
-
Labeling Reaction:
-
Immediately before use, prepare a stock solution of the Cy5 NHS ester in anhydrous DMSO or DMF.
-
Calculate the required volume of the dye stock solution to achieve the desired molar excess (typically 5-20 fold molar excess of dye to protein).
-
While gently vortexing, add the dye solution dropwise to the protein solution.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.
-
Incubate for an additional 30 minutes at room temperature.
-
-
Purification:
-
Separate the labeled protein from unreacted dye and byproducts using a desalting or size-exclusion chromatography column equilibrated with a suitable storage buffer.
-
-
Characterization:
-
Determine the protein concentration and the Degree of Labeling (DOL) using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the protein) and ~650 nm (for Cy5).
-
Assessing Binding Affinity: Surface Plasmon Resonance (SPR)
SPR is a label-free technique that can be used to measure the binding kinetics and affinity of a labeled protein.[11] In this setup, the unlabeled binding partner (ligand) is typically immobilized on the sensor chip, and the labeled protein (analyte) is flowed over the surface.
Materials:
-
SPR instrument and sensor chips
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.0-5.5)
-
Running buffer (e.g., PBS with 0.005% Tween 20)
-
Regeneration solution (e.g., 10 mM glycine-HCl, pH 1.5-2.5)
-
Unlabeled ligand and labeled protein (analyte)
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface (e.g., with a mixture of EDC and NHS).
-
Inject the ligand solution over the activated surface to achieve covalent immobilization.
-
Deactivate any remaining active groups.
-
-
Binding Analysis:
-
Inject a series of concentrations of the labeled protein (analyte) over the ligand-immobilized surface and a reference surface.
-
Monitor the change in the SPR signal (response units, RU) in real-time to observe the association phase.
-
Inject running buffer to monitor the dissociation phase.
-
-
Regeneration:
-
Inject the regeneration solution to remove the bound analyte and prepare the surface for the next injection.
-
-
Data Analysis:
-
Subtract the reference channel signal from the active channel signal.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
Compare the Kd of the labeled protein to that of the unlabeled protein (determined in a separate experiment).
-
Assessing Enzyme Activity: Fluorescence-Based Kinetic Assay
This protocol describes a general method for measuring the kinetic parameters of a labeled enzyme.
Materials:
-
Fluorogenic substrate for the enzyme of interest
-
Assay buffer specific to the enzyme
-
Unlabeled and labeled enzyme
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Assay Setup:
-
Prepare a series of substrate concentrations in the assay buffer.
-
Add a fixed concentration of the unlabeled or labeled enzyme to each well of a microplate.
-
-
Kinetic Measurement:
-
Initiate the reaction by adding the substrate to the enzyme solutions.
-
Immediately place the plate in the microplate reader and measure the fluorescence intensity at regular intervals over a set period.
-
-
Data Analysis:
-
For each substrate concentration, determine the initial reaction velocity (v0) from the linear portion of the fluorescence versus time plot.
-
Plot the initial velocities against the substrate concentrations.
-
Fit the data to the Michaelis-Menten equation to determine the maximal velocity (Vmax) and the Michaelis constant (Km).[12]
-
Compare the Vmax and Km values of the labeled enzyme to those of the unlabeled enzyme.
-
Visualization of Workflows and Pathways
Graphviz diagrams are provided to illustrate key experimental workflows and signaling pathways where labeled proteins are commonly used.
Caption: Experimental workflow for labeling and functional validation.
Caption: MAPK signaling pathway with fluorescently labeled ERK.
Caption: Decision-making process for protein labeling strategy.
Conclusion and Best Practices
Labeling proteins with this compound is a powerful technique, but it necessitates a careful and quantitative assessment of the label's impact on protein function. The ideal labeled protein is one that retains its native activity and binding properties, ensuring that any observations made are a true reflection of the protein's biology and not an artifact of the modification.
Best Practices:
-
Start with a Low Degree of Labeling (DOL): Aim for a DOL of 1-2 to minimize the chances of steric hindrance and structural perturbation.
-
Choose the Right Buffer: Always use an amine-free buffer at the recommended pH for the labeling reaction.
-
Thoroughly Purify the Labeled Protein: Ensure all unconjugated dye is removed, as it can interfere with downstream assays.
-
Perform Comprehensive Functional Validation: Do not rely on a single assay. Use a combination of methods to assess different aspects of the protein's function.
-
Always Compare to an Unlabeled Control: The unlabeled protein, treated in the same manner as the labeled protein (minus the dye), is the essential baseline for comparison.
-
Consider the Linker: The PEG4 linker in this compound provides a spacer that can reduce the direct impact of the Cy5 dye on the protein surface. However, the length and flexibility of the linker can also influence protein function.[13]
By following the guidelines and protocols outlined in this guide, researchers can confidently prepare and validate fluorescently labeled proteins for their specific applications, leading to more reliable and reproducible scientific outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. assaygenie.com [assaygenie.com]
- 3. creativepegworks.com [creativepegworks.com]
- 4. A roadmap to cysteine specific labeling of membrane proteins for single-molecule photobleaching studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of Fluorescently Labeling Protein Probes on Kinetics of Protein-Ligand Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sinobiological.com [sinobiological.com]
- 8. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 10. jenabioscience.com [jenabioscience.com]
- 11. cytivalifesciences.com [cytivalifesciences.com]
- 12. Untitled Document [ucl.ac.uk]
- 13. dash.harvard.edu [dash.harvard.edu]
A Technical Guide to the Quantitative Analysis of Labeling Efficiency with Bis-(N,N'-carboxyl-PEG4)-Cy5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the quantitative analysis of labeling efficiency when conjugating Bis-(N,N'-carboxyl-PEG4)-Cy5 to proteins and other amine-containing biomolecules. The inclusion of a hydrophilic PEG4 spacer is designed to enhance the solubility of the labeled conjugate in aqueous media.[1] This document outlines the essential experimental protocols, data analysis methods, and key considerations for achieving optimal and reproducible labeling results for applications in diagnostics, in vivo imaging, and drug development.
Introduction to Amine-Reactive Cy5 Labeling
This compound is a fluorescent labeling reagent featuring a terminal carboxylic acid. This functional group can be activated to react with primary amines (e.g., the side chain of lysine (B10760008) residues in proteins) to form a stable amide bond.[1] Cyanine 5 (Cy5) is a bright, photostable, far-red fluorescent dye widely used for labeling proteins, peptides, and oligonucleotides.[2][3] Its emission in the far-red spectrum is advantageous for biological applications due to reduced background fluorescence from cellular components.[3]
The efficiency of the labeling reaction is a critical parameter that must be quantified to ensure the quality and consistency of the resulting conjugate. The "Degree of Labeling" (DOL), also referred to as the dye-to-protein ratio, represents the average number of dye molecules conjugated to each protein molecule.[2] An optimal DOL is crucial, as under-labeling can result in a weak signal, while over-labeling may lead to fluorescence quenching and altered protein function.[2][4] For most antibodies, an optimal DOL is typically between 2 and 10.[4]
Experimental Workflow for Labeling and Purification
The overall process for labeling a protein with this compound involves three main stages: reaction setup, the labeling reaction itself, and purification of the conjugate.
Detailed Experimental Protocols
The following protocols are adapted from established methods for amine-reactive labeling and provide a framework for using this compound.
| Reagent | Specification |
| This compound | Purity >95% |
| Protein of Interest | >2 mg/mL in amine-free buffer |
| Activation Reagents | EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), Sulfo-NHS (N-hydroxysulfosuccinimide) |
| Reaction Buffer | 0.1 M MES buffer, pH 6.0 (for activation); 0.1 M Phosphate (B84403) or Bicarbonate buffer, pH 7.5-8.5 (for labeling) |
| Solvents | Anhydrous DMSO or DMF |
| Purification Supplies | Spin columns (e.g., Sephadex G-25), SEC column, or dialysis tubing |
| Elution Buffer | PBS (Phosphate Buffered Saline), pH 7.2-7.4 |
This protocol is designed for labeling 1 mg of a typical IgG antibody. Optimization may be required for other proteins.
-
Protein Preparation :
-
Dissolve or exchange the protein into an amine-free buffer (e.g., 0.1 M phosphate buffer) at a pH of 7.5-8.5.[5] Buffers containing primary amines like Tris or glycine (B1666218) must be avoided as they will compete in the labeling reaction.[6]
-
Adjust the protein concentration to 2-10 mg/mL for optimal labeling efficiency.[6][7]
-
-
Activation of Carboxylated Dye :
-
Dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[6]
-
In a separate tube, add a 1.5-fold molar excess of EDC and Sulfo-NHS to the dye solution in 0.1 M MES buffer at pH 6.0.
-
Incubate for 15 minutes at room temperature to activate the carboxyl groups, forming an amine-reactive sulfo-NHS ester.
-
-
Labeling Reaction :
-
Add the activated dye solution to the protein solution. The molar ratio of dye to protein is a critical parameter to optimize. A starting point is a 5- to 15-fold molar excess of the dye.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[6][7] Gentle mixing during incubation can improve efficiency.
-
It is crucial to remove any unreacted or hydrolyzed dye from the labeled protein to ensure accurate quantification and to prevent high background in downstream applications.[2]
| Purification Method | Description |
| Spin Column/Gel Filtration | A rapid method ideal for small sample volumes. The reaction mixture is passed through a resin that separates molecules based on size. The larger protein-dye conjugate elutes first, while the smaller, free dye is retained.[2] |
| Size-Exclusion Chromatography (SEC) | A more precise method that provides high-purity conjugates. It separates molecules based on their hydrodynamic radius. |
| Dialysis | Suitable for larger sample volumes. The reaction mixture is placed in a dialysis bag with a specific molecular weight cutoff, and the free dye diffuses out into a large volume of buffer. |
Example Spin Column Protocol:
-
Equilibrate a spin column (e.g., G-25 resin) by washing it three times with elution buffer (e.g., PBS).
-
Load the reaction mixture onto the center of the resin bed.
-
Centrifuge according to the manufacturer's instructions to collect the purified, labeled protein. The free dye remains in the resin.[2]
Quantitative Analysis of Labeling Efficiency
The Degree of Labeling (DOL) is determined spectrophotometrically by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of Cy5 (~650 nm).[2]
Step 1: Calculate the Protein Concentration
A correction factor (CF) is needed to account for the dye's absorbance at 280 nm. For Cy5, this is approximately 0.05.[8]
-
Protein Concentration (M) = [A₂₈₀ - (A₆₅₀ × CF)] / ε_protein
Where:
-
A₂₈₀ = Absorbance of the conjugate at 280 nm.
-
A₆₅₀ = Absorbance of the conjugate at ~650 nm.
-
CF = Correction factor for Cy5 at 280 nm (~0.05).
-
ε_protein = Molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).
Step 2: Calculate the Dye Concentration
-
Dye Concentration (M) = A₆₅₀ / ε_dye
Where:
-
A₆₅₀ = Absorbance of the conjugate at ~650 nm.
-
ε_dye = Molar extinction coefficient of Cy5 at ~650 nm (typically ~250,000 M⁻¹cm⁻¹).[8]
Step 3: Calculate the DOL
-
DOL = Molar concentration of the dye / Molar concentration of the protein
The following table summarizes the key parameters required for the quantitative analysis of labeling efficiency.
| Parameter | Symbol | Typical Value |
| Absorbance Max of Cy5 | λ_max | ~650 nm |
| Molar Extinction Coefficient of Cy5 | ε_dye | 250,000 M⁻¹cm⁻¹ |
| Correction Factor for Cy5 at 280 nm | CF | ~0.05 |
| Optimal DOL for Antibodies | DOL | 2 - 10 |
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low Labeling Efficiency | - Incorrect pH of the reaction buffer.- Presence of amine-containing buffers.- Inefficient dye activation.- Low protein concentration. | - Ensure the labeling buffer pH is between 7.5 and 8.5.[5][6]- Dialyze the protein against an amine-free buffer.- Use fresh activation reagents.- Concentrate the protein to >2 mg/mL.[6] |
| Over-labeling / Quenching | - Excessive dye-to-protein molar ratio. | - Reduce the molar ratio of dye to protein in the labeling reaction. Aim for a lower DOL.[2] |
| Free Dye After Purification | - Inefficient purification method.- Overloading of the purification column. | - Choose a purification resin with an appropriate fractionation range for the protein size.[2]- Ensure the column capacity is not exceeded. |
Conclusion
The quantitative analysis of labeling efficiency is a critical step in the development of fluorescently labeled biomolecules for research and drug development. By following detailed protocols for labeling, purification, and spectrophotometric analysis, researchers can ensure the production of high-quality, reproducibly labeled conjugates with this compound. Careful optimization of the reaction conditions, particularly the dye-to-protein ratio and buffer composition, is essential for achieving the desired degree of labeling and maximizing the performance of the fluorescent conjugate in downstream applications.
References
- 1. This compound, 2107273-44-7 | BroadPharm [broadpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. acebiolab.com [acebiolab.com]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. jenabioscience.com [jenabioscience.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. assaygenie.com [assaygenie.com]
A Technical Guide to Far-Red Fluorescent Dyes for Advanced Microscopy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of commonly used far-red fluorescent dyes in microscopy. Far-red dyes have gained significant traction in cellular imaging due to their ability to minimize autofluorescence, reduce phototoxicity, and achieve deeper tissue penetration.[1][2] These properties are critical for sensitive and high-resolution imaging, particularly in multiplexed experiments and live-cell studies.[2]
Advantages of Far-Red Fluorescent Dyes
The use of far-red and near-infrared (NIR) dyes is increasingly popular for several key reasons:
-
Reduced Autofluorescence: Cellular components like flavins and NADH naturally fluoresce in the blue to green regions of the spectrum. By using far-red excitation light, this endogenous background signal is largely avoided, leading to a significantly improved signal-to-noise ratio.[1][2]
-
Deeper Sample Penetration: Far-red light experiences less scattering and absorption by biological tissues, enabling clearer imaging of deeper structures within 3D cell cultures, spheroids, organoids, and even living organisms.[1][2]
-
Lower Phototoxicity and Photobleaching: The lower energy of far-red light is less damaging to cells, making these dyes ideal for long-term live-cell imaging.[2][3] Additionally, many far-red dyes exhibit greater photostability compared to their shorter-wavelength counterparts.[4]
Quantitative Comparison of Common Far-Red Dyes
The selection of an appropriate fluorophore is critical and depends on factors such as the experimental setup, the instrument's laser lines and filters, and the specific biological target.[4][5] Brightness, a function of the molar extinction coefficient and quantum yield, is a key determinant of signal strength.[2][6] The table below summarizes the key spectral properties of several popular far-red dyes.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Common Platform(s) | Chemical Property |
| Alexa Fluor 647 | 650 | 671 | Microscopy, Flow Cytometry | Small organic dye |
| Aluora 647 | 652 | 670 | Microscopy | Small organic dye |
| eFluor 660 | 651 | 668 | Flow Cytometry | Small organic dye |
| Alexa Fluor 660 | 663 | 691 | Flow Cytometry | Small organic dye |
| DRAQ5 | ~635 (Excitable) | ~697 | Microscopy, Flow Cytometry | Far-red nuclear stain |
| Alexa Fluor 680 | 681 | 704 | Microscopy, Flow Cytometry | Small organic dye |
| Aluora 700 | 687 | 706 | Microscopy | Small organic dye |
| Alexa Fluor 700 | 696 | 719 | Microscopy, Flow Cytometry | Small organic dye |
(Data compiled from multiple sources[7][8][9])
Experimental Protocols
Accurate and reproducible results in fluorescence microscopy hinge on meticulous experimental protocols. The following sections provide detailed methodologies for common procedures involving far-red dyes.
Protocol 1: General Antibody Conjugation to Far-Red Dyes
This protocol describes a general method for labeling antibodies with NHS-ester functionalized far-red dyes.
-
Antibody Preparation: Dissolve the antibody in a bicarbonate buffer (pH 8.3-8.5) at a concentration of 1-2 mg/mL. Ensure the buffer is free of ammonia (B1221849) and primary amines, which will compete with the labeling reaction.
-
Dye Preparation: Immediately before use, dissolve the amine-reactive far-red dye (e.g., Alexa Fluor 647 NHS ester) in high-quality, anhydrous dimethylsulfoxide (DMSO).
-
Conjugation Reaction: Add a calculated molar excess of the reactive dye to the antibody solution. A common starting point is a 10-fold molar excess. Incubate the reaction for 1 hour at room temperature, protected from light.
-
Purification: Separate the dye-conjugated antibody from the unconjugated dye using a purification column, such as a desalting or size-exclusion chromatography column, equilibrated with phosphate-buffered saline (PBS).
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and the excitation maximum of the dye.
Protocol 2: Immunofluorescence Staining of Fixed and Permeabilized Cells
This protocol is suitable for visualizing intracellular targets.
-
Cell Culture and Fixation: Grow cells on sterile glass coverslips. Wash briefly with PBS, then fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Washing and Permeabilization: Wash the cells three times with PBS. Permeabilize the cell membranes by incubating with 0.1-0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash three times with PBS. Block non-specific antibody binding by incubating with a blocking buffer (e.g., 1% Bovine Serum Albumin and 2% normal serum in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibody in blocking buffer and incubate with the cells for 1 hour at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash cells three times with PBS. Dilute the far-red dye-conjugated secondary antibody in blocking buffer. Incubate for 1 hour at room temperature, protected from light.[8]
-
Nuclear Staining (Optional): To visualize nuclei, a far-red nuclear stain like DRAQ5™ can be used.[8][9] Dilute the stain in PBS (e.g., 1:1000 to 1:5000) and incubate for 5-10 minutes.[9]
-
Mounting: Wash cells three times with PBS. Mount the coverslip onto a microscope slide using an appropriate mounting medium.
Protocol 3: Staining of Live Cells
This protocol is for labeling the nuclei of live cells.
-
Prepare Working Solution: Dilute a cell-permeable, far-red nuclear stain (e.g., Far-Red Nuclear Stain, STEMCELL Technologies) to a working concentration of 2-10 µM in warm (37°C) culture medium.[3] The optimal concentration should be determined empirically for each cell type to avoid non-specific staining.[3]
-
Cell Staining: Remove the existing culture medium from the cells and add the dye-containing medium.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 15-30 minutes, protected from light.
-
Imaging: The cells can now be imaged directly without a wash step, as many live-cell stains are fluorogenic and exhibit low background fluorescence until bound to their target.[3]
Visualizing Workflows and Pathways
Diagrams are essential for conceptualizing experimental processes and biological systems. The following visualizations were created using the Graphviz DOT language, adhering to strict color and contrast specifications for clarity.
Caption: General workflow for an immunofluorescence microscopy experiment.
Caption: Simplified diagram of the EGFR signaling cascade.
References
- 1. Far-Red Fluorescent Proteins: Tools for Advancing In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Far-Red and Near Infrared Dyes [jacksonimmuno.com]
- 3. stemcell.com [stemcell.com]
- 4. youtube.com [youtube.com]
- 5. blog.addgene.org [blog.addgene.org]
- 6. Choosing the right fluorophores for your experiment | Abcam [abcam.com]
- 7. Fluorophore Selection Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. protilatky.cz [protilatky.cz]
- 9. researchgate.net [researchgate.net]
Navigating the Far-Red Spectrum: A Technical Comparison of Cy5 and Other 650 nm Emitters
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorophore is a critical decision that dictates the sensitivity, reliability, and overall success of fluorescence-based assays. In the far-red region of the spectrum, Cyanine5 (Cy5) has long been a staple dye. However, with the advent of newer fluorophores, a nuanced understanding of their comparative performance is essential for optimal experimental design. This technical guide provides an in-depth comparison of the brightness and photostability of Cy5 and its common alternatives, including Alexa Fluor 647, DyLight 650, and Atto 647N, supported by quantitative data and detailed experimental protocols.
Core Performance Metrics: Brightness and Photostability
The utility of a fluorescent dye is primarily determined by two key performance characteristics: its brightness and its resistance to photobleaching (photostability). Brightness is a function of both the molar extinction coefficient (ε), which measures the efficiency of light absorption at a specific wavelength, and the fluorescence quantum yield (Φ), which represents the efficiency of converting absorbed photons into emitted fluorescence.[1][2] Higher values for both parameters result in a brighter fluorescent signal.[2]
Photostability is the ability of a fluorophore to resist chemical degradation and loss of fluorescence upon exposure to excitation light. Dyes with poor photostability can limit the duration of imaging experiments and compromise the quantitative accuracy of measurements.
Quantitative Comparison of Photophysical Properties
The following table summarizes the key photophysical properties of Cy5 and several other commercially available dyes that emit in the 650 nm range. These values are crucial for selecting the most appropriate dye for a given application and for configuring imaging instrumentation.
| Dye | Maximum Excitation (nm) | Maximum Emission (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| Cy5 | ~649[1] | ~666[2] | ~250,000[1][2] | ~0.2[2] |
| Alexa Fluor 647 | 650[2] | 665[2] | 239,000[2] | 0.33[2] |
| DyLight 650 | 652[1] | 672[2] | 250,000[1][2] | Not readily available |
| Atto 647N | 644[2] | 669[2] | 150,000[2] | 0.65[2] |
| CF647 | 650[3] | 665[3] | 240,000[3] | Not available |
Note: The quantum yield of Cy5 can be influenced by its local environment and conjugation state.[2] The brightness of DyLight 650 cannot be definitively calculated without a quantum yield value; however, with a molar extinction coefficient comparable to Cy5, a higher quantum yield would result in greater brightness.[1]
Comparative Performance Analysis
Brightness
While Cy5 exhibits a high molar extinction coefficient, its relatively low quantum yield can limit its overall brightness compared to more modern dyes.[2] Alexa Fluor 647, for instance, offers a significantly higher quantum yield, contributing to its reputation for producing brighter conjugates.[4][5] Atto 647N stands out with the highest reported quantum yield in this group, although its molar extinction coefficient is lower.[2] The brightness of protein conjugates is also a critical consideration. A significant drawback of Cy5 is its tendency to form non-fluorescent aggregates when conjugated to proteins, especially at higher degrees of labeling (DOL), which can lead to self-quenching and a reduction in the overall fluorescence of the conjugate.[5][6][7] In contrast, Alexa Fluor 647 conjugates show significantly less of this self-quenching effect, resulting in brighter and more reliable signals over a wider range of DOL values.[4][5][6]
Photostability
For applications requiring prolonged or intense illumination, such as confocal microscopy, single-molecule studies, or super-resolution imaging, photostability is paramount. Alexa Fluor 647 has been demonstrated to be considerably more photostable than Cy5.[4][5][8] In one study, after a period of continuous illumination, Alexa Fluor 647 retained about 80% of its initial fluorescence, whereas Cy5 retained only 55%.[4] DyLight dyes are also generally marketed as having superior photostability compared to traditional cyanine (B1664457) dyes.[1] The enhanced photostability of these newer dyes allows for longer imaging times and the collection of more robust data.[6]
Experimental Protocols
Accurate characterization and comparison of fluorescent dyes necessitate standardized experimental protocols. The following sections provide generalized methodologies for key experimental procedures.
Measurement of Molar Extinction Coefficient
The molar extinction coefficient is determined using the Beer-Lambert law.
-
Solution Preparation: Prepare a concentrated stock solution of the dye in a suitable solvent. Create a series of dilutions from the stock solution with known concentrations.
-
Spectrophotometer Measurement: Using a spectrophotometer, measure the absorbance of each dilution at the dye's maximum absorption wavelength (λmax). Use the pure solvent as a blank to zero the instrument.[2]
-
Data Analysis: Plot the measured absorbance values against the corresponding concentrations. According to the Beer-Lambert equation (A = εcl), the molar extinction coefficient (ε) is calculated from the slope of the resulting linear regression line, where 'A' is absorbance, 'c' is the concentration in mol/L, and 'l' is the cuvette path length in cm.[2]
Measurement of Fluorescence Quantum Yield
The fluorescence quantum yield is typically determined using a comparative method.[2]
-
Select a Standard: Choose a quantum yield standard with a known quantum yield that absorbs and emits in a similar spectral region to the test dye. For far-red dyes, Cresyl Violet is a common standard.[2]
-
Prepare Solutions: Prepare a series of dilutions for both the sample dye and the standard in the same solvent. The absorbance of these solutions should be kept low (typically < 0.1) to avoid inner filter effects.[2]
-
Measure Absorbance and Fluorescence: For each dilution, measure the absorbance at the excitation wavelength and record the fluorescence emission spectrum.
-
Data Analysis: Integrate the area under the fluorescence emission curve for each sample. Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard. The quantum yield of the sample (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_standard × (Slope_sample / Slope_standard) × (η_sample² / η_standard²) where Φ is the quantum yield, Slope is the slope from the plot of integrated fluorescence versus absorbance, and η is the refractive index of the solvent.
Protein Labeling with Amine-Reactive Dyes
This protocol outlines the general procedure for conjugating amine-reactive dyes (e.g., NHS esters) to proteins such as antibodies.
-
Prepare Protein: Dissolve the protein to be labeled in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 1-10 mg/mL.
-
Prepare Dye Stock Solution: Immediately before use, dissolve the amine-reactive dye in a small amount of anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[6]
-
Labeling Reaction: Add the reactive dye solution to the protein solution while gently stirring. The molar ratio of dye to protein will need to be optimized for each specific protein and desired degree of labeling (DOL). Incubate the reaction for 1 hour at room temperature.[6]
-
Purification: Separate the labeled protein from unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable buffer such as phosphate-buffered saline (PBS).[1]
-
Characterization: Determine the protein concentration and the degree of labeling by measuring the absorbance of the conjugate at 280 nm and at the λmax of the dye.[1]
Comparative Photostability Analysis
This protocol describes a method for comparing the photostability of different dye-antibody conjugates in a typical immunofluorescence experiment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. researchgate.net [researchgate.net]
The Balancing Act: Evaluating the Effect of PEG Linker Length on Probe Performance
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, or PEGylation, is a cornerstone strategy in the development of molecular probes for imaging, diagnostics, and targeted therapeutics. The length of the PEG linker, which connects the probe's targeting moiety to its functional component (e.g., a fluorophore, drug, or nanoparticle), is a critical design parameter that profoundly influences its overall performance. A judicious choice of linker length can enhance solubility, prolong circulation half-life, and improve target accumulation. Conversely, an inadequately chosen linker can diminish binding affinity through steric hindrance or lead to suboptimal pharmacokinetic profiles. This guide provides a comprehensive technical overview of the multifaceted effects of PEG linker length, supported by quantitative data, detailed experimental protocols, and illustrative diagrams to inform rational probe design.
The Dichotomy of PEG Linker Length: Key Performance Parameters
The length of a PEG linker introduces a series of trade-offs that must be carefully balanced to achieve optimal probe efficacy. The primary effects can be categorized into physicochemical, pharmacokinetic, and pharmacodynamic properties.
-
Solubility and Stability: PEG is a hydrophilic polymer, and its inclusion universally enhances the aqueous solubility of often-hydrophobic probe components. Longer PEG chains generally provide greater hydrophilicity and can improve the stability of the conjugate, for instance, by increasing the percentage of successful covalent binding during synthesis and reducing the dissociation of components in biological media.[1][2]
-
Pharmacokinetics (PK) and Biodistribution: One of the most significant advantages of PEGylation is the extension of a probe's in vivo circulation time.[3][4] Longer PEG chains increase the hydrodynamic radius of the probe, which reduces renal filtration and clearance.[5] This prolonged circulation can lead to greater accumulation at the target site, a phenomenon known as the enhanced permeability and retention (EPR) effect in tumors.[6] However, this relationship is not always linear and can be influenced by the probe's overall architecture.[7]
-
Binding Affinity and Steric Hindrance: The PEG linker acts as a flexible spacer, providing the targeting ligand with the conformational freedom to optimally engage its receptor. However, as the linker length increases, it can also create a "steric shield" that may hinder the ligand-receptor interaction, thereby reducing binding affinity.[2][8] The ideal length provides sufficient separation from the probe's payload without impeding access to the target.[9] Studies have shown that while longer linkers can decrease cytotoxicity or binding in some contexts, shorter linkers can maintain high affinity.[5][10]
-
Targeting and Cellular Uptake: The optimal PEG length for cellular targeting is highly context-dependent and can vary significantly between different cell types.[11][12] For example, antibody-nanocarrier conjugates with shorter PEG linkers (0.65 kDa) showed the best targeting in a dendritic cell line (DC2.4), whereas a longer PEG linker (5 kDa) was necessary for specific accumulation in primary bone marrow-derived dendritic cells (BMDCs).[11] This highlights the necessity of empirical testing for specific applications.
Quantitative Data Summary
The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on key performance metrics.
Table 1: Effect of Short PEG Linkers on an Antibody-ICG Imaging Probe
| Parameter | Pan-ICG (No PEG) | Pan-PEG4-ICG | Pan-PEG8-ICG |
| LogP Value (Lipophilicity) | 1.81 ± 0.06 | 0.64 ± 0.06 | -0.03 ± 0.02 |
| Covalently Bound ICG (%) | 21.8% | 70.9% | 85.5% |
| Fluorescence Increase in Serum (1h) | 79.7% | 41.8% | 40.4% |
| (Data sourced from Sano et al., 2013)[1] |
Table 2: In Vivo Performance of ⁶⁸Ga-Labeled Bombesin Analogs in PC-3 Xenografts
| Parameter (2h post-injection) | ⁶⁸Ga-NOTA-PEG₂-RM26 | ⁶⁸Ga-NOTA-PEG₃-RM26 |
| Tumor Uptake (%ID/g) | 3.5 ± 0.5 | 4.6 ± 0.6 |
| Tumor-to-Blood Ratio | 35 ± 10 | 44 ± 12 |
| (Data sourced from Fani et al., 2011)[10] |
Table 3: Effect of PEG Linker Length on Folate-Targeted Liposomes
| Parameter | Dox/FL-2K (2 kDa PEG) | Dox/FL-5K (5 kDa PEG) | Dox/FL-10K (10 kDa PEG) |
| Tumor Accumulation (a.u.) at 48h | ~1.5 x 10⁸ | ~2.0 x 10⁸ | ~3.0 x 10⁸ |
| Tumor Size Reduction vs. Control | Significant | Significant | >40% greater than 2K/5K groups |
| (Data sourced from Kim et al., 2023)[6][13] |
Table 4: Performance of Affibody-MMAE Drug Conjugates
| Conjugate | PEG Length | EC₅₀ (pM) | In Vitro Cytotoxicity IC₅₀ (nM) | In Vivo MTD (mg/kg) |
| HM | 0 | 98.5 | ~2 | 5.0 |
| HP4KM | 4 kDa | 161.7 | ~13 | 10.0 |
| HP10KM | 10 kDa | 250.7 | ~45 | 20.0 |
| (Data sourced from Jiang et al., 2022)[5] |
Visualizing Key Concepts and Workflows
Diagrams created using the DOT language provide clear visual representations of the complex relationships and processes involved in probe development.
Caption: Experimental workflow for developing and evaluating targeted probes with varying PEG linkers.
Caption: The trade-offs associated with increasing PEG linker length in probe design.
Caption: A generalized signaling and internalization pathway for a targeted molecular probe.
Experimental Protocols
Detailed and reproducible protocols are essential for systematically evaluating the effects of PEG linker length.
Protocol: Synthesis and Purification of a PEGylated Peptide Probe
This protocol describes a general method for conjugating a cysteine-containing peptide with a maleimide-functionalized PEG-payload (e.g., a fluorescent dye).
-
Peptide Preparation: Synthesize or procure the targeting peptide with a single cysteine residue for site-specific conjugation. Dissolve the peptide in a conjugation buffer (e.g., phosphate-buffered saline, pH 7.2-7.4, with 1 mM EDTA).
-
PEG-Maleimide-Payload Preparation: Dissolve the maleimide-activated PEG-payload (e.g., Mal-PEGn-Dye) in a compatible solvent like DMSO. Use a range of PEG lengths (e.g., PEG4, PEG8, PEG12, PEG24).
-
Conjugation Reaction: Add the PEG-Maleimide-Payload solution to the peptide solution at a 1.5 to 5-fold molar excess. Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C, protected from light.
-
Quenching: Quench any unreacted maleimide (B117702) groups by adding a thiol-containing compound like L-cysteine or β-mercaptoethanol.
-
Purification: Purify the resulting PEGylated peptide probe using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.
-
Characterization: Confirm the identity and purity of the final product using mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical HPLC.
Protocol: In Vitro Serum Stability Assay
This assay evaluates the stability of the probe conjugate in a biologically relevant matrix.
-
Probe Preparation: Dilute the purified PEGylated probe in PBS to a final concentration of 1 mg/mL.
-
Incubation: Mix the probe solution with fresh mouse or human serum (e.g., at a 1:4 v/v ratio).[1]
-
Time Points: Incubate the mixture at 37°C. At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot of the mixture.
-
Analysis: Analyze the aliquots immediately by a suitable method. For fluorescent probes, this can be done by measuring the increase in fluorescence that occurs if the dye is released from a quenched antibody conjugate.[1] For other probes, SDS-PAGE or HPLC can be used to quantify the amount of intact conjugate versus degradation products.
-
Data Reporting: Express stability as the percentage of intact probe remaining at each time point relative to time zero.
Protocol: In Vivo Biodistribution and Imaging
This protocol outlines a typical procedure for assessing probe pharmacokinetics and tumor-targeting efficacy in a xenograft mouse model.
-
Animal Model: Use immunodeficient mice (e.g., athymic nude) bearing subcutaneous tumors derived from a relevant human cancer cell line that expresses the target of interest.
-
Probe Administration: Administer a defined dose of the PEGylated probe (radiolabeled or fluorescent) to the mice via tail vein injection. Include groups for each PEG linker length being tested.
-
Imaging: At various time points post-injection (p.i.) (e.g., 1, 4, 24, 48, 72 hours), perform whole-body imaging using an appropriate modality (e.g., PET/CT for radiolabeled probes, IVIS for fluorescent probes).
-
Biodistribution: At the final time point, euthanize the mice. Harvest tumors and major organs (blood, liver, kidneys, spleen, muscle, etc.).
-
Quantification: Weigh the tissues and measure the radioactivity (using a gamma counter) or fluorescence (using an imaging system on excised organs).
-
Data Analysis: Calculate the probe uptake in each organ and express it as a percentage of the injected dose per gram of tissue (%ID/g).[10] Calculate tumor-to-background ratios (e.g., tumor-to-muscle, tumor-to-blood) to evaluate targeting specificity.
Conclusion
The length of the PEG linker is a critical, multifaceted parameter in the design of high-performance molecular probes. While longer linkers generally enhance solubility and circulation time, they can also introduce steric hindrance that compromises target binding.[5][9] Conversely, shorter linkers may offer superior binding but result in rapid clearance and reduced target accumulation.[1][10] The optimal linker length is not universal but is instead dependent on the specific targeting ligand, the payload, and the biological system under investigation.[11][14] Therefore, a systematic evaluation using a library of linkers with varying lengths, guided by the robust experimental protocols detailed in this guide, is essential for identifying the ideal construct that balances pharmacokinetics, target affinity, and overall efficacy for any given application in research and drug development.
References
- 1. Short PEG-Linkers Improve the Performance of Targeted, Activatable Monoclonal Antibody-Indocyanine Green Optical Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. precisepeg.com [precisepeg.com]
- 3. PEG Length and Chemical Linkage Controls Polyacridine Peptide DNA Polyplex Pharmacokinetics, Biodistribution, Metabolic Stability and In Vivo Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of polyethylene glycol (PEG) linkers: trends in antibody conjugation and their pharmacokinetics -Journal of Radiopharmaceuticals and Molecular Probes | Korea Science [koreascience.kr]
- 5. mdpi.com [mdpi.com]
- 6. Effects of PEG-Linker Chain Length of Folate-Linked Liposomal Formulations on Targeting Ability and Antitumor Activity of Encapsulated Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Influence of a Polyethylene Glycol Linker on the Metabolism and Pharmacokinetics of a 89Zr-Radiolabeled Antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of PEGylation on Receptor Anchoring and Steric Shielding at Interfaces: An Adhesion and Surface Plasmon Resonance Study with Precision Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. dovepress.com [dovepress.com]
- 14. Effect of Linker Length on Cell Capture by Poly(ethylene glycol)-Immobilized Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Cross-Reactivity Testing of Bis-(N,N'-carboxyl-PEG4)-Cy5 Labeled Antibodies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles and methodologies for assessing the cross-reactivity of antibodies labeled with Bis-(N,N'-carboxyl-PEG4)-Cy5. Ensuring the specificity of these critical reagents is paramount for generating reliable and reproducible data in a variety of applications, from basic research to preclinical drug development.
Introduction to Antibody Specificity and Cross-Reactivity
An antibody's specificity refers to its ability to bind to a single, unique epitope on its target antigen. Cross-reactivity, conversely, occurs when an antibody binds to an unintended target that may share structural similarities with the intended antigen.[1][2][3] This off-target binding can lead to inaccurate experimental results, false positives, and potentially adverse effects in therapeutic applications.[1][4] Therefore, rigorous cross-reactivity testing is a critical component of antibody validation.[5][6][7]
The conjugation of molecules such as polyethylene (B3416737) glycol (PEG) and fluorescent dyes like Cyanine 5 (Cy5) can potentially alter an antibody's binding characteristics.[5][8] The Bis-(N,N'-carboxyl-PEG4) linker provides a hydrophilic spacer that can improve solubility and reduce non-specific binding, while the Cy5 dye enables fluorescent detection.[9] However, it is essential to empirically validate that these modifications do not introduce new cross-reactivities.
Pre-Experimental Assessment: Sequence Homology
A preliminary assessment of potential cross-reactivity can be performed by conducting a sequence alignment of the immunogen sequence with proteins from the species of interest.[1][2] Tools such as NCBI BLAST can be used for this purpose.[1][2] A sequence homology of over 75% is a strong indicator of potential cross-reactivity.[1][3]
Experimental Approaches for Cross-Reactivity Testing
A multi-pronged experimental approach is recommended to thoroughly assess the cross-reactivity of a this compound labeled antibody. Key techniques include Enzyme-Linked Immunosorbent Assay (ELISA), Flow Cytometry, and Immunohistochemistry (IHC).
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a plate-based assay used to quantify the binding of an antibody to a panel of purified proteins. A competitive ELISA format is particularly useful for assessing cross-reactivity.[10][11]
Experimental Workflow: ELISA for Cross-Reactivity
Caption: Workflow for competitive ELISA to assess antibody cross-reactivity.
Table 1: Representative ELISA Cross-Reactivity Data
| Potential Cross-Reactive Protein | Concentration (nM) | % Inhibition of Binding to Target Antigen |
| Protein A (Homolog 1) | 100 | 85% |
| Protein B (Homolog 2) | 100 | 15% |
| Protein C (Unrelated) | 100 | <5% |
| Buffer Control | N/A | 0% |
Flow Cytometry
Flow cytometry is a powerful technique for assessing antibody binding to cells in suspension.[12][13][14] It can be used to screen for cross-reactivity against a panel of cell lines expressing different antigens.
Experimental Workflow: Flow Cytometry for Cross-Reactivity
Caption: Workflow for flow cytometry-based cross-reactivity testing.
Table 2: Representative Flow Cytometry Cross-Reactivity Data
| Cell Line | Target Antigen Expression | Potential Cross-Reactive Antigen Expression | Mean Fluorescence Intensity (MFI) of Cy5 |
| Cell Line 1 | High | None | 10,500 |
| Cell Line 2 | None | High (Homolog 1) | 8,200 |
| Cell Line 3 | None | High (Homolog 2) | 950 |
| Negative Control | None | None | 500 |
Immunohistochemistry (IHC)
IHC allows for the evaluation of antibody binding in the context of tissue architecture.[15][16][17] Testing on a panel of normal and diseased tissues is crucial to identify any unexpected off-target binding.
Experimental Workflow: IHC for Cross-Reactivity
Caption: Workflow for immunohistochemistry to assess cross-reactivity.
Table 3: Representative IHC Cross-Reactivity Data
| Tissue Type | Target Antigen Expression | Staining Intensity (0-4+) | Localization | Notes |
| Tumor Tissue | High | 4+ | Membrane | Strong, specific staining |
| Normal Liver | Low | 1+ | Cytoplasmic (focal) | Weak, non-specific background |
| Normal Kidney | None | 0 | - | No staining observed |
| Normal Brain | None | 2+ | Neuronal processes | Potential off-target binding |
Signaling Pathway Context
References
- 1. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
- 2. bosterbio.com [bosterbio.com]
- 3. How do I know if the antibody will cross-react? | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 4. Cross-Reactivity Assessment | Creative Diagnostics [creative-diagnostics.com]
- 5. benchchem.com [benchchem.com]
- 6. blog.addgene.org [blog.addgene.org]
- 7. fccf.cdn.mskcc.org [fccf.cdn.mskcc.org]
- 8. benchchem.com [benchchem.com]
- 9. This compound, 2107273-44-7 | BroadPharm [broadpharm.com]
- 10. elisakits.co.uk [elisakits.co.uk]
- 11. seracare.com [seracare.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. cytometry.org [cytometry.org]
- 14. Flow Cytometry: Considerations for Antibody Selection [lubio.ch]
- 15. histologix.com [histologix.com]
- 16. resources.rndsystems.com [resources.rndsystems.com]
- 17. Immunohistochemistry (IHC) | Cell Signaling Technology [cellsignal.com]
A Comparative Analysis of Water-Soluble vs. Non-Sulfonated Cy5 Dyes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive comparative analysis of water-soluble (sulfonated) and non-sulfonated Cyanine (B1664457) 5 (Cy5) dyes. We delve into their chemical and photophysical properties, performance characteristics, and key applications, offering detailed experimental protocols and visual workflows to aid researchers in selecting the optimal dye for their specific needs.
Introduction to Cy5 Dyes
Cyanine 5 (Cy5) is a synthetic fluorescent dye belonging to the cyanine family, known for its bright far-red fluorescence.[1][2] Its emission in this region of the spectrum is particularly advantageous for biological imaging as it minimizes autofluorescence from cells and tissues, leading to a higher signal-to-noise ratio.[3] Cy5 dyes are widely used in a variety of applications, including fluorescence microscopy, flow cytometry, and nucleic acid labeling.[4]
The core structure of Cy5 consists of two indolenine rings connected by a polymethine chain.[5][6] Modifications to this core structure, particularly the addition of sulfonate groups, give rise to two main categories of Cy5 dyes: non-sulfonated and water-soluble sulfonated Cy5.
Chemical Properties: The Impact of Sulfonation
The primary distinction between these two types of Cy5 dyes lies in their solubility, which is dictated by the presence or absence of sulfonate (SO₃⁻) groups.[7][8]
Non-Sulfonated Cy5:
-
Hydrophobic Nature: Lacking sulfonate groups, these dyes are inherently hydrophobic and have low water solubility.[9][10]
-
Organic Co-solvents Required: For effective use in aqueous buffers for biomolecule labeling, non-sulfonated Cy5 dyes must first be dissolved in an organic co-solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[4][7]
-
Potential for Aggregation: Their hydrophobic nature can lead to aggregation in aqueous environments, which can negatively impact experimental results.[6][7]
Water-Soluble (Sulfonated) Cy5:
-
Enhanced Hydrophilicity: The addition of one or more sulfonate groups significantly increases the hydrophilicity and water solubility of the dye.[9][] This allows for direct dissolution in aqueous buffers without the need for organic co-solvents.[7]
-
Reduced Aggregation: The charged sulfonate groups help to decrease the aggregation of dye molecules, even at high labeling densities.[6][7]
-
Ideal for Sensitive Biomolecules: The elimination of the need for organic solvents makes sulfonated Cy5 dyes a better choice for labeling proteins or other biomolecules that are sensitive to such solvents.[12][] The number of sulfonate groups can vary, with disulfonated versions offering even greater water solubility than their monosulfonated counterparts.[14]
Photophysical and Performance Characteristics
While their core fluorophore is the same, the sulfonation of Cy5 dyes can have subtle effects on their photophysical properties. The following tables summarize key quantitative data for easy comparison.
Table 1: Spectral Properties of Cy5 Dyes
| Property | Non-Sulfonated Cy5 | Water-Soluble (Sulfonated) Cy5 | Key Considerations |
| Excitation Maximum (nm) | ~649 - 651 | ~646 - 650 | Nearly identical, compatible with 633 nm and 647 nm laser lines.[9][12][15] |
| Emission Maximum (nm) | ~666 - 670 | ~662 - 670 | Spectral properties are very similar between the two types.[9][15] |
| Stokes Shift (nm) | ~17 - 19 | ~16 - 20 | The difference between excitation and emission maxima is minimal. |
Table 2: Performance Characteristics of Cy5 Dyes
| Property | Non-Sulfonated Cy5 | Water-Soluble (Sulfonated) Cy5 | Key Considerations |
| Molar Extinction Coefficient (M⁻¹cm⁻¹) | ~250,000 | ~250,000 - 271,000 | Both dye types exhibit very high extinction coefficients, indicating efficient light absorption.[9][16] |
| Quantum Yield | ~0.2 - 0.27 | ~0.2 | A measure of the efficiency of converting absorbed light into emitted fluorescence.[14][16] |
| Photostability | Good | Good | Both offer good resistance to photobleaching, though some studies suggest that a lower net charge (fewer sulfonate groups) can correlate with higher photostability.[12][14] |
| Brightness | Bright | Bright | Brightness is a function of both the molar extinction coefficient and the quantum yield.[17] |
| pH Sensitivity | Relatively insensitive over a broad range (pH 4-10) | Generally good, but extreme pH can affect performance. | Stable fluorescence across a wide range of biological buffers. |
Key Applications and Considerations
The choice between water-soluble and non-sulfonated Cy5 dyes largely depends on the specific application and the nature of the biomolecule being labeled.
-
Immunofluorescence: For labeling antibodies, especially those sensitive to organic solvents, water-soluble Cy5 is the preferred choice.[4][18] Its high water solubility simplifies the conjugation process and reduces the risk of antibody denaturation.
-
Flow Cytometry: Both dye types can be used in flow cytometry.[12] The bright, far-red emission of Cy5 is ideal for multicolor experiments, as it minimizes spectral overlap with other common fluorophores and reduces background autofluorescence.[12]
-
Nucleic Acid Labeling: Both forms are suitable for labeling nucleic acids.[7][] The choice may depend on the specific labeling chemistry and the downstream application.
-
In Vivo Imaging: The far-red emission of Cy5 allows for deeper tissue penetration, making it suitable for in vivo imaging applications.[15] The enhanced solubility and reduced non-specific binding of sulfonated Cy5 can be advantageous in these contexts.
Experimental Protocols
Below are detailed methodologies for common applications using Cy5 dyes.
Antibody Conjugation with Cy5 NHS Ester
This protocol outlines the general steps for labeling an antibody with a Cy5 NHS ester. NHS esters are a common reactive group for labeling primary amines on proteins.
Materials:
-
Antibody solution (2-10 mg/mL in amine-free buffer, e.g., PBS)
-
Cy5 NHS Ester (non-sulfonated or sulfonated)
-
Anhydrous DMSO or DMF (for non-sulfonated Cy5)
-
Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Purification column (e.g., Sephadex G-25)
-
Storage Buffer (e.g., PBS with a protein stabilizer like BSA)
Methodology:
-
Antibody Preparation: If the antibody is in a buffer containing primary amines (e.g., Tris or glycine), it must be dialyzed against the Reaction Buffer. Adjust the antibody concentration to 2-10 mg/mL.[12]
-
Dye Preparation:
-
For non-sulfonated Cy5: Shortly before use, dissolve the Cy5 NHS Ester in a small amount of anhydrous DMSO or DMF to create a 10 mg/mL stock solution.[7][12]
-
For water-soluble Cy5: Dissolve the sulfonated Cy5 NHS Ester directly in the Reaction Buffer or deionized water to create a 10 mg/mL stock solution.
-
-
Labeling Reaction:
-
Calculate the required volume of the Cy5 stock solution. A molar dye-to-protein ratio of 8:1 to 12:1 is a good starting point for IgG antibodies.[12]
-
Add the calculated volume of the Cy5 stock solution to the antibody solution while gently vortexing.[12]
-
Incubate the reaction for 1 hour at room temperature, protected from light.[12][19]
-
-
Purification:
-
Separate the labeled antibody from the unconjugated dye using a gel filtration column pre-equilibrated with the Storage Buffer.[12]
-
Collect the fractions containing the labeled antibody.
-
Indirect Immunofluorescence Staining
This protocol describes a typical workflow for staining cells using an unlabeled primary antibody followed by a Cy5-conjugated secondary antibody.
Materials:
-
Fixed and permeabilized cells on a slide or coverslip
-
Blocking Buffer (e.g., PBS with 5% normal serum from the host species of the secondary antibody)
-
Primary antibody (unlabeled)
-
Cy5-conjugated secondary antibody
-
Wash Buffer (e.g., PBS)
-
Mounting medium with an antifade reagent
Methodology:
-
Blocking: Incubate the fixed and permeabilized cells with Blocking Buffer for 1 hour at room temperature to reduce non-specific antibody binding.[20]
-
Primary Antibody Incubation: Dilute the primary antibody in Blocking Buffer to its optimal concentration. Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with Wash Buffer for 5 minutes each to remove unbound primary antibody.[20]
-
Secondary Antibody Incubation: Dilute the Cy5-conjugated secondary antibody in Blocking Buffer. Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.[20]
-
Final Washing: Wash the cells three times with Wash Buffer for 5 minutes each to remove unbound secondary antibody.[20]
-
Mounting: Mount the coverslip onto a microscope slide using an antifade mounting medium.
-
Imaging: Visualize the fluorescent signal using a fluorescence microscope with the appropriate laser lines and filters for Cy5.
Conclusion
Both water-soluble and non-sulfonated Cy5 dyes are powerful tools for fluorescence-based applications. The primary difference lies in their solubility, with sulfonated Cy5 offering the significant advantage of high water solubility, which simplifies labeling protocols and reduces the risk of dye aggregation and biomolecule denaturation.[6][7] While their photophysical properties are largely similar, the choice between the two should be guided by the specific requirements of the experiment, particularly the sensitivity of the biomolecules to organic solvents and the desired labeling conditions. For most applications involving the labeling of proteins and other hydrophilic biomolecules, the superior handling and performance of water-soluble Cy5 dyes make them the preferred choice.
References
- 1. Cy5 Dye | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Cy5 Spectrum: Key Properties & Applications [baseclick.eu]
- 3. benchchem.com [benchchem.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. Cyanine dyes explained: non-sulfonated cyanines, and sulfonated cyanines - The International NanoScience Community - Nanopaprika.eu [nanopaprika.eu]
- 9. researchgate.net [researchgate.net]
- 10. Non-Sulfonated Cyannine Fluorescent dyes - do you need water soluble nano labels? Lumiprobe - The International NanoScience Community - Nanopaprika.eu [nanopaprika.eu]
- 12. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Cy5 NHS Ester | AAT Bioquest [aatbio.com]
- 16. FluoroFinder [app.fluorofinder.com]
- 17. benchchem.com [benchchem.com]
- 18. Immunofluorescence Technique | Rockland [rockland.com]
- 19. jenabioscience.com [jenabioscience.com]
- 20. usbio.net [usbio.net]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal Procedures for Bis-(N,N'-carboxyl-PEG4)-Cy5
The proper disposal of Bis-(N,N'-carboxyl-PEG4)-Cy5 is critical for ensuring laboratory safety and environmental protection. This cyanine-labeled PEG linker, while integral to many research applications, is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Adherence to stringent disposal protocols is therefore mandatory to mitigate these risks. This guide provides a comprehensive overview of the necessary procedures for the safe handling and disposal of this compound.
Chemical and Safety Data Summary
For quick reference, the following table summarizes key chemical and safety information for this compound.
| Property | Value/Information |
| Chemical Name | This compound |
| Molecular Formula | C47H67ClN2O12[1] |
| Molecular Weight | 887.51 g/mol [1] |
| Hazard Statements | Harmful if swallowed (H302), Very toxic to aquatic life with long lasting effects (H410)[1]. |
| Precautionary Statements | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P273: Avoid release to the environment. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. P391: Collect spillage. P501: Dispose of contents/ container to an approved waste disposal plant[1]. |
Core Disposal Principles
The primary objective for the disposal of this compound is to prevent its release into the environment, especially into waterways, and to ensure the safety of all laboratory personnel. This is achieved through meticulous segregation, clear labeling, and appropriate treatment of all waste streams. Under no circumstances should this product be discharged into drains or sewers. All disposal activities must be in strict compliance with local, state, and federal regulations.
Detailed Disposal Protocol
The following step-by-step methodology outlines the proper procedure for the disposal of waste generated from the use of this compound.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect all solid waste, including unused this compound powder and items heavily contaminated with the compound (e.g., weighing paper, pipette tips, gloves), in a dedicated, chemical-resistant container.
-
The container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and the relevant hazard symbols.
-
Ensure the container is kept sealed when not in use.
-
-
Liquid Waste:
-
Collect all aqueous and solvent solutions containing this compound in a separate, dedicated, and clearly labeled hazardous waste container.
-
The container should be compatible with the solvents used and be securely sealed to prevent leaks and evaporation.
-
Label the container with "Hazardous Waste," the chemical name, and the approximate concentration of the dye.
-
-
Sharps:
-
Any contaminated sharps, such as needles or scalpels, must be immediately placed in a designated, puncture-proof sharps container.
-
2. Decontamination of Laboratory Ware:
-
Reusable Glassware:
-
Rinse contaminated glassware with a suitable organic solvent (e.g., ethanol (B145695) or isopropanol, provided it is compatible with the experimental materials) to remove residual fluorescent dye.
-
Collect this solvent rinse as hazardous liquid waste.
-
Following the solvent rinse, wash the glassware with soap and water.
-
3. Disposal of Waste Containers:
-
Once the hazardous waste containers are full, ensure they are securely sealed and properly labeled.
-
Arrange for the collection and disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound waste.
Caption: Disposal workflow for this compound waste.
References
Essential Safety and Logistics for Handling Bis-(N,N'-carboxyl-PEG4)-Cy5
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental responsibility. This document provides a comprehensive guide to the safe management of Bis-(N,N'-carboxyl-PEG4)-Cy5, a fluorescent PROTAC linker.
Hazard Identification and Classification
This compound is classified with the following hazards according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed. |
| Acute Aquatic Toxicity | 1 | H400: Very toxic to aquatic life. |
| Chronic Aquatic Toxicity | 1 | H410: Very toxic to aquatic life with long lasting effects. |
Signal Word: Warning
Pictograms:
-
Health Hazard
-
Environmental Hazard
Personal Protective Equipment (PPE)
A comprehensive assessment of the work area and planned procedures is necessary to determine the appropriate PPE.[2] The minimum required PPE for handling this compound includes:
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Disposable nitrile gloves are the minimum requirement for incidental contact.[2] For extended handling, consider double gloving or using thicker, chemical-resistant gloves. |
| Eye and Face Protection | Safety Glasses/Goggles | Safety glasses with side shields are the minimum requirement.[2] Chemical splash goggles should be worn when there is a risk of splashing.[3] |
| Body Protection | Lab Coat | A standard lab coat should be worn to protect skin and clothing.[3] |
| Footwear | Closed-toe Shoes | Required to prevent injuries from spills or dropped objects.[3] |
Safe Handling and Operational Protocol
Adherence to the following step-by-step protocol will minimize exposure risk and ensure safe handling of this compound.
1. Preparation and Weighing:
-
Conduct all handling of the solid compound within a certified chemical fume hood to avoid inhalation of any dust particles.[4]
-
Before weighing, ensure the balance is clean and located within the fume hood or in a designated area with minimal air currents.
-
Use appropriate tools (e.g., spatulas) for transferring the solid.
2. Dissolution:
-
Non-sulfonated cyanine (B1664457) dyes, like Cy5, generally have low aqueous solubility and require an organic co-solvent for dissolution.[5][6]
-
Dissolve this compound in an appropriate organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) before adding it to an aqueous buffer.[5]
-
The final concentration of the organic co-solvent in the aqueous solution should be kept to a minimum, typically around 10-15%.[5]
3. Use in Experiments:
-
When adding the dissolved dye solution to your reaction, do so slowly and carefully to avoid splashing.
-
Keep all containers with the dye clearly labeled and sealed when not in use.
-
Avoid contact with skin and eyes.[4] Do not eat, drink, or smoke in the laboratory.[1]
4. Spill Management:
-
In case of a small spill within a chemical fume hood, absorb the material with an inert absorbent material (e.g., vermiculite, sand, or earth).
-
Collect the contaminated absorbent material into a designated hazardous waste container.
-
Clean the spill area thoroughly.
-
For larger spills, or spills outside of a fume hood, evacuate the area and follow your institution's emergency procedures.
Disposal Plan
Proper disposal is critical due to the aquatic toxicity of this compound.
Waste Segregation and Collection:
-
All waste materials contaminated with this compound, including unused solutions, contaminated consumables (e.g., pipette tips, gloves, absorbent paper), must be collected in a dedicated, clearly labeled hazardous waste container.[7]
-
Separate solid and liquid waste into different, compatible containers.[7]
Disposal Procedure:
-
Dispose of the chemical waste through a licensed environmental waste management company.
-
Do not dispose of this chemical down the drain, as it is very toxic to aquatic life.[1]
-
Follow all local, state, and national regulations for hazardous waste disposal.
The following diagram illustrates the standard workflow for safely handling this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. This compound|MSDS [dcchemicals.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. cyanine dye 7 Safety Data Sheets(SDS) lookchem [lookchem.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
